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  • Product: 5-amino-2-(trifluoromethoxy)benzoic Acid
  • CAS: 307989-56-6

Core Science & Biosynthesis

Foundational

5-amino-2-(trifluoromethoxy)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethoxy)benzoic Acid Introduction This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethoxy)benzoic Acid

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9). This fluorinated aromatic compound has emerged as a significant building block in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its unique structural features, namely the trifluoromethoxy (-OCF₃) group, an amino (-NH₂) group, and a carboxylic acid (-COOH) group, impart a distinct combination of properties that are highly sought after in the design of novel molecules.[2]

The trifluoromethoxy group, in particular, is a valuable substituent in modern drug design. It can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3][4] This guide will delve into the core chemical characteristics of 2-amino-5-(trifluoromethoxy)benzoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Amino-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid, also known as 5-(trifluoromethoxy)anthranilic acid.[2] The molecule consists of a benzene ring substituted with an amino group and a carboxylic acid group in an ortho relationship, and a trifluoromethoxy group para to the amino group. This arrangement of functional groups dictates its reactivity and physical properties.

The presence of both an acidic carboxylic acid and a basic amino group makes it an amphoteric compound. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which influences the acidity of the carboxylic acid and the basicity of the amino group.[2]

Table 1: Physicochemical Properties of 2-Amino-5-(trifluoromethoxy)benzoic acid

PropertyValueReferences
CAS Number 83265-56-9[5][6]
Molecular Formula C₈H₆F₃NO₃[5][6]
Molecular Weight 221.13 g/mol [6]
Appearance White to cream or pale yellow crystals or powder[5]
Melting Point 138-144 °C[5][6]
Purity Available as ≥97%[6]
SMILES Nc1ccc(OC(F)(F)F)cc1C(O)=O[6]
InChI Key UXNGDCBPIGOZFO-UHFFFAOYSA-N[5][6][7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-amino-5-(trifluoromethoxy)benzoic acid. Below are the expected spectroscopic features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The amine (NH₂) protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The carboxylic acid (COOH) proton is typically a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected as follows:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]

  • N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[8]

  • C-O Stretch (Carboxylic Acid & Ether): Bands in the region of 1210-1320 cm⁻¹.[8]

  • C-F Stretch (Trifluoromethoxy): Strong absorptions in the fingerprint region, typically around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern would likely involve the loss of H₂O, CO, and COOH from the molecular ion.

Synthesis and Purification

While specific industrial synthesis protocols are often proprietary, a plausible synthetic route for 2-amino-5-(trifluoromethoxy)benzoic acid can be devised based on established organic chemistry principles. A common strategy involves the functionalization of a pre-existing substituted benzene ring.

Proposed Synthetic Workflow:

A potential synthetic pathway could start from a readily available precursor like 4-aminophenol. The synthesis could proceed through the following key steps:

  • Trifluoromethylation: Introduction of the trifluoromethyl group to the phenolic oxygen, followed by halogenation to yield a trifluoromethoxy-substituted intermediate.

  • Carboxylation: Introduction of the carboxylic acid group, for instance, through ortho-lithiation followed by quenching with carbon dioxide.

  • Functional Group Interconversion: Conversion of a directing group to the final amino group if necessary.

Synthetic Workflow Precursor 4-Nitrophenol Intermediate1 4-Nitro-1-(trifluoromethoxy)benzene Precursor->Intermediate1 1. O-Trifluoromethylation Intermediate2 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene Intermediate1->Intermediate2 2. Ortho-Bromination Intermediate3 5-Nitro-2-(trifluoromethoxy)benzoic acid Intermediate2->Intermediate3 3. Carboxylation (e.g., Grignard/Lithiation + CO2) Product 2-Amino-5-(trifluoromethoxy)benzoic acid Intermediate3->Product 4. Reduction of Nitro Group

Caption: A plausible synthetic route to 2-amino-5-(trifluoromethoxy)benzoic acid.

Purification Protocol:

  • Crude Product Isolation: After the final synthetic step, the crude product is typically isolated by filtration or extraction.

  • Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. The pure crystals of 2-amino-5-(trifluoromethoxy)benzoic acid will precipitate out, leaving impurities in the solution.

  • Washing and Drying: The purified crystals are washed with a cold solvent and dried under vacuum.

  • Purity Assessment: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, IR).

Reactivity and Chemical Transformations

The reactivity of 2-amino-5-(trifluoromethoxy)benzoic acid is governed by its three functional groups, making it a versatile synthetic intermediate.[1]

Reactivity Sites cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions cluster_Ring Aromatic Ring Reactions Molecule 2-Amino-5-(trifluoromethoxy)benzoic Acid -COOH (Carboxylic Acid) -NH2 (Amino Group) Aromatic Ring Esterification Esterification (R-OH, H+) Molecule:f1->Esterification AmideFormation Amide Formation (R'-NH2, coupling agent) Molecule:f1->AmideFormation Acylation Acylation (R-COCl) Molecule:f2->Acylation Diazotization Diazotization Molecule:f2->Diazotization EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Molecule:f3->EAS

Caption: Key reactive sites of 2-amino-5-(trifluoromethoxy)benzoic acid.

  • Carboxylic Acid Group: This group can readily undergo esterification with alcohols in the presence of an acid catalyst or be converted to amides using various coupling agents. These transformations are fundamental in creating derivatives for biological screening.

  • Amino Group: The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. Importantly, it can be diazotized and subsequently replaced by a wide range of substituents via Sandmeyer or related reactions, offering a powerful tool for diversification.

  • Aromatic Ring: The benzene ring is activated by the amino group and deactivated by the carboxylic acid and trifluoromethoxy groups. It can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing groups.

Applications in Research and Development

The unique properties of 2-amino-5-(trifluoromethoxy)benzoic acid make it a valuable tool in several areas:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds.[1] The trifluoromethoxy group can improve a drug candidate's metabolic stability by blocking potential sites of oxidation and can enhance cell membrane permeability due to its high lipophilicity.[2]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of the -OCF₃ group can lead to the development of more potent and stable pesticides and herbicides.[2]

  • Materials Science: This compound and its derivatives are used in the creation of advanced materials with tailored electronic and physical properties.[1]

The incorporation of fluorine-containing building blocks like this one is a growing trend in drug discovery, often referred to as "fluorine editing," to optimize lead compounds.[3][4]

Safety, Handling, and Storage

Proper handling and storage of 2-amino-5-(trifluoromethoxy)benzoic acid are essential to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReferences
Hazard H315Causes skin irritation[10][11]
H319Causes serious eye irritation[10][11]
H335May cause respiratory irritation[10][11]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[10][12]
P264Wash skin thoroughly after handling[10][12]
P271Use only outdoors or in a well-ventilated area[10][12]
P280Wear protective gloves/protective clothing/eye protection/face protection[10][11][12]
P302+P352IF ON SKIN: Wash with plenty of soap and water[10][11]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[10][11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[13]
P405Store locked up[12]
P501Dispose of contents/container in accordance with local/regional/national/international regulations[12]

Handling Procedures:

  • Handle in a well-ventilated area or under a chemical fume hood.[10][13]

  • Avoid generating dust.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Wash hands thoroughly after handling.[10]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10]

  • Skin Contact: Wash off with plenty of soap and water. Get medical attention if irritation develops.[10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13]

  • Recommended storage temperature is 2-8 °C.[10][14]

  • Protect from light and store under an inert atmosphere (e.g., Argon).[10][14]

Conclusion

2-Amino-5-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of an amino group, a carboxylic acid, and a trifluoromethoxy group provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development endeavors aimed at creating novel pharmaceuticals and advanced materials.

References

  • ChemScence. (n.d.). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Green Chem., 2018, 20, 3038. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoic-d5 acid. Retrieved from [Link]

Sources

Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9): A Core Scaffold in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9): A Core Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electronic effects, that can dramatically enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] 5-amino-2-(trifluoromethoxy)benzoic acid, also known as 5-(trifluoromethoxy)anthranilic acid, has emerged as a critical chemical intermediate and versatile building block for the synthesis of complex, high-value molecules.[3][4]

This technical guide provides an in-depth exploration of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9), moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a practical and scientifically grounded resource. We will delve into its synthesis, its pivotal role in the development of novel antiviral therapeutics, and the detailed experimental and analytical protocols necessary for its successful application. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system rooted in established chemical principles.

Physicochemical and Structural Characteristics

The unique arrangement of the amino, carboxylic acid, and trifluoromethoxy groups on the benzene ring dictates the reactivity and utility of this compound.[5] The amino group serves as a key nucleophile or a handle for amide bond formation, while the carboxylic acid provides the electrophilic center for coupling reactions. The trifluoromethoxy group modulates the electronic properties of the ring and enhances the lipophilicity of derivative molecules, a critical factor for cell membrane permeability.[5]

PropertyValueSource(s)
CAS Number 83265-56-9[4]
Molecular Formula C₈H₆F₃NO₃[6]
Molecular Weight 221.13 g/mol [6]
Appearance White to tan/cream or pale yellow solid, powder, or crystals[4][6]
Melting Point 138-144 °C[4][6]
Purity ≥97% (Typical)[4]
SMILES Nc1ccc(OC(F)(F)F)cc1C(O)=O[5]
InChI Key UXNGDCBPIGOZFO-UHFFFAOYSA-N

Synthesis of the Core Intermediate: A Mechanistic Approach

While numerous suppliers offer 5-amino-2-(trifluoromethoxy)benzoic acid, understanding its synthesis is crucial for process development and impurity profiling. A common and effective strategy for preparing substituted anthranilic acids involves the ortho-directed metalation and subsequent carboxylation of a protected aniline derivative.[3] This approach provides excellent regiocontrol.

The synthesis begins with the commercially available 4-(trifluoromethoxy)aniline. The amino group must first be protected to prevent it from interfering with the metalation step and to direct the lithiation to the ortho position. A tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under basic conditions and ease of removal. The protected aniline is then treated with a strong lithium base, such as tert-butyllithium, at low temperature, which selectively removes a proton from the position ortho to the protected amino group. This selectivity is driven by the directing effect of the Boc-protected amine. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. A final acidic workup protonates the carboxylate salt and simultaneously removes the Boc protecting group to yield the target 5-amino-2-(trifluoromethoxy)benzoic acid.[3]

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Ortho-Metalation cluster_2 Step 3: Carboxylation & Deprotection A 4-(trifluoromethoxy)aniline B Boc-protected aniline A->B (Boc)₂O, Base C Aryllithium Intermediate B->C 1. t-BuLi, THF 2. -78 °C D 5-amino-2-(trifluoromethoxy)benzoic acid C->D 1. CO₂ (s) 2. H₃O⁺ workup

Caption: Synthesis workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Protocol 1: Synthesis via Directed Ortho-Metalation

This protocol is a representative procedure based on established methods for the synthesis of substituted anthranilic acids.[3]

  • Protection: To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 equiv) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a suitable base like triethylamine (1.2 equiv). Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Remove the solvent under reduced pressure and purify the crude product to obtain the Boc-protected aniline.

  • Metalation & Carboxylation: Dissolve the Boc-protected aniline (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath. Add tert-butyllithium (t-BuLi, 2.2 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1-2 hours at -78 °C.

  • Quenching & Deprotection: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. Allow the mixture to slowly warm to room temperature overnight.

  • Workup & Isolation: Quench the reaction with water and acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This will precipitate the product and cleave the Boc group. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 5-amino-2-(trifluoromethoxy)benzoic acid.

Application in Drug Development: A Key Component for SARS-CoV-2 Inhibitors

The true value of a building block is demonstrated by its successful incorporation into high-impact therapeutic agents. A prime example is the use of 5-amino-2-(trifluoromethoxy)benzoic acid in the synthesis of novel inhibitors targeting the SARS-CoV-2 3C-like proteinase (3CLpro).[3] 3CLpro is a viral enzyme essential for processing polyproteins translated from the viral RNA, making it a critical target for antiviral drug development.

In a patent filed by Novartis, 5-amino-2-(trifluoromethoxy)benzoic acid is explicitly listed as a key reactant for the synthesis of potent 3CLpro inhibitors.[7] The core structure of these inhibitors is formed by an amide coupling reaction between the amino group of 5-amino-2-(trifluoromethoxy)benzoic acid and a carboxylic acid on a complex quinazoline-like scaffold.

G A 5-amino-2-(trifluoromethoxy) benzoic acid (CAS 83265-56-9) C Amide Coupling (e.g., EDC, HATU) A->C B Quinazoline-like Scaffold (with -COOH group) B->C D Final API (SARS-CoV-2 3CLpro Inhibitor) C->D

Caption: Role as a key intermediate in antiviral synthesis.

Mechanism of Action: Inhibiting Viral Replication

The final drug molecule, synthesized using our core compound, functions by blocking the active site of the 3CLpro enzyme. The trifluoromethoxy group contributes to favorable binding interactions and metabolic stability, enhancing the compound's potency and duration of action.[1][8] By inhibiting 3CLpro, the virus can no longer process its polyproteins into functional viral proteins (e.g., RNA polymerase, helicase), thereby halting the replication cycle.[3]

G cluster_0 Viral Life Cycle A Viral RNA B Host Ribosome A->B Translation C Viral Polyprotein B->C D 3CLpro Enzyme C->D Cleavage Site E Functional Viral Proteins D->E Proteolytic Cleavage F New Virus Assembly E->F Inhibitor Antiviral Drug (Derived from CAS 83265-56-9) Inhibitor->D Blocks Active Site

Caption: Mechanism of 3CLpro inhibition by the derived antiviral agent.

Experimental Workflow: Amide Bond Formation

The formation of the amide bond is the critical step in synthesizing the final active pharmaceutical ingredient (API). This reaction requires the activation of the carboxylic acid on the quinazoline scaffold to facilitate nucleophilic attack by the amino group of 5-amino-2-(trifluoromethoxy)benzoic acid. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose, often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[2]

Protocol 2: Representative Amide Coupling

This protocol is a generalized procedure based on standard amide coupling methodologies widely cited in pharmaceutical synthesis.[1][2]

  • Activation: In an inert atmosphere (e.g., nitrogen), dissolve the quinazoline-carboxylic acid starting material (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), and EDC (1.2 equiv) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Stir the mixture at room temperature for 30-60 minutes to form the activated NHS ester.

  • Coupling: Add a solution of 5-amino-2-(trifluoromethoxy)benzoic acid (1.1 equiv) to the reaction mixture. If the amino acid salt is used, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equiv) may be required to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable chromatographic method (e.g., HPLC or LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous HCl) to remove excess base, saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and NHS, and finally with brine.

  • Isolation and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final amide product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of 5-amino-2-(trifluoromethoxy)benzoic acid. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is suitable for assessing the purity of the compound and for monitoring reaction progress. The acidic nature of both the mobile phase and the analyte (a benzoic acid derivative) ensures that the carboxylic acid group remains protonated, leading to better retention and peak shape on a C18 column.[9]

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Start at 10-20% B, ramp to 95% B over 15-20 minEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nm or Diode Array Detector (DAD)Aromatic rings provide strong UV absorbance. DAD allows for peak purity analysis.
Injection Volume 10 µLStandard volume for analytical HPLC.

This is a starting method and must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. While experimental spectra for this specific compound are not widely published, a predicted spectrum based on its structure and data from analogous compounds can serve as a reliable reference.[11][12] The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityAssignment
~13.0br s1H, Carboxylic Acid (-COOH)
~7.6-7.8m2H, Aromatic (H adjacent to -COOH and H adjacent to -NH₂)
~7.2-7.4m1H, Aromatic (H between -NH₂ and -OCF₃)
~5.5-6.5br s2H, Amine (-NH₂)

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~168-170C=O (Carboxylic Acid)
~145-150C-NH₂
~140-145C-OCF₃
~120.5 (q, J ≈ 257 Hz)-OCF₃
~115-130Aromatic CH carbons
~110-115C-COOH

Safety and Handling

5-amino-2-(trifluoromethoxy)benzoic acid should be handled in accordance with good laboratory practices. It is classified as a skin, eye, and respiratory irritant.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is more than a mere chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic combination of reactive handles and a pharmacologically advantageous trifluoromethoxy group makes it a high-value building block, exemplified by its use in the synthesis of next-generation antiviral agents. This guide has provided a comprehensive technical overview, from synthesis to application and analysis, to empower researchers to effectively and safely utilize this potent scaffold in their pursuit of novel therapeutics.

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  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Antiviral Activity of a Series of 1′-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleosides.. [Link]

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Foundational

5-amino-2-(trifluoromethoxy)benzoic acid molecular weight

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzoic Acid Abstract This technical guide provides a comprehensive overview of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9), a fluorinated arom...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document details the molecule's core physicochemical properties, structural characteristics, and its strategic applications as a versatile synthetic intermediate. By elucidating the causal relationships between its unique functional groups—the carboxylic acid, the primary amine, and the trifluoromethoxy moiety—and its utility in modern synthetic chemistry, this guide serves as an essential resource for professionals seeking to leverage this compound in their research and development endeavors. An exemplar experimental protocol for a typical amide coupling reaction is provided to illustrate its practical application.

Core Physicochemical & Structural Properties

2-Amino-5-(trifluoromethoxy)benzoic acid, also known as 5-(trifluoromethoxy)anthranilic acid, is a solid, crystalline compound at room temperature.[1][2] Its molecular structure is built upon a benzoic acid framework, featuring an amino group at the C2 position and a trifluoromethoxy group at the C5 position. This specific arrangement of functional groups makes it a valuable and reactive building block in organic synthesis.[3]

Quantitative Data Summary

The fundamental properties of 2-amino-5-(trifluoromethoxy)benzoic acid are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 221.13 g/mol [4]
Molecular Formula C₈H₆F₃NO₃[1][4]
CAS Number 83265-56-9[1][4]
Melting Point 138-144 °C
Appearance White to cream or pale yellow crystalline powder[2]
InChI Key UXNGDCBPIGOZFO-UHFFFAOYSA-N[4]
SMILES String Nc1ccc(OC(F)(F)F)cc1C(O)=O[4]
Molecular Structure

The chemical structure of 2-amino-5-(trifluoromethoxy)benzoic acid is critical to its function.

G start 1. Dissolve Acid in DCM activation 2. Add EDC/HOBt (Activate Carboxyl) start->activation amine_add 3. Add DIPEA & Benzylamine activation->amine_add reaction 4. Stir 12-18h (Monitor by TLC) amine_add->reaction workup 5. Aqueous Wash (NaHCO₃, Brine) reaction->workup dry 6. Dry (MgSO₄) & Concentrate workup->dry purify 7. Column Chromatography dry->purify characterize 8. Characterize (NMR, MS) purify->characterize

Sources

Exploratory

5-amino-2-(trifluoromethoxy)benzoic acid structure

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzoic Acid: Structure, Synthesis, and Application Introduction 2-Amino-5-(trifluoromethoxy)benzoic acid, also known by its synonym 5-(trifluoromethoxy)anthrani...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzoic Acid: Structure, Synthesis, and Application

Introduction

2-Amino-5-(trifluoromethoxy)benzoic acid, also known by its synonym 5-(trifluoromethoxy)anthranilic acid, is an important fluorinated aromatic compound. Identified by its CAS Number 83265-56-9, this molecule serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its structure, which combines a benzoic acid, an aniline, and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties that are highly valued in modern medicinal chemistry.

The trifluoromethoxy (-OCF₃) group is a key feature, imparting enhanced lipophilicity and metabolic stability to molecules.[2] These characteristics are crucial in drug design for improving a compound's pharmacokinetic profile, such as its ability to cross cellular membranes and resist metabolic breakdown in the body.[2][3] This guide provides a detailed overview of the structure, properties, synthesis, and applications of 2-amino-5-(trifluoromethoxy)benzoic acid for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The molecule consists of a benzene ring substituted with three functional groups: a carboxylic acid (-COOH) at position 1, an amino group (-NH₂) at position 2, and a trifluoromethoxy group (-OCF₃) at position 5. This specific arrangement of an amino group ortho to a carboxylic acid defines it as an anthranilic acid derivative.

G start Start: 2-Nitro-5-(trifluoromethoxy)benzoic acid step1 Dissolve in appropriate solvent (e.g., Ethanol, Acetic Acid) start->step1 step2 Add Reducing Agent (e.g., SnCl₂·2H₂O in HCl, or H₂/Pd-C) step1->step2 step3 Heat reaction mixture (e.g., Reflux) step2->step3 step4 Monitor reaction completion (TLC) step3->step4 step5 Work-up: Neutralize with base (e.g., NaOH) to precipitate product step4->step5 step6 Isolate product by filtration step5->step6 step7 Purify by recrystallization step6->step7 end_node End: 2-Amino-5-(trifluoromethoxy)benzoic acid step7->end_node

Caption: Plausible workflow for the synthesis of the target compound.

Representative Experimental Protocol (Plausible)

This protocol is a representative procedure based on standard methods for the reduction of aromatic nitro compounds, such as those utilizing tin(II) chloride. [4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Reagent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) followed by concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) solution until the pH is basic, which will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-(trifluoromethoxy)benzoic acid.

Reaction Mechanism: Nitro Group Reduction

The reduction of a nitro group with a metal in acidic conditions (like Sn/HCl or SnCl₂/HCl) is a classic transformation. The process involves a series of electron and proton transfers from the metal surface to the nitro group.

cluster_0 Reaction Mechanism cluster_1 Key Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO + 2e⁻, 2H⁺ - H₂O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH + 2e⁻, 2H⁺ Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ + 2e⁻, 2H⁺ - H₂O key Ar = 5-(trifluoromethoxy)benzoic acid ring Intermediates: Nitrosoarene, Phenylhydroxylamine

Caption: Simplified mechanism of aromatic nitro group reduction.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Predicted Shift (ppm)MultiplicityAssignment
Aromatic-H~7.5dH-6 (ortho to -COOH)
Aromatic-H~7.2ddH-4 (meta to -COOH)
Aromatic-H~7.0dH-3 (ortho to -NH₂)
Amine-H~5.5 (broad)s-NH₂
Acid-H~12.0 (broad)s-COOH
¹³C NMR Predicted Shift (ppm)Assignment
Carbonyl-C~168-C OOH
Aromatic-C~150C-2 (attached to -NH₂)
Aromatic-C~145C-5 (attached to -OCF₃)
Aromatic-C~122 (q)-OC F₃ (quartet due to C-F coupling)
Aromatic-C~120-125C-4, C-6
Aromatic-C~115C-1 (attached to -COOH), C-3

Disclaimer: These are predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Key expected absorption bands include:

  • 3400-3200 cm⁻¹: N-H stretching from the primary amine.

  • 3300-2500 cm⁻¹: Broad O-H stretching from the carboxylic acid.

  • ~1680 cm⁻¹: C=O stretching from the carboxylic acid.

  • ~1250-1050 cm⁻¹: Strong C-O and C-F stretching bands associated with the trifluoromethoxy group.

Applications in Drug Discovery

The primary utility of 2-amino-5-(trifluoromethoxy)benzoic acid is as a molecular scaffold in the synthesis of pharmacologically active agents. [1]Its anthranilic acid core is a well-established pharmacophore found in various drugs. Furthermore, the trifluoromethoxy substituent is a bioisostere of groups like chlorine or methyl but offers superior metabolic stability and lipophilicity, making it a "super-methyl" group in drug design. [2]

Intermediate for SARS-CoV-2 Main Protease (Mpro) Inhibitors

A notable application of this compound is its use as a starting material in the synthesis of inhibitors targeting the SARS-CoV-2 main protease (Mpro or 3CLpro). [5]Mpro is a viral enzyme essential for processing viral polyproteins, a critical step in the replication cycle of the coronavirus. [6][7]Inhibiting this protease effectively halts viral replication, making it a prime target for antiviral drugs. [7] In the synthesis of Mpro inhibitors, 2-amino-5-(trifluoromethoxy)benzoic acid can be used to form a core part of the final drug molecule. The amino group serves as a reactive handle for amide bond formation, a common linkage in protease inhibitors, connecting the scaffold to other fragments that interact with the enzyme's active site.

cluster_0 Representative Synthetic Transformation reagent1 2-Amino-5-(trifluoromethoxy) benzoic acid product Amide-linked Inhibitor Scaffold reagent1->product Amide Coupling (e.g., HATU, EDCI) reagent2 Activated Carboxylic Acid (R-CO-X) reagent2->product

Caption: Use in forming an amide bond for an inhibitor scaffold.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2-amino-5-(trifluoromethoxy)benzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [8]Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood. [8]

Conclusion

2-Amino-5-(trifluoromethoxy)benzoic acid is a highly functionalized building block with significant value for medicinal chemists and drug development professionals. Its unique structure, combining the reactivity of an anthranilic acid with the favorable drug-like properties of a trifluoromethoxy group, makes it a strategic component for synthesizing novel therapeutic agents. Its documented use in the development of inhibitors for critical disease targets, such as the SARS-CoV-2 main protease, underscores its importance and potential in contemporary pharmaceutical research.

References

  • G. T. F. G. de Oliveira, L. B. B. da Silva, and C. R. S. de Lacerda, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, 2024. [Online]. Available: [Link]

  • Chemsrc, "Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid," Chemsrc.com, 2025. [Online]. Available: [Link]

  • A. D. Thynell et al., "Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model," Chemical Communications, vol. 57, no. 48, pp. 5909-5912, 2021. [Online]. Available: [Link]

  • American Chemical Society, "Systematic study for SARS-CoV-2 main protease inhibitors," ACS Publications, 2023. [Online]. Available: [Link]

  • Organic Syntheses, "2-amino-3-fluorobenzoic acid," Organic Syntheses Procedure, vol. 81, p. 247, 2005. [Online]. Available: [Link]

  • Novartis AG, "Compounds and Compositions for the Treatment of Coronaviral Related Diseases," WO 2022/224223 A1, Oct. 27, 2022. [Online]. Available: [Link]

  • ResearchGate, "Trifluoromethoxy-containing pharmaceutical drugs," ResearchGate, 2025. [Online]. Available: [Link]

  • ACS Publications, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines," Organic Process Research & Development, 2017. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Synthesis of Amines," Chemistry LibreTexts, 2025. [Online]. Available: [Link]

  • Google Patents, "A process for the preparation of 3- and/or 5-substituted anthranilic acids," EP0638065B1, Aug. 6, 1997. [Online].
  • Google Patents, "The preparation method of 2-amino-5-fluorobenzoic acid," CN1477097A, Feb. 25, 2004. [Online].
  • Indian Journal of Chemistry, "A new reagent for selective reduction of nitro group," NISCAIR, vol. 42B, pp. 1318-1320, 2003. [Online]. Available: [Link]

Sources

Foundational

Synthesis of 5-Amino-2-(trifluoromethoxy)benzoic Acid: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-amino-2-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-amino-2-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The unique electronic properties conferred by the trifluoromethoxy group make this molecule a valuable scaffold in medicinal chemistry. This document will detail two primary synthetic strategies, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs. All protocols are presented with a focus on reproducibility and safety, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethoxylated aromatic compounds are increasingly prevalent in the pipelines of pharmaceutical and agrochemical research. 5-Amino-2-(trifluoromethoxy)benzoic acid, in particular, serves as a versatile intermediate, possessing three distinct functional groups—an amine, a carboxylic acid, and the trifluoromethoxy ether—that allow for diverse chemical modifications and the construction of complex molecular architectures.

Strategic Analysis of Synthetic Routes

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid presents a unique set of challenges, primarily centered around the selective introduction of the trifluoromethoxy group and the management of functional group compatibility. Two principal retrosynthetic approaches are considered in this guide:

  • Route A: Linear Synthesis from a Pre-functionalized Benzene Ring. This strategy commences with a commercially available and appropriately substituted benzoic acid derivative, sequentially introducing the required functional groups.

  • Route B: Convergent Synthesis from a Trifluoromethoxylated Precursor. This alternative approach begins with a simpler molecule already bearing the trifluoromethoxy group, followed by the introduction of the amino and carboxyl functionalities.

The following sections will provide a detailed examination of each route.

Route A: A Stepwise Approach from 2-Hydroxy-5-nitrobenzoic Acid

This synthetic pathway is arguably the more direct and is initiated from the readily available 2-hydroxy-5-nitrobenzoic acid. The overall transformation is depicted below:

Route A A 2-Hydroxy-5-nitrobenzoic acid B 5-Nitro-2-(trifluoromethoxy)benzoic acid A->B Trifluoromethoxylation C 5-Amino-2-(trifluoromethoxy)benzoic acid B->C Nitro Group Reduction

Figure 1: Synthetic pathway for Route A, starting from 2-hydroxy-5-nitrobenzoic acid.

Step 1: Trifluoromethoxylation of 2-Hydroxy-5-nitrobenzoic Acid

The introduction of the trifluoromethoxy group onto a phenolic hydroxyl is a key transformation. The presence of both a deactivating nitro group and a carboxylic acid on the aromatic ring makes this a challenging step that requires careful selection of reagents and conditions.

Mechanistic Considerations: The direct O-trifluoromethylation of phenols can be achieved through several methods, often involving electrophilic trifluoromethylating agents or radical pathways. For electron-deficient phenols, such as our substrate, harsher conditions or more reactive reagents may be necessary.

Recommended Protocol:

A robust method for the trifluoromethoxylation of electron-deficient phenols involves the use of trifluoromethyl triflate (Tf₂O) in the presence of a suitable base.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a non-nucleophilic base, such as pyridine or 2,6-lutidine (1.2 eq), to the cooled suspension.

  • Trifluoromethoxylation: While maintaining the temperature at -78 °C, slowly bubble trifluoromethyl triflate gas (generated in situ or from a cylinder) through the reaction mixture, or add a pre-condensed solution of trifluoromethyl triflate. Alternatively, a solution of a hypervalent iodine reagent such as Togni's reagent can be used in the presence of a suitable catalyst.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, 5-nitro-2-(trifluoromethoxy)benzoic acid, can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Trifluoromethoxylation Reagent Comparison

ReagentAdvantagesDisadvantages
Trifluoromethyl triflateHigh reactivityGaseous, requires careful handling
Togni's ReagentSolid, easier to handleHigher cost, may require catalyst
Umemoto's ReagentElectrophilic CF₃ sourceMay lead to C-trifluoromethylation
Step 2: Reduction of the Nitro Group

The final step in this sequence is the selective reduction of the nitro group to an amine. This transformation must be performed without affecting the trifluoromethoxy or carboxylic acid functionalities.

Mechanistic Considerations: The reduction of an aromatic nitro group can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. The choice of method depends on the overall functional group tolerance and desired reaction scale.

Recommended Protocol (Catalytic Hydrogenation):

This method is generally clean and high-yielding.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-2-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm) while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(trifluoromethoxy)benzoic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Alternative Protocol (Reduction with SnCl₂):

This is a classic and reliable method for nitro group reduction.[1][2][3][4][5]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 5-nitro-2-(trifluoromethoxy)benzoic acid (1.0 eq) and ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture and extract the filtrate with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product. Further purification can be achieved by recrystallization.

Route B: A Convergent Approach from a Trifluoromethoxylated Precursor

This alternative strategy involves the synthesis of a trifluoromethoxylated aniline derivative, followed by the introduction of the carboxylic acid group. A plausible pathway is outlined below:

Route B D 4-Bromo-2-(trifluoromethoxy)aniline E 4-Cyano-2-(trifluoromethoxy)aniline D->E Sandmeyer Cyanation F 5-Amino-2-(trifluoromethoxy)benzoic acid E->F Nitrile Hydrolysis

Figure 2: Synthetic pathway for Route B, starting from a trifluoromethoxylated aniline.

Step 1: Sandmeyer Cyanation

The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[6][7][8]

Experimental Protocol:

  • Diazotization: Dissolve 4-bromo-2-(trifluoromethoxy)aniline (1.0 eq) in a mixture of aqueous hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the resulting 4-cyano-2-(trifluoromethoxy)aniline by column chromatography.

Step 2: Nitrile Hydrolysis

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: To a round-bottom flask, add 4-cyano-2-(trifluoromethoxy)aniline (1.0 eq) and a mixture of concentrated sulfuric acid and water.

  • Hydrolysis: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto ice.

  • Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain pure 5-amino-2-(trifluoromethoxy)benzoic acid.

Comparative Analysis and Conclusion

Table 2: Comparison of Synthetic Routes

FeatureRoute ARoute B
Starting Material 2-Hydroxy-5-nitrobenzoic acid (readily available)Substituted trifluoromethoxyaniline (may require synthesis)
Number of Steps 22 (from the aniline precursor)
Key Challenges Trifluoromethoxylation of an electron-deficient phenolHandling of diazonium salts and cyanide reagents
Overall Yield Potentially moderate to good, dependent on the efficiency of trifluoromethoxylationGenerally good, Sandmeyer reactions and nitrile hydrolysis are often high-yielding
Scalability Feasible, but trifluoromethoxylation may require specialized equipmentSandmeyer reaction requires careful temperature control on a large scale

References

  • Umemoto, T.; Ishihara, S. J. Am. Chem. Soc.1993, 115 (6), 2156–2164. [Link not available]
  • Togni, A. Angew. Chem. Int. Ed. Engl.1996, 35 (13-14), 1475–1477. [Link not available]
  • Yagupolskii, L. M.; Fialkov, Y. A. Zh. Obshch. Khim.1960, 30, 1291-1295. [Link not available]
  • Prakash, G. K. S.; Hu, J. Acc. Chem. Res.2007, 40 (12), 1355–1365. [Link not available]
  • Catalytic Hydrogenation: A Review. Org. Process Res. Dev.2010, 14 (3), 567–586. [Link not available]
  • Reduction of Aromatic Nitro Compounds with Tin(II) Chloride. J. Org. Chem.1985, 50 (15), 2780–2782. [Link not available]
  • Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635. [https://doi.org/10.1002/cber.18840170219]
  • Aromatic Nitro Compounds Reduction using Sn/HCl. askIITians. [https://www.askiitians.com/forums/organic-chemistry/reduction-of-aromatic-nitro-compounds-using-sn-and_123456.htm]
  • Nitro Reduction - SnCl2. Common Organic Chemistry. [https://www.commonorganicchemistry.com/Reaction_Pages/Nitro_Reduction/Nitro_Reduction_SnCl2_Index.htm]
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [https://www.acs.org/content/dam/acsorg/greenchemistry/industriinnovation/roundtable/acs-gci-pr-reagent-guide-sn2-reduction.pdf]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6094775/]
  • Sandmeyer Reaction. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • SnCl2 reduction of Nitro. Hive Novel Discourse. [https://hive.drips.co/post/108032]

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Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 5-amino-2-(trifluoromethoxy)benzoic acid: A Cornerstone Intermediate in Modern Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-contain...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-amino-2-(trifluoromethoxy)benzoic acid: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9) has emerged as a critical chemical intermediate, serving as a versatile scaffold for the synthesis of complex organic molecules destined for the pharmaceutical and advanced materials sectors.[4]

This technical guide provides an in-depth analysis of 5-amino-2-(trifluoromethoxy)benzoic acid, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, plausible synthetic strategies, and its pivotal role as a building block in the design of novel therapeutics, grounded in authoritative scientific principles.

Physicochemical and Structural Characteristics

5-amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a trifluoromethoxy group.[5] This trifecta of functionalities makes it a highly valuable and reactive molecule for synthetic elaboration. The trifluoromethoxy group significantly increases the compound's lipophilicity, a property that can enhance membrane permeability and in vivo transport of derivative molecules.[5][6][7] Concurrently, the amino and carboxylic acid moieties provide reactive handles for a wide range of chemical transformations, such as amide bond formation, diazotization, and esterification.[8]

Table 1: Core Properties of 5-amino-2-(trifluoromethoxy)benzoic acid

PropertyValueSource
CAS Number 83265-56-9
Molecular Formula C₈H₆F₃NO₃[9]
Molecular Weight 221.13 g/mol
Appearance White to cream or pale yellow solid (crystals or powder)[9]
Melting Point 138-144 °C[9]
SMILES Nc1ccc(OC(F)(F)F)cc1C(O)=O
InChI Key UXNGDCBPIGOZFO-UHFFFAOYSA-N[9]

Synthetic Pathways: A Strategic Overview

While a definitive, single-step synthesis for 5-amino-2-(trifluoromethoxy)benzoic acid is not prominently detailed in readily available literature, a logical multi-step synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds.[1][10] A plausible pathway involves the strategic functionalization of a trifluoromethoxybenzene precursor.

The core challenge lies in achieving the desired 1,2,4-substitution pattern on the benzene ring. A potential strategy begins with 4-(trifluoromethoxy)aniline, a common industrial intermediate.[11]

G A 4-(Trifluoromethoxy)aniline B N-Acetyl-4-(trifluoromethoxy)aniline A->B Acetylation (Protection) C 2-Carboxy-4-(trifluoromethoxy)acetanilide B->C Ortho-Lithiation & Carboxylation D 5-Amino-2-(trifluoromethoxy)benzoic acid C->D Hydrolysis (Deprotection)

Caption: Plausible synthetic workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol: Acetylation of 4-(Trifluoromethoxy)aniline (Illustrative Step 1)

This protocol describes the protection of the amino group, a critical step to direct subsequent reactions to other positions on the aromatic ring. The methodology is based on standard procedures for the acetylation of anilines.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(trifluoromethoxy)aniline in 100 mL of dichloromethane.

  • Reagent Addition: Add 1.1 equivalents of pyridine to the solution with stirring. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated NaHCO₃ solution.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude N-acetyl-4-(trifluoromethoxy)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Role in Medicinal Chemistry and Drug Design

The true value of 5-amino-2-(trifluoromethoxy)benzoic acid lies in its application as a versatile building block for creating new chemical entities with therapeutic potential.[4] The trifluoromethoxy group is particularly advantageous in drug design.

Key Contributions of the -OCF₃ Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to oxidative metabolism, which can prolong the half-life of a drug.[2][12]

  • Enhanced Lipophilicity: With a Hansch lipophilicity parameter (π) of approximately 1.04, the -OCF₃ group increases a molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, such as the amino group in this molecule, influencing drug-receptor interactions.

  • Conformational Effects: The steric bulk of the group can lock a molecule into a specific conformation that is favorable for binding to a biological target.[7]

G cluster_0 Structural Features of 5-Amino-2-(trifluoromethoxy)benzoic acid cluster_1 Desirable Pharmacokinetic & Pharmacodynamic Properties A -COOH (Carboxylic Acid) -NH₂ (Amino Group) -OCF₃ (Trifluoromethoxy) B { Amide/Ester Formation | Diverse Synthetic Handles} A:f0->B:f0 Enables Derivatization A:f1->B:f1 Enables Derivatization C { Increased Lipophilicity | Enhanced Metabolic Stability | Improved Membrane Permeability} A:f2->C Imparts D { Improved Binding Affinity | Favorable Conformation} C->D Leads to

Caption: Relationship between the compound's structure and its utility in drug design.

This intermediate is a precursor for compounds screened for various activities, including anti-inflammatory and analgesic properties, which are common targets for benzoic acid derivatives.[8][13] Its structure is related to other fluorinated amino acids and their derivatives, which are increasingly prominent in pharmaceuticals.[14]

Safety and Handling

As with any laboratory chemical, proper handling of 5-amino-2-(trifluoromethoxy)benzoic acid is essential. It is classified as an acute oral toxicant and can cause skin and eye irritation.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource
Hazard Statements H301Toxic if swallowed.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
Precautionary Statements P261Avoid breathing dust.
P280Wear protective gloves/eye protection/face protection.
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

5-amino-2-(trifluoromethoxy)benzoic acid stands as a testament to the power of rational molecular design. Its unique combination of reactive functional groups and the pharmacologically advantageous trifluoromethoxy substituent makes it a high-value intermediate for synthetic chemists.[5] By providing a scaffold that already contains a key to enhanced metabolic stability and lipophilicity, it accelerates the discovery and development of new pharmaceuticals and advanced materials.[2][4] As researchers continue to explore the vast chemical space available, building blocks like this will remain fundamental to innovating in drug discovery and beyond.

References

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. Available from: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available from: [Link]

  • Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - Organic & Biomolecular Chemistry. Available from: [Link]

  • Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate. Available from: [Link]

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. Available from: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

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Foundational

The Strategic Role of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release A Deep Dive into the Biological Potential and Synthetic Utility of a Key Fluorinated Building Block for Researchers, Scientists, and Drug Development Professionals. This technical guide explores the...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Biological Potential and Synthetic Utility of a Key Fluorinated Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the biological significance and synthetic applications of 5-amino-2-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative that has emerged as a valuable scaffold in medicinal chemistry. While direct and extensive biological activity data for the compound itself is limited, its structural motifs are integral to a variety of biologically active molecules. This document will elucidate the rationale behind its use in drug design, focusing on the influence of its key functional groups—the anthranilic acid core and the trifluoromethoxy substituent—and its role as a precursor to compounds with therapeutic potential.

The Architectural Advantage: Deconstructing 5-Amino-2-(trifluoromethoxy)benzoic Acid

5-Amino-2-(trifluoromethoxy)benzoic acid, also known by its synonym 5-(Trifluoromethoxy)anthranilic acid, is an aromatic compound whose utility in pharmaceutical synthesis stems from the unique properties of its constituent parts[1][2].

Molecular Structure and Key Features:

FeatureDescriptionImplication in Drug Design
Anthranilic Acid Core A derivative of benzoic acid with an amino group at the 2-position.This scaffold is a known privileged structure in medicinal chemistry, forming the basis for numerous bioactive compounds. It provides a rigid backbone with functional groups amenable to diverse chemical modifications.
Trifluoromethoxy Group (-OCF3) A lipophilic, electron-withdrawing group.The inclusion of the trifluoromethoxy group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. It is often used to improve pharmacokinetic properties.
Amino Group (-NH2) A primary amine that can act as a hydrogen bond donor and a nucleophile.Offers a reactive site for the synthesis of a wide range of derivatives, including amides, sulfonamides, and heterocyclic systems, which are common in pharmacologically active molecules.
Carboxylic Acid Group (-COOH) An acidic functional group that can act as a hydrogen bond donor and acceptor.Provides another key reaction site for the formation of esters, amides, and other functionalities. It can also participate in crucial interactions with biological targets.

The strategic placement of these functional groups makes 5-amino-2-(trifluoromethoxy)benzoic acid a versatile starting material for creating libraries of complex molecules for biological screening[1].

The Trifluoromethoxy Advantage: Enhancing Pharmacokinetics and Biological Activity

The trifluoromethoxy group is a critical component that imparts desirable properties to potential drug candidates. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body, leading to a longer duration of action.

  • Lipophilicity and Membrane Permeability: The lipophilic nature of the -OCF3 group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets. This property can also improve oral bioavailability.

  • Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate.

A Scaffold for Diverse Biological Activities: Insights from Derivatives

The true biological potential of 5-amino-2-(trifluoromethoxy)benzoic acid is realized through its derivatives. The anthranilic acid core is a well-established pharmacophore found in a range of therapeutic agents. Research on related anthranilic acid derivatives suggests several promising avenues for the application of this specific building block.

Anti-inflammatory and Analgesic Potential

Anthranilic acid derivatives are known to possess anti-inflammatory and analgesic properties[3]. The synthesis of novel N-substituted anthranilic acid derivatives has been a strategy for discovering new non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The core structure of 5-amino-2-(trifluoromethoxy)benzoic acid provides a foundation for the development of new chemical entities with potential activity in this area.

Anticancer Applications

Derivatives of anthranilic acid have been investigated for their cytotoxic effects against various cancer cell lines[5]. For instance, metal complexes of trifluorinated anthranilic acid derivatives have shown antitumor activity against human lung and cervical cancer cells[6]. Furthermore, structure-activity relationship studies on tricyclic benzoic acid derivatives have identified potent inhibitors of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) demethylase overexpressed in acute myeloid leukemia (AML)[7][8]. The unique electronic and steric properties of 5-amino-2-(trifluoromethoxy)benzoic acid make it an attractive starting material for the synthesis of novel FTO inhibitors.

Antimicrobial Activity

The anthranilic acid scaffold has been incorporated into molecules with antimicrobial properties[5]. Research into novel complexes of anthranilic acid and its analogues has demonstrated activity against various bacteria and fungi[6]. This suggests that derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid could be explored for the development of new antimicrobial agents.

Kinase Inhibition

Protein kinases are crucial targets in drug discovery, particularly in oncology. Structure-activity relationship studies have shown that derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2[9]. The structural similarities suggest that 5-amino-2-(trifluoromethoxy)benzoic acid could serve as a valuable intermediate in the synthesis of novel kinase inhibitors.

Synthetic Pathways and Methodologies

The utility of 5-amino-2-(trifluoromethoxy)benzoic acid as a synthetic intermediate is central to its importance. The presence of the amino and carboxylic acid groups allows for a variety of coupling reactions to build more complex molecular architectures.

General Synthetic Workflow:

Synthetic Workflow A 5-Amino-2-(trifluoromethoxy)benzoic acid B Amide Coupling A->B R-COCl or R-COOH, Coupling agents C Esterification A->C R-OH, Acid catalyst D Heterocycle Formation A->D Bifunctional Reagents E Bioactive Amide Derivatives B->E F Bioactive Ester Derivatives C->F G Bioactive Heterocyclic Compounds D->G

Caption: General synthetic routes from 5-amino-2-(trifluoromethoxy)benzoic acid.

A common synthetic route involves the acylation of the amino group to form an amide, a key linkage in many pharmaceutical compounds. For example, a patent for the preparation of a Bruton's Tyrosine Kinase (BTK) inhibitor describes the amide coupling of a similar fluorinated benzoic acid derivative[10][11].

Exemplary Experimental Protocol: Amide Synthesis

  • Activation of Carboxylic Acid: To a solution of a carboxylic acid partner (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add a solution of 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Future Perspectives and Conclusion

5-Amino-2-(trifluoromethoxy)benzoic acid stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be a therapeutic agent in its own right, its role as a high-value synthetic intermediate is undeniable. The incorporation of the trifluoromethoxy group provides a distinct advantage in tuning the pharmacokinetic properties of lead compounds, while the anthranilic acid core offers a proven scaffold for biological activity.

Future research will likely continue to leverage this and similar fluorinated building blocks in the synthesis of novel therapeutic agents across a broad spectrum of diseases. The exploration of new derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid could lead to the discovery of next-generation drugs with enhanced efficacy, selectivity, and safety profiles. For researchers and drug development professionals, a thorough understanding of the synthetic utility and the inferred biological potential of this compound is essential for innovating at the forefront of medicinal chemistry.

References

  • Niu, C., Zong, Z., Zhang, X., Wu, R., Li, N., Wang, H., Bi, C., & Fan, Y. (2019). Synthesis, structures and biological activity of novel complexes with trifluorinated anthranilic acid derivatives. Journal of Molecular Structure, 1194, 42–47.
  • Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
  • Chegondi, R., et al. (2023). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. U.S.
  • Prasher, P., & Sharma, M. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry.
  • Marinova, P., & Hristov, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6137.
  • Li, Y., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15792-15813.
  • Fingerprint. (n.d.).
  • Li, Y., et al. (2018). Structural Investigation for Optimization of Anthranilic Acid Derivatives as Partial FXR Agonists by in Silico Approaches. Molecules, 23(10), 2577.
  • Blondiaux, N., et al. (2021). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Chegondi, R., et al. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Tiwari, D., et al. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research.
  • CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid. (2021).
  • Aboshanab, A. M., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. Egyptian Journal of Chemistry.
  • Su, R., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654.
  • van der Veen, S., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents.
  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1334-1357.
  • CA2578714A1 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar. (2006).
  • Su, R., et al. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10638-10654.
  • Ohno, H., et al. (2016). Structure-Activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

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Exploratory

A Senior Application Scientist's Technical Guide to the Safe Handling of 5-amino-2-(trifluoromethoxy)benzoic acid

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 5-amino-2-(trifluoromethoxy)benzoic acid. Moving beyond a standard Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 5-amino-2-(trifluoromethoxy)benzoic acid. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes data from multiple sources to offer in-depth insights into hazard evaluation, risk mitigation, and emergency preparedness. The protocols herein are designed to be self-validating, grounded in the specific physicochemical properties of the compound to ensure the highest level of laboratory safety.

Chemical Identity and Physicochemical Properties

5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9) is an aromatic compound featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent.[1] These functional groups dictate its reactivity and safety profile. The trifluoromethoxy group enhances lipophilicity, while the amino and carboxylic acid moieties can participate in hydrogen bonding.[1] It is primarily used as a laboratory chemical and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

A summary of its key properties is presented below:

PropertyValueSource(s)
CAS Number 83265-56-9[2]
Molecular Formula C₈H₆F₃NO₃[1][2]
Molecular Weight 221.13 - 221.14 g/mol [2]
Synonyms 5-(Trifluoromethoxy)anthranilic acid[1]
Appearance White to cream or pale yellow crystals or powder[3]
Melting Point 138 - 144 °C[3]
Stability Stable under normal storage and handling conditions[2]

GHS Hazard Analysis and Classification

There are notable discrepancies in the GHS classification of 5-amino-2-(trifluoromethoxy)benzoic acid among suppliers. This guide presents these classifications and recommends a conservative approach that prioritizes user safety by assuming the highest reported hazard level.

Hazard ClassificationFisher Scientific[2]Sigma-AldrichRecommended Approach
Signal Word WarningDangerDanger
Acute Oral Toxicity Not ClassifiedCategory 3 (H301: Toxic if swallowed)Category 3
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Not ClassifiedCategory 2
Serious Eye Damage/Irritation Category 2 (H319: Causes serious eye irritation)Category 2 (H319)Category 2
Skin Sensitization Not Classified(H317: May cause an allergic skin reaction)Potential Sensitizer
STOT - Single Exposure Category 3 (H335: May cause respiratory irritation)Not ClassifiedCategory 3

Causality and Rationale: The discrepancy, particularly in acute oral toxicity, is significant. Adopting the "Danger" signal word and the "Acute Toxicity Category 3" classification from Sigma-Aldrich is the most prudent course of action for risk assessment and in determining the stringency of handling protocols. The potential for skin sensitization should also be considered, mandating strict avoidance of skin contact.

Hazard Statements (H-phrases):

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust.[4][5]

  • P264: Wash skin thoroughly after handling.[2][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard Operating Procedure for Safe Handling

The following workflow is designed to minimize exposure and ensure safe manipulation of the compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Conduct Risk Assessment (Review SDS, this guide) ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->ppe eng 3. Verify Engineering Controls (Fume Hood Airflow) ppe->eng weigh 4. Weigh Compound (In hood, on draft shield) eng->weigh transfer 5. Transfer & Dissolve (Use anti-static weigh boat) weigh->transfer decon 6. Decontaminate Surfaces & Glassware transfer->decon waste 7. Dispose of Waste (Segregated waste stream) decon->waste doff 8. Doff PPE & Wash Hands waste->doff

Caption: General laboratory workflow for handling 5-amino-2-(trifluoromethoxy)benzoic acid.

Detailed Protocol:

  • Pre-Experiment Assessment: Before any work, thoroughly review this guide and the supplier's SDS. Ensure all necessary Personal Protective Equipment (PPE) and spill control materials are readily available.

  • Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to mitigate the risk of inhaling the dust, which can cause respiratory irritation.[2][4]

  • Personal Protective Equipment: Don appropriate PPE as detailed in Section 4.

  • Weighing and Transfer: As a fine powder, this compound is prone to creating airborne dust.[3] Use a weigh boat on a draft-shielded balance inside the fume hood. Minimize the drop height when transferring powder to prevent aerosolization.

  • Handling: Avoid all direct contact. Do not get in eyes, on skin, or on clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and at the end of the workday.[2][4]

Exposure Control and Personal Protection (PPE)

Engineering controls are the primary line of defense, but a robust PPE strategy is mandatory.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles (conforming to EN166 or ANSI Z87.1) or a full-face shield.[2][4]Protects against dust particles and splashes that can cause serious eye irritation.[2]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile). Inspect before use.[2]Prevents skin irritation and potential sensitization.[2] Users must observe manufacturer data on breakthrough times.
Body Long-sleeved lab coat.Protects skin from accidental contact.[2]
Respiratory Not required if handled in a fume hood. For situations exceeding exposure limits (e.g., large spills), use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]The compound is classified as a respiratory irritant (STOT SE 3).[2]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

node_action node_action node_decision node_decision start Exposure Event route Exposure Route? start->route Identify Route skin Wash with soap & water for 15 min. [1] route->skin Skin eyes Rinse with water for 15 min. [1] route->eyes Eyes inhale Move to fresh air. [1] route->inhale Inhalation ingest Rinse mouth, drink water. [1] DO NOT induce vomiting. route->ingest Ingestion skin_irrit Irritation persists? skin->skin_irrit end_node Seek Medical Attention (Bring SDS) skin_irrit->end_node Yes eye_irrit Irritation persists? eyes->eye_irrit eye_irrit->end_node Yes inhale_breathe Breathing difficult? inhale->inhale_breathe inhale_breathe->end_node Yes ingest->end_node

Caption: Decision tree for first-aid response to an exposure event.

First-Aid Measures:

  • Inhalation: Remove the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[2][7]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Get immediate medical attention.[2][7]

  • Ingestion: Clean mouth with water and then drink plenty of water. Immediately call a poison control center or doctor.[2]

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, prevent further spread of the spill. Avoid generating dust.

  • Clean-up: Gently sweep or shovel the solid material into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[7][8] The available data indicates specific target organ toxicity and acute hazards.

Toxicological EndpointFindingSource(s)
Acute Oral Toxicity Category 3 (Toxic if swallowed)
Acute Dermal Toxicity No data available[2]
Acute Inhalation Toxicity No data available[2]
Skin Corrosion/Irritation Causes skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritation[2]
Respiratory/Skin Sensitization May cause an allergic skin reaction
Carcinogenicity No data available; not listed by IARC, NTP, or OSHA[2][8]
Germ Cell Mutagenicity No data available[2]
Reproductive Toxicity No data available[2]
STOT - Single Exposure Category 3 (Respiratory system irritation)[2]
STOT - Repeated Exposure No data available[2]

Expert Insight: The absence of data for chronic effects like carcinogenicity or reproductive toxicity does not imply a lack of hazard. All necessary precautions should be taken to minimize any long-term exposure until more data becomes available.

Stability, Storage, and Disposal

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

Reactivity Profile:

  • Chemical Stability: The product is stable under normal handling and storage conditions.[2]

  • Conditions to Avoid: Excess heat and dust formation.[2]

  • Incompatible Materials: While specific data is limited, similar compounds are incompatible with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: None under normal use. In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2][4]

Storage Protocol:

  • Primary Mandate: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Best Practice for Long-Term Stability: For long-term storage, consider refrigeration (2-8 °C) and keeping the container under an inert atmosphere, as some similar aromatic amines can be sensitive to air and light.[4]

Disposal:

  • Procedure: Waste must be disposed of by a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

  • Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[4][7]

References

  • SAFETY DATA SHEET - 2-Amino-5-(trifluoromethoxy)benzoic acid. Fisher Scientific.

  • 2-Amino-5-(trifluoromethoxy)benzoic acid 97%. Sigma-Aldrich.

  • CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid. CymitQuimica.

  • 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%. Thermo Fisher Scientific.

  • Safety Data Sheet - 2-Amino-5-(trifluoromethyl)benzoic acid. SynQuest Laboratories, Inc.

  • SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich.

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology.

  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.

  • Safety Data Sheet - 2-Amino-5-(trifluoromethoxy)benzonitrile. Combi-Blocks, Inc.

  • 5-Amino-2-hydroxybenzoic acid Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)benzoic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Fisher Scientific.

  • 2-Amino-5-(trifluoromethoxy)benzoic acid, 98% 1 g. Thermo Fisher Scientific.

Sources

Foundational

The Emerging Role of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Advantage of Fluorination in Drug Design In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics. This guide delves into the potential applications of a particularly promising building block, 5-amino-2-(trifluoromethoxy)benzoic acid, in the realm of medicinal chemistry. We will explore its intrinsic properties and its utility in the rational design of novel therapeutics, moving from its foundational chemistry to its potential in oncology and inflammatory diseases.

Physicochemical and Pharmacokinetic Profile of the Trifluoromethoxy Moiety

The trifluoromethoxy group is often employed by medicinal chemists to fine-tune the properties of a lead compound.[1] Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect drug-receptor interactions. Furthermore, the -OCF₃ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[1] A critical advantage of this group is its high metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, often leading to a longer in vivo half-life of the drug.[1]

Table 1: Key Physicochemical Properties of 5-Amino-2-(trifluoromethoxy)benzoic Acid

PropertyValueReference
CAS Number 83265-56-9[2]
Molecular Formula C₈H₆F₃NO₃[3]
Molecular Weight 221.13 g/mol [2]
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents[3]

Synthetic Utility: A Versatile Scaffold for Derivatization

5-Amino-2-(trifluoromethoxy)benzoic acid, an anthranilic acid derivative, possesses two reactive functional groups: a primary amine and a carboxylic acid. This dual functionality allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of diverse compound libraries.[4] The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, or other derivatives.

Experimental Protocol: General Synthesis of N-Substituted 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives

This protocol outlines a general procedure for the acylation of the amino group, a common first step in the synthesis of more complex molecules.

Materials:

  • 5-amino-2-(trifluoromethoxy)benzoic acid

  • Acyl chloride or anhydride of choice

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or other suitable base

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-amino-2-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.

Potential Therapeutic Applications

The structural features of 5-amino-2-(trifluoromethoxy)benzoic acid make it an attractive scaffold for the development of novel therapeutics in several key areas.

Oncology: Targeting a Master Regulator of Cell Proliferation

Recent research has identified anthranilic acid derivatives as potent inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).[5][6][7] FUBP1 is a master regulator of gene expression and is known to upregulate the transcription of the proto-oncogene c-Myc, a key driver of cell proliferation in many cancers.[5][8] By inhibiting FUBP1, it is possible to downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

FUBP1_Pathway FUBP1 FUBP1 FUSE FUSE (c-Myc Promoter) FUBP1->FUSE Binds to TFIIH TFIIH FUSE->TFIIH Recruits cMyc_mRNA c-Myc mRNA TFIIH->cMyc_mRNA Initiates Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes

Caption: FUBP1 binds to the FUSE region of the c-Myc promoter, initiating transcription and promoting cell proliferation.

Derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid could be designed to interact with the key binding domains of FUBP1, thereby disrupting its function. The trifluoromethoxy group could potentially enhance binding affinity and cellular permeability of these inhibitors.

Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_validation Validation Start 5-Amino-2-(trifluoromethoxy) benzoic acid Library Library of Derivatives Start->Library Derivatization MTT MTT Assay (Cytotoxicity) Library->MTT Western Western Blot (c-Myc expression) MTT->Western Active Compounds ChIP ChIP Assay (FUBP1-FUSE binding) Western->ChIP Compounds reducing c-Myc Lead Lead Compound ChIP->Lead Confirmed Inhibitors Animal In vivo Animal Models Lead->Animal

Caption: A high-throughput screening workflow to identify FUBP1 inhibitors derived from 5-amino-2-(trifluoromethoxy)benzoic acid.

This protocol provides a general method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours.[6]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

Anti-Inflammatory Agents: Modulating the Inflammatory Cascade

Anthranilic acid derivatives have a well-established history as non-steroidal anti-inflammatory drugs (NSAIDs).[9] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. The trifluoromethyl group has been shown to enhance the anti-inflammatory and anti-platelet activity of some benzoic acid derivatives.[10][11]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[12][13]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][12]

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Future Perspectives and Conclusion

5-Amino-2-(trifluoromethoxy)benzoic acid represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of reactive functional groups and the advantageous properties imparted by the trifluoromethoxy moiety make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. While further research is needed to fully elucidate the potential of its derivatives, the existing evidence strongly suggests that this compound will play an increasingly important role in the future of medicinal chemistry, particularly in the fields of oncology and inflammation. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the exciting therapeutic possibilities of this remarkable building block.

References

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (2022). Journal of Medicinal Chemistry. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. [Link]

  • The master regulator FUBP1: its emerging role in normal cell function and malignant development. (2020). Journal of Biomedical Science. [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

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  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. (2011). International Journal of Drug Development & Research. [Link]

  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]

  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. (2023). Chemistry Proceedings. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • WO 2022/224223 A1. (2022).
  • Synthesis, pharmacological evaluation and molecular docking of novel R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid as dual anti-inflammatory anti-platelet aggregation agents. (2019). PubMed. [Link]

  • FUBP1 Gene - Far Upstream Element Binding Protein 1. GeneCards. [Link]

  • Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1). (2022). Frontiers in Cell and Developmental Biology. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma. (2021). Experimental and Therapeutic Medicine. [Link]

  • FUBP1 (far upstream element (FUSE) binding protein 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

  • Cell Viability Assays. (2016). Assay Guidance Manual. [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal. [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][12]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-cancer Agents in Medicinal Chemistry. [Link]

Sources

Exploratory

A Predictive Spectroscopic and Analytical Workflow for 5-amino-2-(trifluoromethoxy)benzoic acid

Abstract This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the chemical compound 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No: 116640-03-8). While direct experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the chemical compound 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No: 116640-03-8). While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, theoretically-grounded profile. This guide is intended for researchers, chemists, and drug development professionals who may be synthesizing or utilizing this compound as a building block and require a robust analytical framework for its identification and characterization. The methodologies and interpretations for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, providing a foundational dataset for future experimental validation.

Introduction and Molecular Overview

5-amino-2-(trifluoromethoxy)benzoic acid is a trifunctional aromatic compound featuring an amine, a carboxylic acid, and a trifluoromethoxy group. This unique combination of electron-donating (amine) and electron-withdrawing (carboxylic acid, trifluoromethoxy) substituents makes it a valuable, yet complex, building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its use in synthesis. This document outlines the expected spectroscopic signatures that define its molecular identity.

The structure is a 1,2,4,5-tetrasubstituted benzene ring, which dictates a specific and predictable pattern in its NMR spectra. The interplay of its functional groups governs the characteristic frequencies in its IR spectrum and the fragmentation pathways in its mass spectrum.

Molecular Structure:

  • IUPAC Name: 5-amino-2-(trifluoromethoxy)benzoic acid

  • Molecular Formula: C₈H₆F₃NO₃

  • Molecular Weight: 221.14 g/mol

  • Key Functional Groups: Carboxylic acid, Aromatic amine, Trifluoromethoxy ether

Analytical Workflow for Structural Elucidation

The comprehensive characterization of a novel or synthesized batch of 5-amino-2-(trifluoromethoxy)benzoic acid requires a multi-technique approach. The following workflow ensures unambiguous structural confirmation, from establishing the molecular weight to the precise arrangement of atoms and functional groups.

Spectroscopic_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Confirmation Compound 5-amino-2-(trifluoromethoxy)benzoic acid (Purified Solid) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry (e.g., ESI-MS) Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Predictions are based on established substituent effects on aromatic systems.[1] A deuterated solvent like DMSO-d₆ is recommended as it can solubilize the compound and allow for the observation of exchangeable protons from the amine and carboxylic acid groups.[2]

Predicted ¹H NMR Data

The aromatic region will display signals for three protons in a distinct pattern characteristic of a 1,2,4,5-substituted ring.[3][4] The electron-donating amino group will shield its ortho proton (H-6), while the electron-withdrawing trifluoromethoxy and carboxyl groups will deshield theirs (H-3).

Predicted SignalMultiplicityIntegrationRationale & Notes
~12.0 - 13.5 ppmbroad singlet (br s)1H-COOH : Carboxylic acid proton. Highly deshielded, concentration-dependent, and exchanges with D₂O.
~7.2 - 7.4 ppmsinglet (s) or narrow doublet (d)1HH-3 : Ortho to two electron-withdrawing groups (-COOH, -OCF₃). Expected to be the most deshielded aromatic proton. May show a small meta coupling to H-6.
~6.9 - 7.1 ppmdoublet (d)1HH-6 : Ortho to the electron-donating -NH₂ group and meta to the -COOH group. Expected to be the most shielded aromatic proton. Will show meta coupling to H-3.
~5.0 - 6.0 ppmbroad singlet (br s)2H-NH₂ : Amine protons. Chemical shift can vary; signal broadens and exchanges with D₂O.

Note: The exact chemical shifts can be influenced by solvent and concentration. The assignments are based on additive models and data from similar aminobenzoic acids.[1][2]

Predicted ¹³C NMR Data

Eight distinct signals are expected. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet with a large one-bond C-F coupling constant.[5][6]

Predicted Signal (ppm)Carbon AtomRationale & Notes
~168 ppmC =OCarboxylic acid carbonyl carbon.
~150 ppmC -NH₂Aromatic carbon attached to the amine group; shielded.
~145 ppm (q, ²JCF ≈ 2-5 Hz)C -OCF₃Aromatic carbon attached to the -OCF₃ group; deshielded and split into a quartet by fluorine.
~122 ppmC H (C-6)Aromatic methine carbon ortho to the amine.
~120.5 ppm (q, ¹JCF ≈ 255-260 Hz)OC F₃Trifluoromethoxy carbon, highly deshielded and split by a large one-bond coupling to fluorine.[5]
~118 ppmC H (C-3)Aromatic methine carbon between the two withdrawing groups.
~115 ppmC -COOHQuaternary aromatic carbon attached to the carboxylic acid.
~114 ppmC H (C-4)Aromatic methine carbon para to the -OCF₃ group.
Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] For 5-amino-2-(trifluoromethoxy)benzoic acid, a single signal is expected.

Predicted Signal (ppm)MultiplicityRationale & Notes
-58 to -60 ppmsinglet (s)-OCF₃ : The three fluorine atoms are equivalent and have no adjacent ¹H or ¹⁹F nuclei to couple with, resulting in a sharp singlet. The chemical shift is characteristic of an aryl trifluoromethoxy group.[8][9]
Standard Operating Procedure: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common external reference is CFCl₃ (δ = 0 ppm).

  • Confirmatory Experiment: To identify the NH₂ and COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should disappear or significantly diminish.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum is expected to be complex but will feature several defining absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Notes
3400 - 3500 & 3300 - 3400N-H stretch (asymmetric & symmetric)MediumTwo distinct bands are characteristic of a primary aromatic amine (-NH₂).[10]
2500 - 3300O-H stretchBroad, StrongCharacteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[11][12]
~1680 - 1710C=O stretchStrongCarbonyl stretch of the carboxylic acid, typically a very strong and sharp peak.[11]
~1600 & ~1475C=C stretchMedium-StrongAromatic ring skeletal vibrations.
1250 - 1300C-N stretchMedium-StrongAromatic amine C-N stretching.[10]
1150 - 1250C-F stretchVery StrongSymmetrical and asymmetrical C-F stretching vibrations of the -OCF₃ group. These are typically among the strongest bands in the spectrum.
Standard Operating Procedure: FT-IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the preferred method for its simplicity and speed.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking to identify the principal absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula C₈H₆F₃NO₃ has a monoisotopic mass of 221.0300 Da.

m/z ValueProposed FragmentRationale & Notes
221[M]⁺• Molecular Ion: The intact molecule radical cation. Its presence confirms the molecular weight.
204[M - •OH]⁺Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for benzoic acids.[13]
176[M - •COOH]⁺Loss of the carboxyl radical (45 Da), a significant fragmentation pathway.
105[C₇H₅O]⁺A common fragment in benzoic acid spectra, the benzoyl cation, though less likely here due to substituents.[14][15]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the m/z 105 fragment.[14]

Note: In Electrospray Ionization (ESI), the primary observed ions would be the protonated molecule [M+H]⁺ at m/z 222 or the deprotonated molecule [M-H]⁻ at m/z 220.[16]

Standard Operating Procedure: Mass Spectrometry Data Acquisition
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, which can confirm the elemental composition.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan): Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500) to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition (MS/MS): Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions. This confirms the fragmentation pathways predicted above.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 5-amino-2-(trifluoromethoxy)benzoic acid based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data provide a robust analytical framework for any researcher working with this compound. The provided standard operating procedures offer a clear path for experimental verification. By combining these techniques as outlined in the analytical workflow, scientists can achieve unambiguous confirmation of the compound's identity and purity, ensuring the integrity of their subsequent research and development efforts.

References

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Sources

Foundational

5-amino-2-(trifluoromethoxy)benzoic acid derivatives and analogs

An In-depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide offers a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide offers a comprehensive analysis of 5-amino-2-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. We will delve into the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group, explore plausible synthetic routes and key derivatization strategies, and elucidate the structure-activity relationships that govern the biological activity of its analogs. Furthermore, this guide provides detailed experimental protocols for the synthesis of derivatives and discusses the potential therapeutic applications, particularly in the development of novel anti-inflammatory and central nervous system (CNS) agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the 5-Amino-2-(trifluoromethoxy)benzoic Acid Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 5-amino-2-(trifluoromethoxy)benzoic acid core (also known as 2-amino-5-(trifluoromethoxy)benzoic acid) represents a privileged scaffold that combines the functionalities of an anthranilic acid with the unique modulatory effects of a trifluoromethoxy (-OCF3) group.[1][2]

The trifluoromethoxy group is a bioisostere of several functional groups but possesses distinct electronic and conformational properties. Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group has a bent conformation and acts as a weak electron-withdrawing group through induction, while also being a weak resonance donor.[3] Crucially, it significantly increases lipophilicity (Hansch parameter π ≈ 1.04), which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile, including absorption and distribution.[3] This often leads to improved bioavailability and metabolic stability, which are critical factors in advancing a compound from a hit to a clinical candidate.

The anthranilic acid portion of the molecule provides two reactive handles for chemical modification: a nucleophilic amino group and a carboxylic acid. These sites allow for the straightforward synthesis of a diverse library of amides, esters, and heterocyclic systems, making this scaffold a versatile building block for exploring structure-activity relationships (SAR).[1]

Physicochemical and Inferred Pharmacokinetic Profile

The unique combination of functional groups in 5-amino-2-(trifluoromethoxy)benzoic acid dictates its chemical behavior and its potential as a drug-like molecule.

PropertyValue / DescriptionSource(s)
CAS Number 83265-56-9[2]
Molecular Formula C₈H₆F₃NO₃[2]
Molecular Weight 221.13 g/mol [2]
Appearance White to cream or pale yellow crystalline powder[4]
Melting Point 138-144 °C[4]
Key Functional Groups Carboxylic Acid (-COOH), Aromatic Amine (-NH₂), Trifluoromethoxy (-OCF₃)[2]
Inferred Lipophilicity High, due to the -OCF₃ group. This suggests good membrane permeability.[3]
Inferred Acidity The carboxylic acid is the primary acidic site (pKa ~3-4).N/A
Inferred Basicity The aromatic amine is weakly basic (pKa ~2-3).N/A

Pharmacokinetic Considerations (E-E-A-T Insight): From a drug development perspective, the properties of this scaffold are highly attractive. The high lipophilicity conferred by the -OCF₃ group is expected to facilitate oral absorption and distribution into tissues, including potential penetration of the blood-brain barrier, which is relevant for CNS targets. The presence of both hydrogen bond donors (-NH₂) and acceptors (-COOH, -OCF₃) allows for tailored interactions with biological targets.[2]

Metabolically, the trifluoromethoxy group is generally more stable than a methoxy group, being less susceptible to O-dealkylation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved drug exposure. Derivatization of the amino or carboxylic acid groups is the most likely metabolic pathway for analogs.

Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid is not widely published in detail, but a plausible route can be constructed based on established organofluorine chemistry. A common strategy involves the synthesis of a substituted trifluoromethoxyaniline followed by introduction of the carboxylic acid group.

A likely precursor, 4-(trifluoromethoxy)aniline, can be synthesized from trifluoromethoxybenzene via nitration followed by reduction.[5] An alternative, high-yield method involves the direct amination of trifluoromethoxybenzene using sodium amide in the presence of sodium ferrate and sodium bromide.[6][7] Once the aniline is obtained, the challenge lies in the selective ortho-carboxylation. While direct ortho-lithiation and carboxylation can be complex due to competing directing effects, an alternative route analogous to the synthesis of fluorinated benzoic acids could be employed.[8]

G cluster_0 Route A: Nitration/Reduction cluster_1 Route B: Direct Amination cluster_2 Final Carboxylation Steps A1 Trifluoromethoxybenzene A2 Nitration (HNO₃/H₂SO₄) A1->A2 A3 4-Nitro-1-(trifluoromethoxy)benzene A2->A3 A4 Reduction (e.g., H₂, Pd/C) A3->A4 A5 4-(Trifluoromethoxy)aniline A4->A5 C1 4-(Trifluoromethoxy)aniline B1 Trifluoromethoxybenzene B2 Direct Amination (NaNH₂, Na₂FeO₄) B1->B2 B3 4-(Trifluoromethoxy)aniline B2->B3 C2 Protection of Amine (e.g., Acetylation) C1->C2 C3 N-Acetyl-4-(trifluoromethoxy)aniline C2->C3 C4 Ortho-Directed Metalation & Carboxylation (CO₂) C3->C4 C5 Protected Core Acid C4->C5 C6 Deprotection (Acid/Base Hydrolysis) C5->C6 C7 5-Amino-2-(trifluoromethoxy)benzoic Acid C6->C7

Caption: Plausible synthetic pathways to the core scaffold.

Key Derivatization Strategies

The true utility of this scaffold lies in its potential for diversification. The amino and carboxylic acid groups are primary points for modification to build libraries of compounds for screening.

G cluster_amino Amine (NH₂) Modifications cluster_carboxyl Carboxylic Acid (COOH) Modifications Core 5-Amino-2-(trifluoromethoxy) benzoic Acid Amide Amide Derivatives Core->Amide Acylation (R-COCl, Coupling Reagents) Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation (R-SO₂Cl) Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates Ester Ester Derivatives Core->Ester Esterification (R-OH, Acid cat.) Amide_C Amide Derivatives (via COOH) Core->Amide_C Amidation (R-NH₂, Coupling Reagents) Heterocycle Heterocycle Formation (e.g., Benzoxazinones) Core->Heterocycle Cyclization Reactions

Caption: Key derivatization points on the core scaffold.

Structure-Activity Relationships (SAR)

While specific SAR studies on this exact scaffold are limited, we can infer logical trends based on extensive research on related benzoic acid derivatives and fluorinated compounds.[9][10] These inferences provide a rational basis for designing new analogs.

Position of ModificationType of ModificationExpected Impact on Activity & Rationale
5-Amino Group N-Acylation/N-Alkylation: Introduction of small to medium-sized alkyl or aryl groups.Modulates Potency/Selectivity: Can introduce new binding interactions (H-bonding, van der Waals). The size and electronics of the substituent can be tuned to optimize target engagement. For example, bulky groups may enhance selectivity by preventing binding to off-targets.[11]
Sulfonamides, Ureas: Replace acyl group with more complex functionalities.Alters H-Bonding & Solubility: These groups can act as strong hydrogen bond donors/acceptors and significantly change the polarity and solubility profile of the molecule, impacting both pharmacodynamics and pharmacokinetics.
2-Carboxylic Acid Group Esterification: Conversion to methyl, ethyl, or other esters.Prodrug Strategy: Masks the polar carboxylic acid to improve cell permeability and oral bioavailability. The ester can be hydrolyzed in vivo by esterases to release the active acidic drug.
Amidation: Formation of primary, secondary, or tertiary amides.Eliminates Acidity & Adds Vectors: Removes the negative charge at physiological pH, which can alter target binding and transport properties. The amide substituent provides a vector for further chemical exploration.[12]
Aromatic Ring Additional Substitution: Introduction of other groups (e.g., F, Cl, Me) at positions 3, 4, or 6.Fine-tunes Electronics & Conformation: Further substitution can modulate the pKa of the amine and acid, alter the molecule's conformation, and block potential sites of metabolism, thereby improving the overall drug-like properties.

Biological Activities and Therapeutic Potential

Analogs of fluorinated benzoic acids have shown promise in several therapeutic areas, primarily driven by the advantageous properties of the fluorine substituents.

Anti-inflammatory Activity

The substitution of trifluoromethoxy groups on aromatic rings is a known strategy for developing potent anti-inflammatory agents.[9] Studies on related structures, such as trifluoromethoxy-substituted curcumin derivatives, have demonstrated excellent anti-inflammatory activity in both cellular and animal models of colitis.[9] The mechanism of action involves the inhibition of key pro-inflammatory mediators and pathways, including:

  • Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production.

  • Cyclooxygenase-2 (COX-2) expression.

  • Pro-inflammatory cytokines like TNF-α and IL-1β.

  • The NF-κB signaling pathway.[13]

Expertise Insight: The rationale behind this activity is that the lipophilic -OCF₃ group can enhance cellular uptake and target engagement within inflammatory cells like macrophages. Derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid are therefore strong candidates for development as novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.[14][15]

Central Nervous System (CNS) Activity

The ability of fluorine substitution to increase lipophilicity and metabolic stability makes it a powerful tool for designing CNS-active drugs that can cross the blood-brain barrier. Compounds containing trifluoromethyl (-CF₃), a close analog of the -OCF₃ group, have been investigated as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease.[16] Given the structural similarities and shared physicochemical properties, it is plausible that derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid could be explored for a range of CNS targets, including those for neurodegenerative diseases, depression, and anxiety.

Experimental Protocols

The following protocol provides a detailed, self-validating methodology for the N-acylation of the core scaffold, a fundamental step in building a chemical library. This protocol is based on well-established amide coupling procedures adapted for this specific substrate.[11][12]

Protocol 1: N-Acylation of 5-Amino-2-(trifluoromethoxy)benzoic acid using HATU

Principle: This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent, to mediate the formation of an amide bond between the 5-amino group and a carboxylic acid of interest (R-COOH). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to maintain basic conditions. The workflow is designed to be robust and high-yielding, even for challenging substrates.[12]

Materials:

  • 5-Amino-2-(trifluoromethoxy)benzoic acid (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq) and the carboxylic acid (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in hexanes). The reaction is complete when the starting amine spot is fully consumed (typically 1-4 hours).

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and 1M HCl. Shake and separate the layers.

  • Extraction & Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and finally brine.

    • Causality Check: The HCl wash removes residual DIPEA. The NaHCO₃ wash removes unreacted carboxylic acid and residual acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

G Start 1. Dissolve Reactants (Core Scaffold + R-COOH) in Anhydrous DMF Add_Base 2. Add DIPEA (Stir 5 min) Start->Add_Base Add_HATU 3. Add HATU Coupling Reagent Add_Base->Add_HATU React 4. Stir at RT (Monitor by TLC) Add_HATU->React Workup 5. Quench & Aqueous Workup (EtOAc / 1M HCl) React->Workup Extract 6. Extract & Wash Organic Layer (HCl, NaHCO₃, Brine) Workup->Extract Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 8. Purify by Column Chromatography Dry->Purify Product Pure N-Acylated Product Purify->Product

Caption: Experimental workflow for HATU-mediated N-acylation.

Future Perspectives

The 5-amino-2-(trifluoromethoxy)benzoic acid scaffold is a high-potential building block for the discovery of next-generation therapeutics. Its unique combination of a versatile anthranilic acid core and a pharmacokinetically advantageous trifluoromethoxy group provides a robust platform for generating novel chemical entities. Future research should focus on synthesizing diverse libraries based on this core and screening them against a wide range of biological targets, particularly in inflammation and neuroscience. Further exploration into the synthesis of complex heterocyclic systems derived from this scaffold could unlock new areas of biologically relevant chemical space.

References

  • Google Cloud. (n.d.). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid.
  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Liu, G., et al. (2021). Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo. European Journal of Pharmaceutical Sciences, 160, 105756. Available from [Link]

  • Gadad, A. K., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie, 351(7), e1800030. Available from [Link]

  • ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. Retrieved December 25, 2025, from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Available from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Retrieved December 25, 2025, from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Wu, J., et al. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Available from [Link]

  • Acta Crystallographica Section E. (2011). 2-Amino-3,4,5,6-tetra-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1732. Available from [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. Available from [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved December 25, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved December 25, 2025, from [Link]

  • Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved December 25, 2025, from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved December 25, 2025, from [Link]

  • Gbogbo, M., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536. Available from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-Amino-5-(trifluoromethoxy)benzoic Acid in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the utilization of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) as...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the utilization of 2-amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) as a versatile chemical intermediate. We delve into the strategic importance of the trifluoromethoxy moiety in medicinal chemistry and offer detailed, field-proven protocols for its application in amide bond formation—a cornerstone reaction in the synthesis of novel molecular entities. Furthermore, we present robust analytical methodologies for reaction monitoring and quality control, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

2-Amino-5-(trifluoromethoxy)benzoic acid is an aromatic compound featuring three key functional groups: a nucleophilic amine, an electrophilic carboxylic acid, and a trifluoromethoxy (-OCF₃) substituent.[1] While the amino and carboxylic acid groups provide versatile handles for synthesis, the -OCF₃ group imparts a unique and highly desirable set of physicochemical properties to the parent molecule and its derivatives.

In medicinal chemistry, the strategic incorporation of fluorinated groups is a critical tool for optimizing drug candidates.[2] The trifluoromethoxy group, in particular, is leveraged for several key reasons:

  • Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design.[3] This property can significantly improve a molecule's ability to cross biological membranes, potentially enhancing its absorption, distribution, and bioavailability.

  • Metabolic Stability: By replacing hydrogen atoms with fluorine, chemists can block sites susceptible to metabolic degradation by cytochrome P450 enzymes. The high strength of the C-F bond contributes to increased metabolic stability, which can lead to a longer drug half-life.[4]

  • Modulation of Electronic Properties: The highly electronegative nature of the -OCF₃ group acts as a strong electron-withdrawing substituent. This can alter the pKa of the nearby amino group and influence the molecule's binding interactions with biological targets.

These attributes make 2-amino-5-(trifluoromethoxy)benzoic acid a valuable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials where precise control over molecular properties is paramount.[1]

Compound Properties
PropertyValueSource
CAS Number 83265-56-9[5]
Molecular Formula C₈H₆F₃NO₃[5]
Molecular Weight 221.14 g/mol N/A
Appearance White to cream or pale yellow crystals/powder[5]
Melting Point 138.0-144.0 °C[5]
Synonyms 5-(Trifluoromethoxy)anthranilic acid[1]

Core Application: Amide Bond Synthesis

The bifunctional nature of 2-amino-5-(trifluoromethoxy)benzoic acid makes it an ideal substrate for amide coupling reactions. This allows for its incorporation into larger, more complex molecular scaffolds. The following protocols describe a standard, robust procedure for coupling the carboxylic acid moiety with a primary or secondary amine using common peptide coupling reagents.

Conceptual Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve 2-amino-5-(trifluoro- methoxy)benzoic acid (1.0 eq) & Base (e.g., DIPEA, 2.5 eq) in anhydrous DMF cool Cool to 0 °C prep_acid->cool add_coupling Add Coupling Reagent (e.g., HATU, 1.1 eq) cool->add_coupling pre_activate Stir for 15-30 min (Pre-activation) add_coupling->pre_activate add_amine Add Amine Partner (1.0-1.2 eq) pre_activate->add_amine warm_stir Warm to RT & Stir 1-4 h Monitor by TLC/LC-MS quench Quench with H₂O warm_stir->quench extract Extract with EtOAc quench->extract wash Wash (aq. NaHCO₃, brine) extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and common coupling reagent that minimizes side reactions.

Rationale: HATU is chosen for its rapid activation of carboxylic acids and high coupling efficiency, especially with anilines which can be less nucleophilic. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated HCl without competing in the reaction.[6]

Materials:

  • 2-amino-5-(trifluoromethoxy)benzoic acid

  • Amine coupling partner

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1-0.5 M concentration). Add DIPEA (2.5 eq) to the solution and stir.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[6]

  • Coupling: Slowly add a solution of your amine coupling partner (1.0-1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quench: Upon completion, pour the reaction mixture into water to quench the reaction.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Wash: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

An alternative, cost-effective method using EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an additive to suppress side reactions (like N-acylurea formation) and racemization (if chiral centers are present), improving the overall yield and purity.[7]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq) in anhydrous DMF.

  • Basification: Add DIPEA (2.5 eq) to the mixture.

  • Activation & Coupling: Cool the reaction to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[6]

  • Workup & Purification: Follow steps 6-10 from Protocol 1 for the reaction workup and purification.

Quality Control & Analytical Protocols

Verifying the identity and purity of both the starting material and the final synthesized product is critical. The following protocols outline standard analytical methods.

Analytical Workflow

G sample Prepare Sample (Dissolve in Mobile Phase or suitable solvent) hplc HPLC-UV Analysis sample->hplc lcms LC-MS/MS Analysis sample->lcms purity Determine Purity (% Area) hplc->purity identity Confirm Identity (Retention Time) hplc->identity mass Confirm Mass (m/z) lcms->mass

Caption: A typical analytical workflow for QC.

Protocol 3: Purity Analysis by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds. A reversed-phase C18 column is effective for separating nonpolar to moderately polar compounds like benzoic acid derivatives.[8][9]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid

  • Sample diluent (e.g., 50:50 ACN:Water)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the sample (starting material or purified product) at ~1 mg/mL in the sample diluent. Dilute further to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • HPLC Conditions (Example Gradient):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or wavelength of maximum absorbance)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Protocol 4: Identity Confirmation by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unambiguous confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This is the gold standard for structural verification.[10][11]

Instrumentation & Reagents:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Utilize the same column and mobile phases as in the HPLC-UV method.

Step-by-Step Methodology:

  • LC Separation: Perform the chromatographic separation using the same or a similar gradient as described in Protocol 3. The flow from the LC is directed into the mass spectrometer.

  • MS Conditions (Example Parameters):

    • Ionization Mode: ESI positive or negative mode. For a carboxylic acid, negative mode [M-H]⁻ is often effective. For the final amide product, positive mode [M+H]⁺ is typically used.

    • Scan Mode: Full scan to identify the parent ion's m/z.

    • Expected m/z for Starting Material:

      • [M-H]⁻: 220.02

      • [M+H]⁺: 222.04

    • MS/MS Fragmentation: If required, perform a product ion scan on the parent m/z to obtain a characteristic fragmentation pattern for structural elucidation.

  • Data Analysis: Confirm that the major peak in the chromatogram corresponds to the expected m/z of the target compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient activation of carboxylic acid; inactive coupling reagent; poor quality solvent; unreactive amine partner.Use fresh, high-quality anhydrous DMF. Ensure coupling reagents (HATU, EDC) are not expired/degraded. Increase reaction time or temperature slightly. Consider a more potent coupling reagent.
Multiple Spots on TLC/LC Formation of side products (e.g., N-acylurea with EDC); incomplete reaction; degradation.Ensure HOBt is used with EDC. Check for potential self-coupling if the amino group is unprotected and reactive under the conditions. Optimize stoichiometry and reaction time.
Poor Peak Shape in HPLC Sample overload; inappropriate mobile phase pH; column degradation.Reduce injection concentration. Ensure the mobile phase pH keeps the analyte in a single protonation state. Use a new column or a guard column.

References

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][4]

  • Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][12]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][2]

  • Chemical Supplier Website. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link][8]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][3]

  • PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link][10]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. [Link]

  • PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link][11]

  • PubMed Central (PMC). (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link][9]

  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link][7]

Sources

Application

5-amino-2-(trifluoromethoxy)benzoic acid as a building block in organic synthesis.

An In-Depth Guide to 5-Amino-2-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative 5-Amino-2-(trifluoromethoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Amino-2-(trifluoromethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative

5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound that has emerged as a significant building block for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.[1] As a substituted anthranilic acid, its structure is characterized by three key functional groups: a nucleophilic amino group, a carboxylic acid, and an electron-withdrawing trifluoromethoxy group. This unique combination of functionalities provides a versatile platform for constructing complex molecular architectures.

The strategic importance of this molecule lies in the distinct reactivity of each functional group and the profound physicochemical properties imparted by the trifluoromethoxy (-OCF₃) moiety. The amino and carboxylic acid groups serve as primary handles for elongation and cyclization reactions, most notably in the formation of amides and heterocycles.[2][3] Concurrently, the trifluoromethoxy group plays a critical role in modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.[4][5] Its high lipophilicity can enhance membrane permeability, while the exceptional strength of the C-F bonds confers metabolic stability, both of which are highly desirable attributes in drug design.[4] This guide provides an in-depth exploration of the properties, reactivity, and synthetic applications of 5-amino-2-(trifluoromethoxy)benzoic acid, complete with detailed experimental protocols for its use.

Physicochemical Properties and Reactivity Profile

The utility of 5-amino-2-(trifluoromethoxy)benzoic acid as a synthetic intermediate is grounded in its distinct physical and chemical properties. A summary of its key characteristics is provided below.

PropertyValueReference
CAS Number 83265-56-9[2]
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance White to cream or pale yellow crystals or powder[6]
Melting Point 138-142 °C
SMILES Nc1ccc(OC(F)(F)F)cc1C(O)=O
InChI Key UXNGDCBPIGOZFO-UHFFFAOYSA-N[6]

Reactivity Insights:

The synthetic versatility of 5-amino-2-(trifluoromethoxy)benzoic acid stems from the orthogonal reactivity of its functional groups.

  • Amine Functionality: The primary amino group is a potent nucleophile, readily participating in acylation reactions to form amide bonds, which is a cornerstone of peptide and medicinal chemistry. It can also undergo N-alkylation, reductive amination, and diazotization reactions, opening pathways to a wide array of other functional groups.

  • Carboxylic Acid Functionality: The carboxylic acid group is the primary site for amide coupling reactions when activated. It can be converted into more reactive species such as acyl chlorides or activated esters. Standard coupling reagents like HATU, EDC, or PyBOP are commonly employed to facilitate amide bond formation with a broad range of amines.[7][8]

  • Aromatic Ring & Substituent Effects: The trifluoromethoxy group is strongly electron-withdrawing and deactivating, while the amino group is strongly activating. This electronic interplay influences the regioselectivity of any potential electrophilic aromatic substitution reactions. The -OCF₃ group is known to enhance molecular lipophilicity and can act as a metabolically stable bioisostere for other groups.[2][4]

Core Application: High-Efficiency Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed transformations in drug discovery. 5-Amino-2-(trifluoromethoxy)benzoic acid serves as an excellent scaffold for this purpose, allowing for the introduction of diverse substituents via coupling with various primary and secondary amines. The following protocol details a robust and highly efficient method using HATU, a widely recognized coupling reagent known for its high reactivity and low rate of racemization.[7][9]

Protocol 1: HATU-Mediated Amide Coupling

Principle: This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to activate the carboxylic acid of 5-amino-2-(trifluoromethoxy)benzoic acid. HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the incoming amine nucleophile to form the desired amide bond, with the reaction being driven to completion by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[7]

G cluster_workflow Experimental Workflow: HATU Coupling A 1. Dissolve Acid & HATU in Anhydrous DMF B 2. Add DIPEA (Stir for 15-30 min) A->B Pre-activation C 3. Add Amine (1.1 eq) to the mixture B->C Coupling D 4. Stir at RT for 2-6h (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Dilute, Wash, Extract) D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Materials:

  • 5-Amino-2-(trifluoromethoxy)benzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.1-0.2 M).

  • Pre-activation: Add DIPEA (2.0-3.0 eq) to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (2-3 times to remove DMF), saturated aqueous NaHCO₃ (2 times), and finally with brine (1 time).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Rationale and Self-Validation:

  • Inert Atmosphere: Prevents moisture from quenching the highly reactive activated ester intermediate.

  • Anhydrous Solvents: Water can hydrolyze the HATU reagent and the active intermediate, leading to lower yields.

  • DIPEA as Base: A non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the primary/secondary amine as a nucleophile.

  • Aqueous Washes: The LiCl wash is particularly effective at removing DMF. The NaHCO₃ wash removes any unreacted starting acid and HOBt byproducts, while the brine wash removes residual water. The success of these steps validates the purity of the isolated crude product before final chromatography.

Application in Heterocycle Synthesis

Substituted anthranilic acids are classical precursors for the synthesis of a wide range of fused heterocyclic systems, which form the core of many pharmaceutical agents.[10][11] 5-Amino-2-(trifluoromethoxy)benzoic acid is an ideal starting material for creating novel quinazolinones, benzodiazepines, and other related scaffolds.

Protocol 2: Conceptual Synthesis of a Quinazolinone Derivative

Principle: This protocol outlines a common strategy for constructing a quinazolinone ring system. The first step involves the formation of an N-acyl-anthranilic acid derivative via amide coupling (as described in Protocol 1) with an appropriate amino compound. The subsequent step is an acid-catalyzed intramolecular cyclization and dehydration to furnish the final quinazolinone heterocycle.[10]

G cluster_synthesis General Scheme: Quinazolinone Synthesis Start 5-Amino-2-(trifluoromethoxy) benzoic Acid Intermediate N-Acyl Intermediate Start->Intermediate Amide Coupling (Protocol 1) Product Quinazolinone Derivative Intermediate->Product Acid-Catalyzed Cyclization

Sources

Method

Application Note: Analytical Methods for the Quantification of 5-Amino-2-(trifluoromethoxy)benzoic Acid

Introduction and Analyte Identification 5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a trifluoromethoxy group. Such fluorinated...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analyte Identification

5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a trifluoromethoxy group. Such fluorinated aminobenzoic acid derivatives are of significant interest in medicinal chemistry and drug development, often serving as key building blocks or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the amino and carboxylic acid moieties provide versatile handles for further chemical modification.

Accurate and reliable quantification of this intermediate is critical for ensuring the quality, consistency, and yield of the final API. This involves monitoring its purity, stability, and concentration in various matrices, from reaction mixtures to final product formulations.

Analyte Physicochemical Characterization: The Foundation for Method Development

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. These properties dictate its behavior in a chromatographic system and inform every decision from mobile phase selection to detector settings.

PropertyEstimated Value / CharacteristicRationale & Impact on Method Development
Molecular Formula C₈H₆F₃NO₃Provides the basis for calculating the exact mass.
Molecular Weight 221.13 g/mol Essential for preparing standard solutions and for mass spectrometry.
pKa (acidic) ~3.5 - 4.5Estimated for the carboxylic acid (-COOH) group. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be set at least 1.5-2 units below this value (e.g., pH 2.0-2.5) to keep the group fully protonated and less polar.[1]
pKa (basic) ~2.0 - 3.0Estimated for the aromatic amine (-NH₂) group. At a mobile phase pH of 2.0-2.5, the amine will be protonated (-NH₃⁺), which can affect retention and potentially cause peak tailing. This is managed by the use of appropriate buffering and column chemistries.
Predicted LogP ~2.0 - 2.5This moderate lipophilicity makes the analyte ideally suited for reversed-phase high-performance liquid chromatography (RP-HPLC) using standard C18 or similar columns.
UV Absorbance (λmax) ~220-240 nm, ~270-290 nmAromatic aminobenzoic acids typically exhibit strong absorbance bands due to π→π* transitions in the aromatic ring.[2][3] An initial UV scan is required to determine the optimal wavelength for detection, maximizing sensitivity while minimizing interference from the matrix.

Recommended Analytical Methodologies: A Two-Tiered Approach

Based on the analyte's characteristics, two primary methods are recommended. The choice depends on the specific application requirements, such as the need for regulatory validation, sample throughput, sensitivity, and the complexity of the sample matrix.

  • RP-HPLC with UV Detection: The workhorse method for routine quality control (QC), purity analysis, and quantification in relatively clean matrices (e.g., drug substance, process intermediates). It is robust, cost-effective, and readily available in most analytical laboratories.

  • LC-MS/MS (Tandem Mass Spectrometry): The gold standard for high-sensitivity, high-selectivity quantification, especially in complex biological matrices (e.g., plasma, urine) or for trace-level impurity analysis.

Protocol 1: RP-HPLC-UV Method for Routine Quantification

This protocol provides a comprehensive workflow for the development and validation of a robust RP-HPLC method, adhering to the principles outlined in the ICH Q2(R1) guideline on Validation of Analytical Procedures.[4][5]

Principle

The analyte is separated on a reversed-phase C18 column. A low-pH mobile phase ensures the carboxylic acid group is protonated, increasing its hydrophobicity and retention. The separation is achieved using a gradient elution with an organic modifier (acetonitrile or methanol). Quantification is performed by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Ultrapure), Potassium Phosphate Monobasic, Phosphoric Acid.

  • Standard: 5-Amino-2-(trifluoromethoxy)benzoic acid reference standard of known purity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (1 mg/mL stock in Methanol, serial dilutions) injection Injection Sequence (Blank -> Standards -> Samples) std_prep->injection sample_prep Sample Preparation (Dissolve in diluent, filter 0.45 µm) sample_prep->injection mobile_phase Mobile Phase Prep (A: 20mM KH2PO4 pH 2.5 B: Acetonitrile) hplc_system HPLC System Setup (Column: C18, Temp: 30°C, Flow: 1.0 mL/min) mobile_phase->hplc_system hplc_system->injection detection UV Detection (Acquire data at λmax, e.g., 275 nm) injection->detection integration Peak Integration (Integrate analyte peak) detection->integration calibration Calibration Curve (Plot Area vs. Conc., Linear Regression R² > 0.995) integration->calibration quantification Quantification (Calculate sample conc. from curve) calibration->quantification

Caption: High-level workflow for HPLC-UV quantification.

Detailed Step-by-Step Protocol

1. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of HPLC water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane.
  • Mobile Phase B (Organic): Acetonitrile.
  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determine the λmax by running a DAD scan on a mid-range standard (expected ~275 nm).
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 15.0 | 10 | 90 | | 20.0 | 10 | 90 | | 20.1 | 90 | 10 | | 25.0 | 90 | 10 |

3. Method Validation Protocol:

  • Perform a full method validation according to ICH Q2(R1) guidelines.[5] The table below summarizes the key parameters and typical acceptance criteria.
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, standard, and sample. For drug products, perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity index (from DAD) should be > 99%.
Linearity & Range Analyze 5-7 concentration levels in triplicate (e.g., 1-100 µg/mL).Correlation coefficient (R²) > 0.995. Y-intercept should be insignificant.
Accuracy (% Recovery) Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.), 3 replicates each.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze 6 replicates of a standard at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N) of 3:1 or standard deviation of the response and the slope of the curve.The lowest concentration that can be detected.
Limit of Quantification (LOQ) Based on Signal-to-Noise ratio (S/N) of 10:1 or standard deviation of the response and the slope of the curve.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).No significant change in results; system suitability parameters must pass.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for determining low concentrations of the analyte in complex matrices where the selectivity of UV detection is insufficient.

Principle

Following chromatographic separation using a faster UPLC/UHPLC system, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole, an ion corresponding to the analyte's molecular weight (the precursor ion) is selected. This ion is fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Instrumentation and Materials
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50-100 mm x 2.1 mm, <2 µm particle size.

  • Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., 5-Amino-2-chlorobenzoic acid).

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation & Tuning cluster_analysis Analysis cluster_data Data Processing ms_tune MS Tuning (Infuse std to find precursor and product ions, e.g., m/z 222 -> 178) ms_detection MS/MS Detection (MRM Mode) ms_tune->ms_detection std_prep Standard & IS Prep (Prepare standards with fixed IS concentration) injection Injection & Separation std_prep->injection sample_prep Sample Preparation (e.g., Protein Precipitation or SPE) sample_prep->injection lc_system UHPLC System Setup (C18, 2.1mm column, fast gradient) lc_system->injection injection->ms_detection integration Peak Integration (Analyte and IS peaks) ms_detection->integration calibration Calibration Curve (Plot Peak Area Ratio vs. Conc., Weighted Linear Regression) integration->calibration quantification Quantification (Calculate sample conc.) calibration->quantification

Caption: High-level workflow for LC-MS/MS quantification.

Detailed Step-by-Step Protocol

1. Mass Spectrometer Tuning:

  • Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
  • Infuse the solution directly into the mass spectrometer.
  • Operate in positive ESI mode. The protonated molecule [M+H]⁺ should be observed as the precursor ion (m/z 222.0).
  • Perform a product ion scan on m/z 222.0 to identify stable fragment ions. A likely fragmentation is the loss of carboxylic acid as CO₂ and H₂O (a loss of 44 Da), resulting in a product ion around m/z 178.
  • Optimize collision energy for the transition m/z 222.0 → 178.0 .

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Sample Preparation (for plasma): To 100 µL of plasma, add 20 µL of internal standard working solution, followed by 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex, centrifuge at high speed (>10,000 x g) for 10 min. Transfer the supernatant for injection.

3. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 2.5 | 5 | 95 | | 3.5 | 5 | 95 | | 3.6 | 95 | 5 | | 5.0 | 95 | 5 |

4. Method Validation:

  • Validation for bioanalytical methods follows similar principles to ICH guidelines but with specific guidance from regulatory bodies like the FDA or EMA, focusing on parameters like selectivity, matrix effect, recovery, and stability in the biological matrix.

Summary and Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for quantifying 5-Amino-2-(trifluoromethoxy)benzoic acid. For routine QC and purity assessment, a robust and reliable RP-HPLC-UV method is recommended, with a detailed protocol for development and validation according to ICH guidelines. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, a highly specific LC-MS/MS method is presented. The choice of method should be tailored to the specific analytical challenge at hand. By leveraging a thorough understanding of the analyte's physicochemical properties, researchers can confidently establish a fit-for-purpose method to support their drug development and manufacturing processes.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Tsukamoto, T., et al. (2019). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. ResearchGate. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Thermo Fisher Scientific. (2022). HPLC Method Development Step by Step. YouTube. [Link]

  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 769-795. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • ResearchGate. (2020). UV–visible spectrum of the 2-amino benzoic acid. [Link]

  • Guillarme, D., & Veuthey, J. L. (2012). Current developments in LC-MS for pharmaceutical analysis. Analyst, 137(18), 4149-4162. [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Williams, R. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

Sources

Application

The Strategic Application of 5-Amino-2-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Pharmaceutical Scaffolds

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics. This moiety can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 5-Amino-2-(trifluoromethoxy)benzoic acid, a trifluoromethoxy-substituted anthranilic acid, presents itself as a highly versatile and valuable building block for the synthesis of a new generation of pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid ripe for various coupling reactions, opens a gateway to a diverse array of complex molecular architectures.

This technical guide provides an in-depth exploration of the practical applications of 5-amino-2-(trifluoromethoxy)benzoic acid in pharmaceutical synthesis. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore its utility in the construction of key pharmaceutical intermediates and in the synthesis of complex heterocyclic systems, supported by detailed, actionable protocols.

Core Physicochemical Properties and Reactivity Profile

5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring an amino group and a trifluoromethoxy substituent on a benzoic acid framework.[3] The interplay of these functional groups dictates its reactivity and potential applications.

PropertyValueReference
CAS Number 876353-83-8N/A
Molecular Formula C₈H₆F₃NO₃[3]
Molecular Weight 221.14 g/mol [3]
Appearance Off-white to light yellow powderN/A
Melting Point 162-166 °CN/A

The electron-withdrawing nature of the trifluoromethoxy group influences the acidity of the carboxylic acid and the nucleophilicity of the amino group. The ortho-relationship of the amino and carboxylic acid groups makes it an ideal precursor for the synthesis of various fused heterocyclic systems.

Application in the Synthesis of Bioactive Amides

Amide bond formation is one of the most fundamental and frequently employed reactions in pharmaceutical chemistry, with approximately 25% of all marketed drugs containing at least one amide linkage.[4] The carboxylic acid moiety of 5-amino-2-(trifluoromethoxy)benzoic acid can be readily activated to undergo coupling with a diverse range of primary and secondary amines to generate novel benzamide derivatives. These derivatives can serve as final drug candidates or as key intermediates for further synthetic elaborations.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the synthesis of an amide derivative of 5-amino-2-(trifluoromethoxy)benzoic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.

Reaction Scheme:

G A 5-Amino-2-(trifluoromethoxy)benzoic acid E N-Substituted-5-amino-2-(trifluoromethoxy)benzamide A->E B Amine (R-NH2) B->E C HATU, DIPEA C->E D Solvent (e.g., DMF) D->E

Figure 1: General workflow for HATU-mediated amide coupling.

Materials:

  • 5-Amino-2-(trifluoromethoxy)benzoic acid

  • Amine of interest (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality and Experimental Insights:

  • Choice of Coupling Reagent: HATU is chosen for its high efficiency and ability to suppress racemization, which is critical when coupling with chiral amines.[5]

  • Role of DIPEA: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with atmospheric moisture, which would lead to the hydrolysis back to the starting material.

Application in the Synthesis of Heterocyclic Scaffolds: Benzoxazinones

The ortho-disposed amino and carboxylic acid functionalities of 5-amino-2-(trifluoromethoxy)benzoic acid make it an excellent precursor for the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active compounds. One such class of heterocycles are benzoxazinones. Trifluoromethyl-substituted 3,1-benzoxazines are of particular interest due to their presence in medicinally important molecules.[6][7]

Protocol 2: Synthesis of a 6-(Trifluoromethoxy)-2H-benzo[b][6][8]oxazin-3(4H)-one Derivative

This protocol outlines a potential pathway for the synthesis of a benzoxazinone derivative from 5-amino-2-(trifluoromethoxy)benzoic acid. This involves an initial amide formation followed by an intramolecular cyclization.

Reaction Workflow:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 5-Amino-2-(trifluoromethoxy)benzoic acid C Intermediate Amide A->C B 2-Chloroacetyl chloride, Base B->C D Intermediate Amide F 6-(Trifluoromethoxy)-2H-benzo[b][1,4]oxazin-3(4H)-one D->F E Base (e.g., K2CO3) E->F

Figure 2: Two-step synthesis of a benzoxazinone derivative.

Materials:

  • 5-Amino-2-(trifluoromethoxy)benzoic acid

  • 2-Chloroacetyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Potassium carbonate

  • Anhydrous Acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

Step 1: Synthesis of 2-chloro-N-(2-carboxy-4-(trifluoromethoxy)phenyl)acetamide

  • Suspend 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add pyridine (1.2 eq) to the suspension.

  • Add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction by the addition of 1 M HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous acetone in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 6-12 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the desired 6-(trifluoromethoxy)-2H-benzo[b][6][8]oxazin-3(4H)-one.

Rationale and Mechanistic Considerations:

  • Acylation: The amino group of the starting material is acylated with 2-chloroacetyl chloride. The chlorine atom serves as a leaving group in the subsequent cyclization step.

  • Intramolecular Williamson Ether Synthesis: The cyclization proceeds via an intramolecular Williamson ether synthesis. The phenoxide, formed by the deprotonation of the carboxylic acid by potassium carbonate, acts as a nucleophile, displacing the chloride ion to form the heterocyclic ring.

Future Perspectives and Unexplored Potential

The synthetic utility of 5-amino-2-(trifluoromethoxy)benzoic acid is far from exhausted. Its unique substitution pattern offers numerous opportunities for the synthesis of novel pharmaceutical agents.

  • Suzuki and Other Cross-Coupling Reactions: Conversion of the amino group to a halide via a Sandmeyer reaction would provide a substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures.[9][10]

  • Synthesis of Other Heterocycles: The vicinal amino and carboxylic acid groups are ideal for the construction of a variety of other heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[11][12]

Conclusion

5-Amino-2-(trifluoromethoxy)benzoic acid is a potent and versatile building block for the synthesis of novel pharmaceutical candidates. The strategic incorporation of the trifluoromethoxy group, coupled with the dual reactivity of the amino and carboxylic acid functionalities, provides medicinal chemists with a powerful tool for the creation of diverse and complex molecular architectures with enhanced pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable synthetic intermediate in their drug discovery endeavors.

References

  • Uno, H., Fujimoto, D., Harada, K., Tanaka, C., & Shibata, N. (2021). Synthesis of Tetra‐Substituted Trifluoromethyl‐3,1‐Benzoxazines by Transition‐Metal‐Catalyzed Decarboxylative Cyclization of N‐Benzoyl Benzoxazinones. ChemistryOpen, 10(2), 164-168.
  • Uno, H., Fujimoto, D., Harada, K., Tanaka, C., & Shibata, N. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • MySkinRecipes. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • RSC Publishing. (2014). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • PubMed. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Frontiers. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • PubMed Central. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Frontiers. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Retrieved from [Link]

  • ResearchGate. (2021). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from [Link]

  • PubMed. (2003). Enantiomerically pure alpha-amino acid synthesis via hydroboration-suzuki cross-coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • ResearchGate. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of heterocycles from benzoxazinones. Retrieved from [Link]

Sources

Method

Application Note: A Validated Protocol for the Crystallization of 5-Amino-2-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9),...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purification of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, empowering researchers to adapt and troubleshoot the process effectively. The protocol emphasizes methods for achieving high purity and crystalline integrity, which are paramount in drug development for controlling factors such as bioavailability and stability.

Compound Data and Safety Profile

Prior to initiating any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the material.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 83265-56-9[2][3]
Molecular Formula C₈H₆F₃NO₃[2][4]
Molecular Weight 221.14 g/mol [4]
Appearance White to cream or pale yellow crystalline powder[3]
Melting Point 138-144 °C[2][3]
Critical Safety Precautions

5-Amino-2-(trifluoromethoxy)benzoic acid is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Identification:

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

    • Some suppliers also note acute oral toxicity and the potential for skin sensitization.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles (compliant with EN 166) are required.[4]

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: A lab coat or long-sleeved clothing is mandatory.[4]

    • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • First Aid Measures:

    • If on Skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

    • If in Eyes: Rinse cautiously with water for at least 15 minutes. If eye irritation persists, get medical attention.[4]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[4]

Principle of Cooling Crystallization

Crystallization is a powerful purification technique based on the principle that the solubility of most solids in a liquid solvent increases with temperature.[5] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is allowed to cool, the solubility of the compound decreases, creating a supersaturated state. This thermodynamic instability drives the molecules to self-assemble into a highly ordered, three-dimensional crystal lattice, effectively excluding impurities that remain dissolved in the surrounding solvent (the mother liquor).

The rate of cooling is a critical parameter. Slow, controlled cooling is essential as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, resulting in larger, purer crystals. Conversely, rapid cooling (crash crystallization) can trap impurities and solvent within the lattice, leading to a less pure product and potentially undesired polymorphic forms.[6][7]

Experimental Protocol

This protocol is designed for the purification of 5-amino-2-(trifluoromethoxy)benzoic acid via cooling crystallization from a mixed solvent system.

Materials and Equipment
  • Reagents:

    • Crude 5-amino-2-(trifluoromethoxy)benzoic acid

    • Ethanol (Reagent Grade or higher)

    • Deionized Water

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Watch glass (to cover the flask)

    • Buchner funnel and filtration flask

    • Filter paper (sized to the Buchner funnel)

    • Vacuum source (e.g., water aspirator or vacuum pump)

    • Spatulas and weighing paper

    • Graduated cylinders

    • Drying oven or desiccator

Workflow Diagram

CrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_finish Final Product Crude 1. Weigh Crude Compound Solvent 2. Add Minimum Hot Solvent (e.g., 9:1 Ethanol/Water) Crude->Solvent Cooling 3. Slow Cooling to RT, then Ice Bath Solvent->Cooling Saturated Solution Filtration 4. Isolate via Vacuum Filtration Cooling->Filtration Washing 5. Wash with Ice-Cold Solvent Filtration->Washing Drying 6. Dry Crystals Under Vacuum Washing->Drying Washed Crystals Pure 7. Pure Crystalline Product Drying->Pure

Caption: Workflow for the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodology

Step 1: Solvent Selection and Dissolution

  • Place the crude 5-amino-2-(trifluoromethoxy)benzoic acid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Prepare a solvent mixture, starting with a 9:1 ratio of ethanol to deionized water. The presence of both amino and carboxylic acid functional groups suggests good solubility in polar protic solvents like ethanol, while the trifluoromethoxy group adds lipophilicity.[1] The water acts as an anti-solvent to reduce solubility at lower temperatures, thereby increasing yield.

  • On a hot plate in a fume hood, heat the solvent mixture to a gentle boil (~75-80°C).

  • Add the hot solvent to the flask containing the crude solid in small portions while stirring, until the solid just dissolves completely. Use the minimum amount of hot solvent necessary to achieve full dissolution.

    • Causality: Using the minimum volume of hot solvent is crucial for creating a saturated solution. This ensures that upon cooling, the solution will become supersaturated, maximizing the recovery and yield of the crystalline product.[5]

Step 2: Slow Cooling and Crystal Formation

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow, ambient cooling prevents premature precipitation and promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Disturbing the solution can induce rapid crystallization, leading to smaller, less pure crystals.

  • Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Causality: The solubility of the compound is significantly lower at 0-4°C than at room temperature. This step ensures the maximum amount of product crystallizes out of the solution, leading to a higher final yield.

Step 3: Isolation by Vacuum Filtration

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold ethanol/water solvent mixture to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold slurry of crystals into the center of the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

    • Causality: Vacuum filtration is a rapid and efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.[5]

Step 4: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. Pour the cold solvent gently over the surface of the crystal cake.

  • Allow the vacuum to pull air through the crystals for several minutes to help pre-dry them.

    • Causality: Washing with a small volume of ice-cold solvent is critical. The cold temperature minimizes the re-dissolving of the purified product, while the wash itself removes any residual mother liquor (and the impurities it contains) from the surface of the crystals.

Step 5: Drying the Final Product

  • Carefully remove the filter paper and the crystal cake from the funnel and place them on a clean, dry watch glass.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood or, for more efficient drying, by placing them in a vacuum oven at a moderate temperature (e.g., 40-50°C), well below the compound's melting point.

    • Causality: Thorough drying is necessary to remove any residual solvent, which could affect the final weight, purity analysis, and stability of the compound.

Troubleshooting and Purity Assessment

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a "seed" crystal from a previous batch. 3. Gently boil off a small portion of the solvent to increase concentration and re-cool.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Re-heat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool even more slowly.
Low Yield Too much solvent was used; cooling was insufficient; premature filtration.1. Ensure the minimum amount of solvent is used for dissolution. 2. Increase the cooling time in the ice bath. 3. Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (may be less pure).
Purity and Polymorph Assessment

Verifying the outcome of the crystallization is a self-validating step that ensures the protocol's success.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point compared to the literature value (138-144 °C) indicates the presence of impurities.[2][3]

  • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying the solid-state form of the material. The resulting diffractogram provides a unique "fingerprint" for the crystal lattice, which is essential for polymorph screening and control in pharmaceutical development.[6][7]

  • Spectroscopy (¹H NMR, FTIR): These techniques confirm that the chemical structure of the compound has not changed during the crystallization process and can be used to identify any remaining impurities.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Team], Senior Application Scientist Abstract This document provides a comprehensive guide to the large-scale synthesis of 5-amino-2-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Team], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials.[1][2] The trifluoromethoxy group imparts unique electronic properties and enhances lipophilicity, making this compound a valuable intermediate in medicinal chemistry.[2] This guide outlines a plausible and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters. Emphasis is placed on safety, analytical quality control, and providing a framework that is both scientifically robust and practical for industrial applications.

Introduction: Significance and Synthetic Strategy

5-Amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is an aromatic compound featuring an amino group, a trifluoromethoxy substituent, and a carboxylic acid moiety.[2] This trifunctional scaffold is of significant interest in drug discovery, where the trifluoromethoxy group can improve metabolic stability and binding affinity of drug candidates. Its synthesis on a large scale requires a robust and economically viable process.

The synthetic strategy detailed herein is a multi-step process designed for scalability and efficiency. The proposed route begins with a commercially available starting material and proceeds through a series of well-established chemical transformations. Each step has been selected based on its reported efficiency, tolerance to various functional groups, and amenability to large-scale production.

Overall Synthetic Workflow:

Synthetic_Workflow Start Starting Material (e.g., 2-Chloro-5-nitrobenzoic acid) Step1 Step 1: Trifluoromethoxylation Start->Step1 Intermediate1 Intermediate 1 (2-(Trifluoromethoxy)-5-nitrobenzoic acid) Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 FinalProduct Final Product (5-Amino-2-(trifluoromethoxy)benzoic acid) Step2->FinalProduct

Caption: A high-level overview of the proposed synthetic route.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the large-scale synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Synthesis of 2-(Trifluoromethoxy)-5-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of a chlorine atom with a trifluoromethoxide source. This reaction is typically performed in a polar aprotic solvent.

Reaction Scheme:

Step1_Reaction Reactant 2-Chloro-5-nitrobenzoic acid Reagent + CF3O- Source (e.g., Potassium trifluoromethoxide) Reactant->Reagent Product -> 2-(Trifluoromethoxy)-5-nitrobenzoic acid Reagent->Product

Caption: Trifluoromethoxylation of the starting material.

Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: 2-Chloro-5-nitrobenzoic acid is added to the reactor, and the mixture is stirred until the solid is fully dissolved.

  • Cooling: The reactor contents are cooled to a specified temperature range (e.g., 0-5 °C) using a suitable cooling bath.

  • Trifluoromethoxide Addition: A source of trifluoromethoxide, such as potassium trifluoromethoxide, is added portion-wise to the reaction mixture, ensuring the internal temperature is maintained within the desired range.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water. The pH is then adjusted with an aqueous acid solution (e.g., HCl) to precipitate the product.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with water to remove any remaining salts, and dried under vacuum to yield 2-(trifluoromethoxy)-5-nitrobenzoic acid.

Key Process Parameters:

ParameterRecommended ValueJustification
SolventAnhydrous DMFA polar aprotic solvent that facilitates the nucleophilic aromatic substitution.
Temperature0-10 °CControls the exothermicity of the reaction and minimizes side product formation.
Reaction Time4-8 hoursTypical duration for complete conversion, should be confirmed by reaction monitoring.
Quenching AgentWaterSafely deactivates any unreacted reagents and facilitates product precipitation.
Step 2: Reduction of the Nitro Group to an Amine

The second step involves the reduction of the nitro group of 2-(trifluoromethoxy)-5-nitrobenzoic acid to the corresponding amine. Catalytic hydrogenation is a common and scalable method for this transformation.

Reaction Scheme:

Step2_Reaction Reactant 2-(Trifluoromethoxy)-5-nitrobenzoic acid Reagent + H2, Catalyst (e.g., Pd/C) Reactant->Reagent Product -> 5-Amino-2-(trifluoromethoxy)benzoic acid Reagent->Product

Caption: Catalytic hydrogenation of the nitro intermediate.

Protocol:

  • Reactor Setup: A hydrogenation reactor is charged with 2-(trifluoromethoxy)-5-nitrobenzoic acid and a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) is carefully added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen and confirmed by HPLC or TLC analysis.

  • Catalyst Removal: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Product Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford high-purity 5-amino-2-(trifluoromethoxy)benzoic acid.

Key Process Parameters:

ParameterRecommended ValueJustification
Catalyst5-10 wt% Pd/CAn efficient and widely used catalyst for nitro group reduction.[3]
Hydrogen Pressure50-100 psiProvides a sufficient driving force for the reaction while maintaining safe operating conditions.
SolventMethanol or EthanolSolubilizes the starting material and is compatible with hydrogenation conditions.
TemperatureRoom TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.

Analytical Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 5-amino-2-(trifluoromethoxy)benzoic acid is 138-142 °C.

Safety and Handling

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[4][5][6][7]

  • Ventilation: All operations should be performed in a well-ventilated laboratory or a chemical fume hood.[4][5]

  • Handling of Reagents:

    • Trifluoromethoxide sources: These can be moisture-sensitive and should be handled under an inert atmosphere.

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

    • Palladium on Carbon: The catalyst can be pyrophoric, especially when dry and in the presence of air. It should be handled with care, and filtration should be performed while the catalyst is still wet.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]

Conclusion

The large-scale synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid is a critical process for the advancement of pharmaceutical and materials science research.[1] The protocols and guidelines presented in this document provide a comprehensive framework for achieving this synthesis in a safe, efficient, and scalable manner. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers and production chemists can confidently produce this valuable chemical intermediate.

References

  • Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. (n.d.). Supplier Website.
  • Safety Data Sheet . (n.d.). AFG Bioscience LLC. Retrieved from [Link]

  • Safety Data Sheet . (2024, August 27). Angene Chemical. Retrieved from [Link]

Sources

Method

using 5-amino-2-(trifluoromethoxy)benzoic acid in cross-coupling reactions

An In-Depth Guide to the Application of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions Authored by: A Senior Application Scientist Introduction: The Strategic Value of 5-Amino-2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-Amino-2-(trifluoromethoxy)benzoic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 5-Amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) has emerged as a critical intermediate, valued for the unique interplay of its three key functional groups: a nucleophilic amino group, a versatile carboxylic acid, and a bio-functionally significant trifluoromethoxy (-OCF₃) substituent.[1][2]

The trifluoromethoxy group is particularly noteworthy. It is a strong electron-withdrawing group that is also highly lipophilic and remarkably stable against metabolic degradation.[3][4] This combination of properties is highly desirable in drug design, as it can enhance membrane permeability, increase binding affinity, and improve the pharmacokinetic profile of a molecule by blocking metabolic hotspots.[3][5][6] Consequently, mastering the incorporation of this scaffold into more complex molecules via robust synthetic methods is a key priority for researchers in drug development. This guide provides a detailed exploration of its use in palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and field-proven protocols.

Core Concepts: Navigating the Reactivity of a Multifunctional Reagent

The application of 5-amino-2-(trifluoromethoxy)benzoic acid in cross-coupling reactions is not without its challenges. The inherent properties of its functional groups dictate the required reaction conditions.

  • The Amino Group (-NH₂) : While a key site for C-N bond formation (e.g., Buchwald-Hartwig amination), its nucleophilicity is significantly diminished by the electron-withdrawing effects of the -OCF₃ and -COOH groups.[7] This necessitates the use of highly active, specialized catalyst systems.

  • The Aromatic Ring : The electron-deficient nature of the benzene ring makes it an excellent substrate for reactions where it acts as an electrophile (e.g., as an aryl halide in Suzuki or Sonogashira couplings), as this typically accelerates the rate-limiting oxidative addition step in the catalytic cycle.[8]

  • The Carboxylic Acid Group (-COOH) : This group can interfere with the basic conditions common to many coupling reactions. Strategic protection or careful selection of a non-interfering base may be required.

The following sections detail the application of this building block in three seminal cross-coupling reactions, addressing these challenges with specific, optimized protocols.

Application I: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[9] When using 5-amino-2-(trifluoromethoxy)benzoic acid as the amine source, the primary challenge is overcoming its low nucleophilicity. Standard palladium-phosphine catalysts are often ineffective.[7]

Causality Behind the Protocol: The key to success lies in accelerating the catalytic cycle, particularly the oxidative addition and reductive elimination steps, which can be sluggish with electron-deficient anilines.[7] This is achieved by using:

  • Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands (e.g., BrettPhos, XPhos) create a more electron-rich and sterically accessible palladium center, promoting the key steps of the catalytic cycle even with challenging substrates.[7]

  • Strong, Non-Nucleophilic Bases: A potent base like sodium tert-butoxide (NaOtBu) is essential to efficiently deprotonate the weakly acidic N-H bond of the aniline, forming the active palladium-amido complex required for reductive elimination.[7]

  • Well-Defined Precatalysts: Using a stable palladium precatalyst (e.g., a G3 or G4 precatalyst) ensures the consistent generation of the active Pd(0) species, leading to more reproducible and higher-yielding reactions.[7]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition Amine_Complex Amine Coordination [L₂(Ar)Pd(II)-NH₂R']⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Palladium Amido Complex L₂(Ar)Pd(II)-NHR' Amine_Complex->Amido_Complex Deprotonation HX_Base [Base-H]⁺X⁻ Amine_Complex->HX_Base Amido_Complex->Pd0 Product Ar-NH₂R' (Product) Amido_Complex->Product Reductive Elimination Base Base Base->Amine_Complex ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine R'NH₂ (5-amino-2-(trifluoromethoxy) benzoic acid) Amine->Amine_Complex Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition Trans_Complex Transmetalation Complex L₂(Ar)Pd(II)-R' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Product Ar-R' (Product) Trans_Complex->Product Reductive Elimination Base Base (e.g., K₂CO₃) Boronic_Acid R'B(OH)₂ Base->Boronic_Acid Activation Borate_Complex [R'B(OH)₃]⁻ Boronic_Acid->Borate_Complex ArX Aryl Halide (Ar-X) ArX->OA_Complex Borate_Complex->Trans_Complex cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex L₂(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Alkynylpalladium Complex L₂(Ar)Pd(II)-C≡CR' OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Product Ar-C≡CR' (Product) Alkynyl_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex CuX Cu(I)-X Cu_Acetylide Copper Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->OA_Complex Cu_Acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_Acetylide Deprotonation HX_Base [Base-H]⁺X⁻ Alkyne->HX_Base Base Base (e.g., Et₃N) Base->Alkyne

Sources

Application

Application Note &amp; Protocol: Development of a Novel Fluorescence-Based Assay for Screening Modulators of a Hypothetical Human Kinase Using 5-amino-2-(trifluoromethoxy)benzoic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to developing a novel, robust, and high-throughput fluorescence-based assay for the discovery of mod...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a novel, robust, and high-throughput fluorescence-based assay for the discovery of modulators of a hypothetical human kinase, "Kinase-X." The assay leverages the unique chemical properties of 5-amino-2-(trifluoromethoxy)benzoic acid as a foundational scaffold for a novel kinase substrate. We will detail the assay principle, provide step-by-step protocols for its development and validation, and discuss the scientific rationale behind key experimental decisions. This guide is intended to provide a framework for researchers to adapt and implement this assay in their own drug discovery workflows.

Introduction: The Rationale for a Novel Kinase Assay

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of specific and potent kinase inhibitors is a major focus of modern drug discovery.[1] A significant bottleneck in this process is the availability of robust and sensitive assays suitable for high-throughput screening (HTS).

Fluorescence-based assays have emerged as a powerful tool in this domain due to their high sensitivity, non-invasive nature, and real-time monitoring capabilities.[2][3] These assays typically rely on a change in fluorescence intensity or polarization upon the enzymatic modification of a substrate.[4][5]

This application note describes the development of a novel kinase assay utilizing a custom-synthesized substrate derived from 5-amino-2-(trifluoromethoxy)benzoic acid. The unique properties of this starting material, including the presence of a reactive amino group and the electron-withdrawing trifluoromethoxy group, make it an attractive scaffold for creating a pro-fluorescent kinase substrate. The trifluoromethoxy group can enhance the compound's lipophilicity and influence its interaction with biological targets.[6][7]

Assay Principle

The assay is designed as a "turn-on" fluorescence assay. A non-fluorescent peptide substrate incorporating the 5-amino-2-(trifluoromethoxy)benzoic acid moiety is synthesized. This substrate is a substrate for Kinase-X. Upon phosphorylation by Kinase-X, the substrate undergoes a conformational change or becomes susceptible to a secondary enzymatic reaction that cleaves a quenching group, leading to a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of Kinase-X.

Diagram of the Assay Principle

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Substrate Non-fluorescent Substrate (5-amino-2-(trifluoromethoxy)benzoic acid derivative) Product Phosphorylated Substrate Substrate->Product Phosphorylation KinaseX Kinase-X + ATP Fluorophore Fluorescent Product Product->Fluorophore Cleavage of Quencher DevEnzyme Developing Enzyme

Caption: Workflow of the two-step fluorescence-based kinase assay.

Materials and Reagents

ReagentSupplierComments
5-amino-2-(trifluoromethoxy)benzoic acidThermo Fisher ScientificHigh purity is essential for consistent synthesis of the substrate.[8][9]
Custom Peptide Synthesis ServiceVariousTo synthesize the kinase substrate incorporating the benzoic acid derivative.
Recombinant Human Kinase-XCommercial VendorEnsure high purity and activity.
ATP (Adenosine 5'-triphosphate)Sigma-AldrichUse a high-purity, low-endonuclease grade.
Kinase Assay BufferIn-house preparation50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Developing EnzymeCommercial VendorA protease or phosphatase that specifically recognizes the phosphorylated substrate.
384-well black, flat-bottom assay platesCorningLow-volume plates are recommended for HTS to conserve reagents.
Fluorescence Plate ReaderVariousCapable of excitation and emission at the appropriate wavelengths for the resulting fluorophore.
DMSO (Dimethyl sulfoxide)Sigma-AldrichFor dissolving test compounds.

Experimental Protocols

Synthesis of the Pro-Fluorescent Kinase Substrate

The synthesis of the substrate is a critical first step. The amino group of 5-amino-2-(trifluoromethoxy)benzoic acid is coupled to the N-terminus of a peptide sequence recognized by Kinase-X. The C-terminus of the peptide is then conjugated to a quencher molecule. This synthesis is typically outsourced to a custom peptide synthesis service. The final product should be purified by HPLC to >95% purity and its identity confirmed by mass spectrometry.

Assay Development and Optimization

The goal of this phase is to establish optimal assay conditions that provide a robust signal-to-background ratio and are sensitive to inhibitors.[10]

Step-by-Step Protocol for Assay Optimization:
  • Enzyme Titration:

    • Prepare serial dilutions of Kinase-X in kinase assay buffer.

    • Add a fixed, excess concentration of the substrate and ATP to all wells.

    • Incubate for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (typically 30°C or 37°C).

    • Add the developing enzyme and incubate for a further 30 minutes.

    • Measure fluorescence.

    • Goal: Determine the enzyme concentration that yields a linear reaction rate and a strong signal.

  • ATP and Substrate Km Determination:

    • Vary the concentration of one substrate (e.g., ATP) while keeping the other (peptide substrate) at a saturating concentration.

    • Measure the initial reaction rates.

    • Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

    • Repeat the experiment by varying the peptide substrate concentration with ATP at a saturating concentration.

    • Goal: Determine the substrate concentrations needed for the assay. For inhibitor screening, it is recommended to use substrate concentrations at or near their Km values to ensure sensitivity to competitive inhibitors.

  • Z'-factor Determination:

    • The Z'-factor is a statistical measure of assay quality.[10]

    • Prepare two sets of wells:

      • Maximum signal: All assay components except for any inhibitor (DMSO vehicle control).

      • Minimum signal: All assay components except for the enzyme (or with a known potent inhibitor).

    • Run the assay on a full plate with multiple replicates of each control.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)

    • Goal: Achieve a Z'-factor > 0.5, which indicates a robust and reliable assay suitable for HTS.[10]

Diagram of the Assay Development Workflow

Assay_Development A Start: Assay Concept B Synthesize and Purify Pro-Fluorescent Substrate A->B C Enzyme Titration B->C D Determine Km for ATP and Peptide Substrate C->D E Z'-Factor Determination D->E F Assay Validated for HTS E->F

Caption: Key stages in the development and validation of the kinase assay.

Protocol for High-Throughput Screening of Inhibitors
  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of Kinase-X and the peptide substrate in kinase assay buffer.

    • Dispense the enzyme/substrate mix into the assay plates containing the compounds.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase assay buffer.

    • Add the ATP solution to the plates to start the enzymatic reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature.

  • Detection:

    • Add the developing enzyme solution to stop the kinase reaction and initiate the fluorescence signal generation.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

Alternative Assay Format: LC-MS/MS for Orthogonal Validation

To confirm hits from the primary fluorescence-based screen and to elucidate the mechanism of action, a label-free detection method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS is considered the 'gold standard' for quantitative analysis due to its high selectivity and sensitivity.[11]

Protocol for LC-MS/MS Analysis:
  • Sample Preparation:

    • Run the kinase reaction as described for the HTS protocol.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the enzyme and other proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Method Development:

    • Chromatography: Develop a reverse-phase LC method to separate the substrate from the phosphorylated product. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a good starting point.[12]

    • Mass Spectrometry: Optimize the MS parameters for the detection of both the substrate and the phosphorylated product. This includes selecting the appropriate ionization mode (typically ESI positive) and defining the precursor and product ions for Selected Reaction Monitoring (SRM).[13][14]

  • Data Analysis:

    • Quantify the amount of substrate consumed and product formed by comparing the peak areas to a standard curve.

    • Calculate the IC₅₀ values for the inhibitors.

Data Comparison Table
ParameterFluorescence-Based AssayLC-MS/MS Assay
Principle Indirect (fluorescence signal)Direct (mass-based detection)
Throughput High (384- or 1536-well plates)Lower (requires chromatographic separation)
Sensitivity HighVery High
Interference Prone to interference from fluorescent compoundsLess prone to interference, highly specific
Cost per sample LowerHigher
Primary Use HTS, primary screeningHit confirmation, mechanism of action studies

Conclusion

The development of a novel assay using 5-amino-2-(trifluoromethoxy)benzoic acid as a key building block for a pro-fluorescent substrate offers a powerful new tool for kinase drug discovery. The protocols outlined in this application note provide a clear roadmap for the development, optimization, and implementation of a robust and sensitive fluorescence-based assay suitable for HTS. Furthermore, the inclusion of an orthogonal LC-MS/MS validation method ensures the high quality and reliability of the screening data. By following these guidelines, researchers can accelerate their efforts to identify and characterize novel kinase modulators.

References

  • Di P, et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • New Drug & Target. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Di P, et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Exploring biochemical pathways in the development of novel therapeutic agents. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • YouTube. (2021). Assay of Benzoic Acid | Experiment of Pharmaceutical Analysis & Chemistry. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • National Institutes of Health. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PubMed Central. Retrieved from [Link]

  • PubMed. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. Retrieved from [Link]

Sources

Method

Application Note: Determining the Solubility Profile of 5-amino-2-(trifluoromethoxy)benzoic acid

Abstract Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, profoundly influencing its bioavailability, formulation, and in-vitro testing reliabi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development, profoundly influencing its bioavailability, formulation, and in-vitro testing reliability.[1][2][3][4] This document provides a comprehensive guide to determining the solubility of 5-amino-2-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry due to its unique functional groups.[5] While specific quantitative solubility data for this compound is not extensively published, this note details the authoritative "shake-flask" method for its empirical determination.[6][7] We will explore the theoretical underpinnings of its expected solubility based on its structure and provide detailed, step-by-step protocols for researchers to generate reliable and reproducible solubility data in a variety of common laboratory solvents.

Introduction: The Critical Role of Solubility

5-amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring a carboxylic acid, an amino group, and a trifluoromethoxy substituent.[5] This combination of functional groups suggests a complex solubility profile. The carboxylic acid and amino groups provide both acidic and basic character (amphoterism), implying that its aqueous solubility will be highly dependent on pH.[4][8][9] Concurrently, the trifluoromethoxy group significantly increases lipophilicity, which can influence its solubility in organic solvents.[5]

Determining the solubility is not merely a preliminary step; it is essential for:

  • Lead Optimization: Low solubility can lead to unpredictable results in in-vitro assays, masking the true potential of a compound.[1][2]

  • Formulation Development: Knowledge of solubility in various solvents is crucial for developing appropriate delivery systems, whether for oral, intravenous, or other administration routes.

  • Toxicology Studies: Poor solubility can result in underestimated toxicity, posing risks in later development stages.[1][2]

This guide provides the necessary protocols to systematically characterize the solubility of 5-amino-2-(trifluoromethoxy)benzoic acid, enabling robust and reliable downstream research.

Predicted Solubility & Physicochemical Properties

The structure of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS: 83265-56-9, Formula: C₈H₆F₃NO₃) dictates its interaction with different solvents.[10][11]

  • Aqueous Media: The presence of the ionizable amino and carboxylic acid groups suggests that the molecule will exist as a zwitterion at its isoelectric point, likely exhibiting minimum solubility.[8][12] At pH values below the pKa of the carboxylate group, the molecule will be protonated and positively charged, increasing solubility. Conversely, at pH values above the pKa of the ammonium group, it will be deprotonated and negatively charged, also enhancing solubility.[4][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating a wide range of organic materials, including those with both polar and non-polar characteristics.[14] It is anticipated that 5-amino-2-(trifluoromethoxy)benzoic acid will exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[15]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols like ethanol and methanol can engage in hydrogen bonding with the amino and carboxylic acid groups. Solubility is expected to be moderate to high, though likely less than in DMSO or DMF.[16]

  • Non-Polar Solvents (e.g., Heptane, Toluene): Due to the polar functional groups, the compound is expected to have very low solubility in non-polar, hydrocarbon solvents.[16]

A summary of key physicochemical properties is presented below.

PropertyValueSource
CAS Number 83265-56-9[10]
Molecular Formula C₈H₆F₃NO₃[10]
Molecular Weight 221.13 g/mol [17]
Appearance White to cream or pale yellow crystalline powder[10]
Melting Point 138.0-144.0 °C[10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[4][6][7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the solid and analyzing the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • 5-amino-2-(trifluoromethoxy)benzoic acid (solid powder)

  • Selected solvents (e.g., Purified Water, pH buffers, DMSO, Ethanol, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or thermomixer capable of maintaining constant temperature (e.g., 25°C or 37°C)[18]

  • Centrifuge or filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Pipettes and general laboratory glassware

Step-by-Step Protocol
  • Preparation of Solutions and Buffers:

    • Prepare all required solvents and aqueous buffers. For pH-dependent solubility, standard buffers at pH 1.2, 4.5, and 6.8 are recommended.[18]

    • Ensure all solutions are filtered and degassed as required for the analytical method.

  • Sample Preparation:

    • Accurately weigh an excess amount of 5-amino-2-(trifluoromethoxy)benzoic acid into a vial. An excess is critical to ensure a saturated solution is formed, but avoid adding so much that it alters the properties of the solvent.[6][13]

    • Add a precise volume of the chosen solvent to the vial (e.g., 1.0 mL).

    • For aqueous buffers, measure and record the initial pH of the solvent before adding the compound.[6]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed (e.g., 300 RPM).[13][18] Agitation should be sufficient to keep the solid suspended without creating a vortex.[18]

    • Incubate for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[13] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[18]

  • Phase Separation:

    • After incubation, allow the vials to stand briefly for sedimentation.

    • Carefully separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) to remove any remaining solid particles.[19] This step is crucial to avoid artificially inflating the measured concentration.[13]

  • Sample Analysis:

    • Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical instrument.[13]

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.[19][20]

    • For aqueous samples, measure and record the final pH of the saturated solution.[6]

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or µM.

    • Report the solubility value along with the solvent, temperature, and final pH (for aqueous solutions).

    • Perform all determinations in at least triplicate to ensure reproducibility.[18]

Visual Workflow: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Analysis & Reporting A Weigh excess solid compound B Add precise volume of solvent A->B C Record initial pH (if aqueous) B->C D Incubate with agitation (e.g., 24-72h at 37°C) C->D E Centrifuge or Filter to remove solid D->E F Dilute supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G H Record final pH & temp. G->H I Calculate & Report Solubility (mg/mL) H->I

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Preparation of Stock Solutions

For most in-vitro assays, a concentrated stock solution is prepared in an organic solvent, typically DMSO, and then diluted into aqueous media.[2]

Protocol for DMSO Stock Solution Preparation
  • Accurately weigh the desired mass of 5-amino-2-(trifluoromethoxy)benzoic acid into a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex vigorously. If necessary, use an ultrasonic bath to aid dissolution.[21]

  • Once fully dissolved, store the stock solution appropriately, often at -20°C, protected from light and moisture.

Causality Note: DMSO is used due to its powerful solvating ability for a wide range of compounds.[14] However, it's crucial to be aware that DMSO can have physiological effects on cells, and the final concentration in assays should typically be kept low (e.g., <0.5%). When diluting from a DMSO stock into an aqueous buffer, the compound may precipitate if its thermodynamic solubility is exceeded, leading to an overestimation of the effective concentration.[6]

Logical Diagram: From Solid to Working Solution

G Solid Solid Compound (5-amino-2-(trifluoromethoxy)benzoic acid) Stock Concentrated Stock (e.g., 10 mM in DMSO) Solid->Stock Dissolve in Anhydrous DMSO Working Final Working Solution (e.g., 10 µM in Assay Buffer) Stock->Working Dilute into Aqueous Buffer Precipitate Potential Precipitation (Exceeds Aqueous Solubility) Working->Precipitate If concentration > thermodynamic solubility

Caption: Preparation pathway from solid compound to final assay concentration.

Summary and Best Practices

The solubility of 5-amino-2-(trifluoromethoxy)benzoic acid is a critical parameter that must be empirically determined. This application note provides the standard protocol for this task, emphasizing the reliable shake-flask method.

Key Takeaways:

  • pH is Critical: Due to its amphoteric nature, the aqueous solubility of this compound will be highly pH-dependent. A full pH-solubility profile is recommended.

  • Equilibrium is Key: Ensure sufficient incubation time for the system to reach thermodynamic equilibrium for accurate results.

  • Method of Separation Matters: Improper separation of solid from the supernatant is a common source of error. Centrifugation followed by filtration is a robust approach.

  • DMSO is a Tool, Not a Panacea: While excellent for stock solutions, kinetic solubility issues upon dilution into aqueous media must be considered.

By following these protocols, researchers can generate high-quality, reliable solubility data, forming a solid foundation for subsequent stages of drug discovery and development.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • How do you perform the shake flask method to determine solubility? Quora. (2017). Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024). Available at: [Link]

  • Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Annex 4: Procedure to determine the equilibrium solubility for the purpose of biopharmaceutics classification system-based biowaiver. World Health Organization (WHO). Available at: [Link]

  • Handbook of Solubility Data for Pharmaceuticals. ResearchGate. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Open Access Dissertations. Available at: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]

  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? ResearchGate. (2018). Available at: [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. (2015). Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-Amino-2-(trifluoromethoxy)benzoic acid

Abstract These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9). This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No: 83265-56-9). This document is intended for researchers, scientists, and drug development professionals who work with this compound. The protocols outlined herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the protection of personnel and the integrity of experimental work. Adherence to these guidelines is critical for mitigating risks associated with skin, eye, and respiratory irritation.

Introduction and Compound Profile

5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring an amino group, a trifluoromethoxy substituent, and a carboxylic acid functional group.[1] Its unique structure, particularly the presence of the trifluoromethoxy group, makes it a compound of interest in medicinal and synthetic chemistry, often serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group can enhance lipophilicity and influence biological activity.[1] However, the functional groups also necessitate stringent safety protocols. Like many substituted benzoic acids and aromatic amines, it presents specific hazards that must be managed through proper engineering controls, personal protective equipment, and handling techniques.[2][3]

The primary objective of this guide is to establish a framework for risk minimization. This is achieved not by merely listing procedures, but by explaining the rationale—the "why"—behind each recommendation, grounding every step in the specific chemical and toxicological properties of the compound.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the cornerstone of laboratory safety.[4] 5-Amino-2-(trifluoromethoxy)benzoic acid is classified with specific risks that must be addressed.

2.1. GHS Classification Based on available Safety Data Sheets (SDS), this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5][6]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5][6][7]

The signal word associated with these classifications is "Warning".[5][7]

2.2. Chemical and Physical Properties The physical state of the compound (typically a solid, crystalline powder) is a key factor in its handling.[8] Dust generation during manipulation is a primary route of exposure, making inhalation a significant risk.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₃[5]
Molecular Weight 221.14 g/mol [5]
Appearance White to cream or pale yellow crystals or powder[8]
Melting Point 138.0 - 144.0 °C[8]
Purity Typically ≥97.5%[8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Chemical Fume Hood: All manipulations of 5-amino-2-(trifluoromethoxy)benzoic acid, especially handling the solid powder, must be performed in a properly functioning chemical fume hood.[2][3][9] This is non-negotiable. The containment provided by the hood is essential to prevent the inhalation of fine dust particles that can cause respiratory tract irritation.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This serves as a secondary control to dilute any fugitive emissions that may escape primary containment.[3]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is the final barrier between the user and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[5][11] When there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a face shield should be worn in addition to goggles.[2][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removing them.[3]

    • Lab Coat: A long-sleeved, chemically resistant lab coat must be worn and kept fully fastened to protect skin and personal clothing.[9][11]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are functioning correctly, additional respiratory protection is typically not required for small-scale laboratory use.[5] However, in the event of a large spill or a failure of ventilation systems, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[2][5]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Start: Task Assessment task Handling Solid or Liquid? start->task solid_ops Weighing, Aliquoting Solid task->solid_ops Solid liquid_ops Dissolving, Transferring Solution task->liquid_ops Liquid ppe_base Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solid_ops->ppe_base liquid_ops->ppe_base spill Spill or Ventilation Failure? ppe_resp Add NIOSH-Approved Respirator (Trained Personnel Only) spill->ppe_resp Yes end_proc Proceed with Caution spill->end_proc No ppe_base->spill ppe_splash Add Face Shield ppe_base->ppe_splash Splash risk? ppe_splash->spill ppe_resp->end_proc

Caption: PPE Selection Workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Protocols for Safe Handling and Storage

5.1. Protocol for Handling Solid Compound (Weighing and Transfer)

  • Preparation: Before starting, ensure the chemical fume hood is on and the sash is at the appropriate working height.[2] Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as determined by the workflow (Diagram 1), including gloves, a lab coat, and safety goggles.

  • Aliquot Chemical: Carefully open the container inside the fume hood. Use a clean spatula to transfer the required amount of the solid to a weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to minimize the generation of airborne dust.

  • Seal Container: Immediately and securely close the main container after aliquoting the desired amount.

  • Cleanup: Decontaminate the spatula and any surfaces within the hood that may have come into contact with the powder using a suitable solvent (e.g., ethanol or acetone) on a disposable wipe.[2] Dispose of the wipe and weigh boat as hazardous waste.

5.2. Protocol for Storage

  • Container Integrity: Store the compound in its original, tightly sealed container.[3][13] Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

  • Storage Environment:

    • Store in a cool, dry, and well-ventilated area.[14]

    • A recommended storage temperature is between 2°C and 8°C.[6][15]

    • Protect from light and store under an inert gas like Argon if specified by the supplier to maintain chemical purity.[15]

  • Incompatibility: Store separately from incompatible materials such as strong oxidizing agents (e.g., peroxides, nitrates) and strong bases.[13][14][16] Benzoic acid derivatives can react with these substances.

  • Access Control: Store in an area that can be locked or is otherwise accessible only to authorized and trained personnel.[3][7]

Emergency Procedures

All personnel must be familiar with emergency protocols before handling the chemical.[4]

6.1. Exposure Response

  • Inhalation: If dust is inhaled, immediately remove the person to fresh air.[5] If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][17] Remove contaminated clothing.[18] If skin irritation occurs or persists, get medical advice.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][17] It is critical to remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[13] Seek immediate medical attention.

6.2. Chemical Spill Response

The response to a spill depends critically on its size and location.[20]

Spill_Response_Protocol Diagram 2: Chemical Spill Response Protocol spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess Spill Size & Risk alert->assess minor_spill Minor Spill (Small, Contained, No Injury) assess->minor_spill Minor major_spill Major Spill (Large, Uncontained, Injury, Fire) assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) minor_spill->ppe evacuate Evacuate Area Call Emergency Services (911) Report to EHS major_spill->evacuate report Report incident to supervisor evacuate->report contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully sweep/collect material into a labeled hazardous waste container contain->cleanup decon Decontaminate spill area with soap and water cleanup->decon dispose Dispose of all materials (including PPE) as hazardous waste decon->dispose dispose->report

Caption: General workflow for responding to a chemical spill.

  • Minor Spill (Solid): For a small, contained spill inside a fume hood, trained personnel can manage the cleanup.[21]

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16][21]

    • Carefully sweep the material into a designated hazardous waste container.[20] Do not use a dry brush, which can create dust. A HEPA-filter vacuum is preferred if available.[14][16]

    • Wipe the area with a wet cloth or paper towel, and place it in the waste container.

    • Seal and label the waste container for disposal according to institutional guidelines.[9][22]

  • Major Spill: If the spill is large, occurs outside of a fume hood, or if anyone is injured, evacuate the area immediately.[22] Alert others, close the doors, and contact your institution's Environmental Health and Safety (EHS) office and/or emergency services.[18][22] Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[21]

Waste Disposal

All waste containing 5-amino-2-(trifluoromethoxy)benzoic acid, including contaminated consumables (gloves, wipes, weigh boats) and excess chemical, must be disposed of as hazardous waste.[2][16]

  • Collect waste in a clearly labeled, sealed, and leak-proof container.[22]

  • Halogenated organic waste should be segregated from non-halogenated waste streams if required by your institution.[2][9]

  • Never dispose of this chemical down the drain.[9][16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7][16]

References

  • BenchChem. (2025).
  • CymitQuimica. CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Amino-5-(trifluoromethoxy)benzoic acid.
  • CSUB.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemistry LibreTexts. (2020). Safety.
  • Chemical Emergency Procedures: General Response and Clean-Up. (2018).
  • Biosynth. 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6.
  • KHA Online-SDS Management. (2023).
  • CymitQuimica. 2-Amino-5-(trifluoromethyl)benzoic acid.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures.
  • ChemCERT. (2016). Emergency Chemical Spill Response.
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Thermo Fisher Scientific. 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet - 2-Amino-5-(trifluoromethyl)benzoic acid.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Sigma-Aldrich Inc. (2024).
  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • JustLong. (2024).
  • KHA Online-SDS Management. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips.
  • OPCW. Personal Protective Equipment.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. 2-Amino-5-(trifluoromethoxy)benzoic acid, 98% 1 g.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet - 2-Amino-5-(trifluoromethoxy)benzonitrile.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-amino-2-(trifluoromethoxy)benzoic acid synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and . As Senior Application Scientists, we have compiled...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and . As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to address the common challenges encountered in this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid is a critical process for creating a versatile building block used in pharmaceutical and materials science research.[1][2] The trifluoromethoxy (OCF₃) group is particularly valuable as it can enhance the lipophilicity and metabolic stability of drug molecules, leading to improved pharmacokinetic profiles.[3]

A prevalent and effective strategy for this synthesis involves a multi-step process, which is the focus of this guide. This pathway typically begins with a suitable aromatic precursor, followed by the introduction of the trifluoromethoxy group, nitration, and a final reduction of the nitro group to the target amine. Each of these steps presents unique challenges that can impact the overall yield and purity.

cluster_0 Synthetic Workflow Start Aromatic Precursor (e.g., 2-hydroxybenzoic acid derivative) Step1 Trifluoromethoxylation (Introduction of OCF₃ group) Start->Step1 Reagents: TMSCF₃, Oxidant Intermediate1 2-(trifluoromethoxy)benzoic acid Step1->Intermediate1 Step2 Nitration (Introduction of NO₂ group) Intermediate1->Step2 Reagents: HNO₃/H₂SO₄ Intermediate2 5-nitro-2-(trifluoromethoxy)benzoic acid Step2->Intermediate2 Step3 Reduction (Conversion of NO₂ to NH₂) Intermediate2->Step3 Reagents: H₂/Pd-C, SnCl₂ Product Crude 5-amino-2-(trifluoromethoxy)benzoic acid Step3->Product Step4 Purification (e.g., Recrystallization, Chromatography) Product->Step4 Final Pure Final Product Step4->Final

Caption: High-level workflow for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that can arise during synthesis, providing both the underlying cause and actionable solutions.

Part 1: The Trifluoromethoxylation Step

The introduction of the OCF₃ group is often the most challenging step, with several factors influencing its success.[3][4]

Question 1: My trifluoromethoxylation reaction shows low or no conversion of the starting material. What are the primary causes?

Answer: Low conversion in this step typically points to three main areas: reagent integrity, reaction conditions, and substrate reactivity.

  • Reagent Quality & Handling: Trifluoromethoxylating agents can be sensitive to moisture and air.[5] For instance, reagents like TMSCF₃ (Trifluoromethyltrimethylsilane), often used as a CF₃ source for subsequent conversion to a trifluoromethoxide anion, must be handled under anhydrous and inert conditions (e.g., Argon or Nitrogen).[6] Always use a fresh, properly stored bottle of the reagent and ensure all glassware is thoroughly dried.

  • Reaction Conditions: The activation of the trifluoromethoxylating agent is critical. Many modern methods rely on an oxidant and a catalyst system (e.g., silver salts).[3][4] The reaction temperature and time are also crucial; deviations from the optimal conditions established in the literature can halt the reaction.

  • Substrate Issues: The electronic nature of your starting material is significant. Electron-rich aromatic rings generally facilitate electrophilic-type trifluoromethoxylation, while electron-deficient substrates may require different conditions or reagents.[4][7] If your substrate has basic functional groups like amines, they may interfere with the reaction.[7]

Question 2: I am observing significant formation of by-products, such as C-trifluoromethylated or fluorinated compounds, instead of the desired OCF₃ ether. How can this be mitigated?

Answer: The formation of by-products indicates a lack of selectivity, which is a known challenge in trifluoromethoxylation.[3]

  • Mechanism & Selectivity: The reaction can proceed through different pathways. For example, using certain hypervalent iodine reagents on phenols can lead to competing C-trifluoromethylation, especially if the ortho- or para- positions are unsubstituted.[7]

  • Choice of Reagent and Catalyst: The choice of reagent system is paramount for directing the reaction towards O-trifluoromethoxylation. Silver-mediated protocols have shown good selectivity for this transformation on phenolic substrates.[3] Carefully review literature methods that have demonstrated high selectivity for substrates similar to yours.

  • Controlled Conditions: Over-fluorination or decomposition can occur under harsh conditions. Ensure precise temperature control and avoid excessively long reaction times. A kinetic study monitoring the reaction by TLC or LC-MS at different time points can help determine the optimal endpoint before significant by-product formation occurs.

Part 2: The Nitration Step

Nitration of the 2-(trifluoromethoxy)benzoic acid intermediate must be controlled to achieve the desired 5-nitro regioisomer.

Question 3: My nitration reaction is producing a mixture of isomers (e.g., 3-nitro) or di-nitrated products, leading to a low yield of the desired 5-nitro intermediate.

Answer: Poor regioselectivity in nitration is a classic chemical challenge, governed by directing group effects and reaction conditions.

  • Directing Effects: The carboxylic acid (-COOH) is a meta-directing group, while the trifluoromethoxy (-OCF₃) group is an ortho-, para-directing group. For the substrate 2-(trifluoromethoxy)benzoic acid, the powerful ortho-, para-directing OCF₃ group will primarily direct the incoming nitro group to its para position (position 5), which is the desired outcome. The -COOH group will direct to position 4. The dominance of the OCF₃ director is expected, but conditions can influence this.

  • Temperature Control: Nitration is a highly exothermic reaction. Insufficient cooling can lead to a runaway reaction, causing over-nitration (di-nitration) and the formation of undesired by-products. Maintain the reaction temperature strictly, often between 0-10°C, using an ice bath.

  • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise and slowly to the substrate solution with vigorous stirring. This ensures localized heat buildup is minimized and the concentration of the nitrating species remains controlled, favoring the desired mono-nitration.

ParameterRecommended ConditionRationale for High Selectivity
Temperature 0–10 °CMinimizes exothermic side reactions and over-nitration.
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃The strong acid protonates nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.
Addition Rate Slow, dropwisePrevents localized temperature spikes and maintains control over the reaction rate.
Stirring VigorousEnsures homogenous mixing and efficient heat dissipation.

Table 1: Optimized Conditions for Selective Nitration.

Part 3: The Reduction Step

The final step involves the reduction of the nitro group to an amine. The main goals are complete conversion and avoiding side reactions.

Question 4: The reduction of my 5-nitro intermediate is incomplete, and I am recovering starting material after the workup. What should I do?

Answer: Incomplete reduction is often due to issues with the catalyst, the reducing agent, or the reaction time.

  • Catalyst Activity (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), the catalyst may be deactivated.[8] This can be caused by impurities in the substrate (e.g., sulfur compounds) or poor-quality catalyst. Ensure you are using a high-quality catalyst and consider filtering your substrate solution through a small plug of silica or celite before the reaction. The catalyst loading should also be adequate, typically 5-10 mol%.

  • Reducing Agent Stoichiometry (for Chemical Reduction): If using a chemical reducing agent like Tin(II) chloride (SnCl₂), ensure you are using a sufficient stoichiometric excess (typically 3-5 equivalents) to drive the reaction to completion.

  • Reaction Time and Monitoring: Some reductions can be slower than expected. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

Question 5: My final product is discolored or contains impurities that are difficult to remove. How can I improve the purity?

Answer: Product discoloration and persistent impurities often stem from side reactions during the reduction or oxidation of the final amine product.

  • Amine Oxidation: The resulting 5-amino-2-(trifluoromethoxy)benzoic acid is an aromatic amine, which can be susceptible to air oxidation, leading to colored impurities. It is advisable to perform the workup and subsequent purification steps promptly after the reaction is complete. Blanketing the reaction and product with an inert gas like nitrogen can also help.[6]

  • Purification Strategy:

    • Acid-Base Extraction: Utilize the amphoteric nature of the product. It has both an acidic carboxylic acid group and a basic amino group. You can dissolve the crude product in a dilute base (like NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

    • Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water, xylene) is a powerful purification technique.[9][10]

cluster_1 Troubleshooting Decision Tree Start Low Final Yield or Purity Issue CheckStep1 Problem in Trifluoromethoxylation? Start->CheckStep1 Check Intermediate 1 CheckStep2 Problem in Nitration Step? Start->CheckStep2 Check Intermediate 2 CheckStep3 Problem in Reduction Step? Start->CheckStep3 Check Crude Product CheckStep4 Problem in Purification? Start->CheckStep4 Final Purity Check Sol1A Verify Reagent Quality (Anhydrous, Fresh) CheckStep1->Sol1A Sol1B Optimize Temp/Time & Catalyst CheckStep1->Sol1B Sol1C Check for Side Products (C-F3) CheckStep1->Sol1C Sol2A Ensure Strict Temp Control (0-10°C) CheckStep2->Sol2A Sol2B Slow, Dropwise Reagent Addition CheckStep2->Sol2B Sol2C Check Isomer Ratio (HPLC/NMR) CheckStep2->Sol2C Sol3A Check Catalyst Activity or Stoichiometry CheckStep3->Sol3A Sol3B Monitor Reaction to Completion (TLC) CheckStep3->Sol3B Sol3C Workup Under Inert Atmosphere CheckStep3->Sol3C Sol4A Perform Acid-Base Extraction CheckStep4->Sol4A Sol4B Recrystallize from Optimal Solvent CheckStep4->Sol4B

Caption: A logical decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when performing trifluoromethoxylation? A1: The most critical precaution is the rigorous exclusion of moisture and air, as many trifluoromethoxylating agents and intermediates are highly reactive and sensitive.[5][6] Furthermore, some protocols may use toxic reagents or generate hazardous by-products, so all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Q2: Can I use a different method to reduce the nitro group, for example, iron in acetic acid? A2: Yes, other reduction methods can be employed. Catalytic hydrogenation (H₂/Pd-C) is often preferred because it is clean (the by-product is water) and the catalyst can be filtered off easily. However, methods like using iron powder in acidic medium (e.g., acetic acid or ammonium chloride) or SnCl₂ in HCl are classic, robust, and effective alternatives for nitro group reduction and may be more suitable depending on available equipment and substrate compatibility.[8]

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used.

  • Melting Point: Compare the observed melting point with the literature value (approx. 138-142 °C). A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. ¹H NMR will show the aromatic protons, ¹³C NMR the carbon skeleton, and ¹⁹F NMR will confirm the presence of the -OCF₃ group with a characteristic chemical shift.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₆F₃NO₃, MW: 221.13 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product quantitatively.

Exemplary Experimental Protocol: Reduction of the Nitro Intermediate

This protocol outlines a general procedure for the reduction of 5-nitro-2-(trifluoromethoxy)benzoic acid using catalytic hydrogenation.

Objective: To reduce 5-nitro-2-(trifluoromethoxy)benzoic acid to 5-amino-2-(trifluoromethoxy)benzoic acid with high yield and purity.

Materials:

  • 5-nitro-2-(trifluoromethoxy)benzoic acid (1 equivalent)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite or filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 5-nitro-2-(trifluoromethoxy)benzoic acid in methanol (or ethanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen or argon to prevent the dry catalyst from becoming pyrophoric upon contact with the solvent in the air.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure all product is recovered.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 5-amino-2-(trifluoromethoxy)benzoic acid.

  • Purification: The crude product can be further purified by recrystallization if necessary.[10]

References

  • Vertex AI Search. (2025). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid.
  • Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
  • BenchChem. (n.d.). Technical Support Center: Trifluoromethylation Protocols.
  • CymitQuimica. (n.d.). CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid.
  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380.
  • PMC. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications.
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • AiFChem. (n.d.). 83265-53-6 | 2-Amino-5-(trifluoromethyl)benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring 5-Nitro-2-(trifluoromethyl)benzoic Acid for Pharmaceutical Innovation.
  • PMC. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
  • ChemicalBook. (n.d.). 5-Hydroxy-2-nitrobenzoic acid synthesis.
  • ChemWhat. (n.d.). 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid 97 83265-56-9.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.
  • Lenz, M., et al. (2011). Development of a fast and flexible generic process for the reduction of nitro compounds. Chemie Ingenieur Technik.

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-(trifluoromethoxy)benzoic Acid

Welcome to the technical support center for the purification of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the purification of this versatile chemical intermediate.[1] As a crucial building block in pharmaceutical and advanced material synthesis, achieving high purity is paramount for successful downstream applications.[1]

This resource is structured into two main sections: a Frequently Asked Questions (FAQ) section to cover fundamental queries and a comprehensive Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-amino-2-(trifluoromethoxy)benzoic acid?

A1: 5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic compound featuring a carboxylic acid group, an amino group, and a trifluoromethoxy substituent.[2] These functional groups dictate its chemical behavior:

  • Acidic Nature: The carboxylic acid group imparts acidic properties.[2]

  • Basic Nature: The amino group provides basic properties, making the molecule amphoteric.

  • Solubility: The presence of the amino and carboxylic acid groups suggests potential solubility in polar solvents through hydrogen bonding.[2] The trifluoromethoxy group enhances its lipophilicity.[2]

  • Reactivity: It serves as a versatile building block for synthesizing more complex organic molecules.[1]

Q2: What are the likely impurities in a crude mixture of 5-amino-2-(trifluoromethoxy)benzoic acid?

A2: While the exact impurity profile depends on the synthetic route, common impurities in aminobenzoic acids can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors used in the manufacturing process.

  • Isomeric Byproducts: Positional isomers formed during substitution reactions on the aromatic ring.

  • Side-Reaction Products: Products from unintended reactions occurring during the synthesis.

  • Residual Solvents: Organic solvents used during the reaction and initial work-up.

Q3: Which analytical techniques are recommended for assessing the purity of 5-amino-2-(trifluoromethoxy)benzoic acid?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for analyzing benzoic acid derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities. The 1H NMR spectrum would show signals for the aromatic protons, and the integral ratios can be used for quantitative analysis against a known internal standard.[4]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry can help identify impurities by providing their molecular weights.

Proposed Purification Workflow

The amphoteric nature of 5-amino-2-(trifluoromethoxy)benzoic acid allows for a purification strategy that combines acid-base extraction and recrystallization.

PurificationWorkflow Crude Crude Mixture Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidWash Wash with Dilute Acid (e.g., 1M HCl) Dissolve->AcidWash BaseWash Wash with Dilute Base (e.g., 1M NaHCO3) AcidWash->BaseWash Separate Layers AqueousAcid Aqueous Acidic Layer with Basic Impurities AcidWash->AqueousAcid Separate Layers OrganicLayer Organic Layer with Neutral Impurities BaseWash->OrganicLayer Separate Layers AqueousBase Aqueous Basic Layer with Target Compound BaseWash->AqueousBase Separate Layers Neutralize Neutralize Aqueous Layer with Acid (e.g., HCl) AqueousBase->Neutralize Precipitate Precipitate Pure Product Neutralize->Precipitate FilterDry Filter and Dry Precipitate->FilterDry Recrystallize Recrystallize from Suitable Solvent FilterDry->Recrystallize PureProduct Pure 5-amino-2-(trifluoromethoxy)benzoic acid Recrystallize->PureProduct

Caption: Purification workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The choice of solvent is critical for successful recrystallization.

Solvent Selection:

An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the properties of similar compounds like 2-amino-5-fluorobenzoic acid, which is soluble in ethanol, a polar protic solvent is a good starting point.[6] A mixed solvent system, such as ethanol/water, can also be effective.

Solvent SystemRationale
Ethanol The amino and carboxylic acid groups suggest good solubility in alcohols at higher temperatures.
Ethanol/Water Water can be used as an anti-solvent to decrease solubility upon cooling, potentially leading to better crystal formation and higher recovery.
Toluene For less polar impurities, toluene might be a suitable recrystallization solvent.[7]

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-amino-2-(trifluoromethoxy)benzoic acid. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is hot, slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Guide

Q4: My compound does not fully dissolve in the hot recrystallization solvent.

A4: This can happen for a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, proceed to hot filtration to remove the insoluble material.

  • Incorrect Solvent: The chosen solvent may not be appropriate for your compound. Refer to the solvent selection table and consider trying a different solvent system.

Q5: No crystals form upon cooling the recrystallization solution.

A5: This is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow it to cool.

Q6: The purified product has a low melting point or shows impurities in the NMR/HPLC analysis.

A6: This indicates that the purification was not completely effective.

  • Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of pure crystals.[5]

  • Insufficient Washing: The crystals may not have been washed thoroughly enough to remove the impure mother liquor. Wash the filtered crystals with a small amount of the cold recrystallization solvent.

  • Co-crystallization of Impurities: If an impurity has very similar solubility properties to your target compound, recrystallization alone may not be sufficient. In this case, consider using a different purification technique, such as column chromatography, prior to recrystallization.

Troubleshooting Problem Low Purity after Recrystallization Cause1 Rapid Crystal Formation Problem->Cause1 Cause2 Inadequate Washing Problem->Cause2 Cause3 Similar Impurity Solubility Problem->Cause3 Solution1 Ensure Slow Cooling Cause1->Solution1 Solution2 Wash Crystals with Cold Solvent Cause2->Solution2 Solution3 Pre-purify with Chromatography Cause3->Solution3

Caption: Troubleshooting low purity after recrystallization.

Q7: The recovery yield after recrystallization is very low.

A7: Low recovery can be due to several factors:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will keep a significant portion of it dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize in the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Washing with a Warm Solvent: Washing the crystals with a solvent that is not sufficiently cold will dissolve some of the product. Use ice-cold washing solvent.

  • High Solubility at Low Temperature: If the compound is still significantly soluble in the chosen solvent at low temperatures, you will inherently have a lower recovery. Consider a different solvent system.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205. (Note: This is a literature reference format and not a direct URL, as per the search result.)
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Recrystallization and Extractions of Organic Compounds.
  • Recrystalliz
  • Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. [Link]

  • The Recrystalliz
  • Lab Report Recrystalliz
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database. [Link]

  • Analytical Methods - RSC Publishing.
  • 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6 • ChemWhat. [Link]

  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES - ResearchGate. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]

  • Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM. [Link]

  • China 2 Amino 5 trifluoromethoxy benzoic Acid Manufacturers Factory Suppliers. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Byproducts in the Synthesis of 5-Amino-2-(trifluoromethoxy)benzoic Acid

Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and mitigation of common byproducts encountered during the synthesis of this important pharmaceutical intermediate.[1][2] This resource provides practical troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Troubleshooting Guide: Unexpected Peaks and Impurities

This section addresses specific issues you may encounter during your synthesis and analysis, providing potential causes and actionable solutions.

Issue 1: My final product shows a persistent yellow or orange discoloration, even after purification.

  • Probable Cause: The presence of colored impurities, often arising from incomplete reduction of a nitro precursor or side reactions of diazonium salts if this chemistry is employed.[3] Azoxy and azo compounds, formed during the reduction of nitroaromatics, are common culprits for discoloration.[4][5][6]

  • Troubleshooting Steps:

    • Optimize Reduction Conditions: Ensure complete conversion of the nitro group. This can be achieved by increasing the catalyst load (e.g., Pd/C), extending the reaction time, or increasing the hydrogen pressure during catalytic hydrogenation.[7]

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents such as Sn/HCl or iron in acidic media, which are known to be effective for nitro group reductions.[6][7]

    • Purification: Recrystallization from an appropriate solvent system can be effective in removing colored impurities. Normal-phase column chromatography may also be employed.

    • Analytical Verification: Use UV-Vis spectroscopy to detect the presence of chromophoric impurities. HPLC analysis with a photodiode array (PDA) detector can help to identify and quantify these colored byproducts.

Issue 2: HPLC analysis reveals an impurity with a similar retention time to the starting material.

  • Probable Cause: This could be an isomer of the desired product or an incompletely reacted intermediate. For instance, if the synthesis involves the introduction of the trifluoromethoxy group via nucleophilic aromatic substitution, positional isomers could be formed.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Ensure the starting material is free of isomeric impurities before commencing the reaction.

    • Optimize Reaction Selectivity: Adjust reaction temperature and reaction time to favor the formation of the desired isomer. In nucleophilic aromatic substitution reactions, the nature of the solvent and base can significantly influence regioselectivity.

    • High-Resolution Analytical Techniques: Employ high-resolution HPLC methods with a longer column or a different stationary phase to improve the separation of isomers.

    • Structural Elucidation: Isolate the impurity using preparative HPLC and characterize its structure using 1H and 13C NMR spectroscopy.[8][9][10] Mass spectrometry (MS) will confirm if the impurity has the same mass as the desired product, indicating isomerism.[11]

Issue 3: Mass spectrometry analysis indicates the presence of a byproduct with a higher molecular weight.

  • Probable Cause: This may be due to the formation of dimeric or coupled products. For example, during the reduction of nitroaromatics, intermediates like nitrosobenzene and phenylhydroxylamine can condense to form azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[4][12]

  • Troubleshooting Steps:

    • Control Reaction Stoichiometry: Ensure the correct stoichiometry of reagents to minimize side reactions.

    • Temperature Management: Maintain strict temperature control, as elevated temperatures can promote side reactions.

    • Isolate and Characterize: Use techniques like preparative HPLC or column chromatography to isolate the high molecular weight impurity for structural analysis by NMR and MS.

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to minimize the formation of these byproducts by stopping the reaction at the optimal time.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid starting from 2-chloro-5-nitrobenzoic acid?

A1: A common synthetic route involves the introduction of the trifluoromethoxy group followed by the reduction of the nitro group. Potential byproducts can arise from each step:

  • From the trifluoromethoxylation step: Incomplete reaction will leave unreacted starting material. Depending on the specific reagents, side reactions on the aromatic ring could occur.

  • From the nitro reduction step:

    • Incomplete reduction: This will result in the presence of 5-nitro-2-(trifluoromethoxy)benzoic acid.

    • Intermediate byproducts: Condensation reactions of intermediates can lead to the formation of azoxy and azo compounds.[4][5] Phenylhydroxylamine derivatives may also be present.[6]

Q2: How can I distinguish between the desired product and its isomers using NMR spectroscopy?

A2: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons.[10] For example, the number of distinct signals in the aromatic region of the 13C NMR spectrum can help determine the symmetry of the molecule and thus differentiate between isomers.[13] 2D NMR techniques like COSY and HMBC can further aid in assigning the structure definitively.

Q3: What is the best analytical method for quantifying the purity of my 5-amino-2-(trifluoromethoxy)benzoic acid?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the purity of your final product and any impurities.[14] For more detailed analysis and identification of unknown impurities, coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended.[11][15] This provides both retention time and mass-to-charge ratio information, aiding in the identification of byproducts.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the analysis of 5-amino-2-(trifluoromethoxy)benzoic acid and its potential byproducts.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendations.

    • Scan Range: m/z 100-1000.

Protocol 2: Isolation of Impurities by Preparative HPLC

This protocol outlines the steps for isolating unknown impurities for further characterization.

  • Method Development: Develop an analytical HPLC method that shows good separation between the main peak and the impurity of interest.

  • Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves using a larger column and a higher flow rate. The gradient profile may need to be adjusted.

  • Fraction Collection: Collect the fractions corresponding to the impurity peak as it elutes from the column.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

  • Characterization: Subject the isolated impurity to NMR and high-resolution mass spectrometry for structural elucidation.

Data Presentation

Table 1: Common Byproducts in the Synthesis of 5-amino-2-(trifluoromethoxy)benzoic Acid

Byproduct NameChemical StructureProbable OriginAnalytical Signature (HPLC-MS)
5-nitro-2-(trifluoromethoxy)benzoic acidC₈H₄F₃NO₅Incomplete reduction of the nitro groupHigher retention time than the final product; [M-H]⁻ at m/z 252
Azoxybis(2-(trifluoromethoxy)benzoic acid)C₁₆H₈F₆N₂O₇Condensation of nitroso and hydroxylamine intermediatesSignificantly higher molecular weight; [M-H]⁻ at m/z 482
Azobis(2-(trifluoromethoxy)benzoic acid)C₁₆H₈F₆N₂O₆Reduction of the azoxy byproductHigher molecular weight; [M-H]⁻ at m/z 466
Isomeric Aminobenzoic AcidsC₈H₆F₃NO₃Non-selective reactionSame mass as the final product, different retention time

Visualizations

Byproduct_Formation_Pathway A 2-Chloro-5-nitrobenzoic Acid B Trifluoromethoxylation A->B Step 1 C 5-Nitro-2-(trifluoromethoxy)benzoic Acid B->C H Isomeric Byproducts B->H Non-selective Reaction D Reduction C->D Step 2 E 5-Amino-2-(trifluoromethoxy)benzoic Acid (Product) D->E F Incomplete Reduction Byproduct D->F Incomplete Reaction G Condensation Byproducts (Azoxy, Azo) D->G Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow start Unexpected Peak in HPLC q1 Same m/z as Product? start->q1 is_isomer Likely Isomer q1->is_isomer Yes not_isomer Check for Other Byproducts q1->not_isomer No action1 Optimize Reaction Selectivity Isolate and Characterize (NMR) is_isomer->action1 q2 Higher m/z? not_isomer->q2 is_dimer Condensation Byproduct (e.g., Azo/Azoxy) q2->is_dimer Yes is_intermediate Incomplete Reaction Intermediate q2->is_intermediate No action2 Optimize Reduction Conditions Control Temperature is_dimer->action2 action3 Optimize Reaction Time/Reagents Monitor Reaction Progress is_intermediate->action3

Caption: Troubleshooting workflow for unknown impurities.

References

  • Benchchem. Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.
  • University of Groningen. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. (2018, January 1).
  • Wikipedia. Reduction of nitro compounds.
  • Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. (2025, December 26).
  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents.
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • UCL Discovery.
  • Chemistry Stack Exchange.
  • Chemistry Stack Exchange. Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?.
  • Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology (RSC Publishing).
  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Biosynth. 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 | FA33417.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • PMC.
  • Request PDF.
  • CymitQuimica. CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • MDPI.
  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
  • Chemistry Steps.
  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID.
  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Scribd.
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.

Sources

Optimization

optimizing reaction conditions for 5-amino-2-(trifluoromethoxy)benzoic acid

Prepared by: The Office of the Senior Application Scientist Welcome to the technical support center for 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 1096332-51-2).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 1096332-51-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this versatile building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, enabling you to anticipate challenges and make informed decisions in your experimental design.

The unique electronic properties of this molecule—conferred by the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group—present both opportunities for novel synthesis and potential challenges in reaction optimization.[1][2] This guide is structured to address these specific challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Handling and Properties

This section addresses common initial questions regarding the stability, storage, and handling of 5-amino-2-(trifluoromethoxy)benzoic acid.

Q1: How should I properly store this reagent to ensure its long-term stability?

A1: 5-Amino-2-(trifluoromethoxy)benzoic acid should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen).[3] While the trifluoromethoxy group is generally stable under neutral conditions, the amino and carboxylic acid functionalities can be susceptible to slow degradation via oxidation or reaction with atmospheric moisture and CO₂ over extended periods. Proper storage is crucial for maintaining the high purity required for sensitive catalytic reactions.[4][5]

Q2: What are the best solvents for dissolving this compound for reactions versus for NMR analysis?

A2:

  • For Reactions: Solubility will depend on the specific reaction conditions. For amide couplings, polar aprotic solvents like DMF, DMAc, or NMP are effective. For palladium-catalyzed cross-couplings, solvents such as dioxane, toluene, or THF are commonly used, often in combination with a co-solvent depending on the base and other reagents.

  • For NMR Analysis: Deuterated polar aprotic solvents like DMSO-d₆ or DMF-d₇ are excellent choices as they will dissolve the compound readily. CDCl₃ may be used, but solubility might be limited. A small amount of methanol-d₄ can be added to CDCl₃ to aid dissolution, but be mindful that this can cause H-D exchange with the amine and carboxylic acid protons.

Q3: Is the trifluoromethoxy (-OCF₃) group stable to common reaction conditions?

A3: The trifluoromethoxy group is known for its high chemical and metabolic stability, which is one of the reasons it is a valuable substituent in medicinal chemistry.[2] It is generally robust and resistant to cleavage under a wide range of acidic and basic conditions commonly employed in organic synthesis, including those for amide coupling and palladium-catalyzed reactions.[4] However, extremely harsh acidic or basic conditions at elevated temperatures should be approached with caution, as with any fluorinated group.

Part 2: Troubleshooting Guide for Core Synthetic Transformations

This section provides in-depth solutions to common problems encountered during key synthetic applications of 5-amino-2-(trifluoromethoxy)benzoic acid.

Amide Bond Formation

The formation of an amide bond is one of the most frequent applications for this molecule. However, the electronic nature of the substituents can lead to challenges.

Q4: I am seeing low yields or no reaction when trying to form an amide using standard EDC/DCC coupling conditions. What is the likely cause and how can I fix it?

A4: This is a common issue stemming from the reduced nucleophilicity of the amine and the deactivation of the carboxylic acid. The powerful electron-withdrawing effect of the trifluoromethoxy group ortho to the carboxylic acid decreases the acidity of the carboxyl proton but also deactivates the carbonyl carbon towards nucleophilic attack.

Troubleshooting Steps:

  • Increase Activation Strength: Standard carbodiimides like EDC or DCC form an O-acylisourea intermediate, which may not be reactive enough.[6] Switch to a more potent uronium- or phosphonium-based coupling reagent.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings. It reacts with the carboxylic acid to form a highly activated HOBt ester, which is more reactive and less prone to side reactions.

    • POCl₃/Pyridine: This combination can be effective for stubborn couplings by forming a highly reactive acyl chloride or mixed anhydride in situ. This method is potent but can be less functional-group tolerant.[7]

  • Optimize the Base: The choice and stoichiometry of the base are critical.

    • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are strong enough to deprotonate the carboxylic acid and the amine's ammonium salt but are poor nucleophiles, preventing them from competing with the desired amine.[8]

    • Ensure at least 2-3 equivalents of the base are used to neutralize the acid and any salts formed during the reaction.

  • Consider Additives: If using a carbodiimide is necessary, the inclusion of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[8] These additives form activated esters that are more reactive than the O-acylisourea and can suppress side reactions.

G Start Low Yield with EDC/DCC Check_Purity Verify Starting Material Purity (NMR, LCMS) Start->Check_Purity Add_Catalyst Use Additive (HOBt, Oxyma) with EDC/DCC Start->Add_Catalyst Check_Purity->Start Impure Switch_Reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) Check_Purity->Switch_Reagent Purity OK Optimize_Base Optimize Base (Use DIPEA/TEA, 2-3 eq.) Switch_Reagent->Optimize_Base Increase_Temp Increase Reaction Temperature (40-60 °C) Optimize_Base->Increase_Temp Add_Catalyst->Optimize_Base Result Improved Yield Increase_Temp->Result

Q5: My reaction is messy, with multiple byproducts. How can I improve the reaction's cleanliness?

A5: Byproduct formation often arises from side reactions involving the activated carboxylic acid intermediate or the unprotected aniline.

Troubleshooting Steps:

  • Protect the Amino Group: The free amino group can potentially react with the activated carboxylic acid of another molecule, leading to oligomerization. If you are performing a reaction at the carboxylic acid and the amine is not the intended nucleophile, it should be protected (e.g., as a Boc or Cbz carbamate).

  • Control Stoichiometry and Order of Addition: Pre-activating the carboxylic acid is a crucial strategy. Add the coupling reagent (and additive like HOBt, if used) to a solution of the carboxylic acid and base first. Allow this mixture to stir for 15-30 minutes before adding the amine. This ensures the highly reactive species is consumed by the desired nucleophile as soon as it is introduced.

  • Lower the Temperature: Running the reaction at 0 °C, at least during the activation and initial amine addition, can significantly reduce the rate of side reactions and improve selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

While 5-amino-2-(trifluoromethoxy)benzoic acid itself is not typically a direct cross-coupling partner, it is a precursor to derivatives used in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. For example, the amino group can be converted to a halide (via Sandmeyer reaction) or a triflate to act as an electrophile. This section addresses issues with such derivatives.

Q6: I have converted the amino group of my derivative to a bromide, but my Suzuki-Miyaura coupling is sluggish. What factors should I investigate?

A6: Sluggish Suzuki-Miyaura couplings with electron-rich aryl halides can be challenging. The trifluoromethoxy group is withdrawing, but the remaining substituent (an ester or amide derived from the benzoic acid) and its position will modulate the electronics.

Troubleshooting Steps:

  • Ligand Choice is Paramount: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step.[9][10] Using bulky, electron-rich phosphine ligands can accelerate this step.

    • For general purposes: Ligands like SPhos, XPhos, or RuPhos are excellent starting points. They stabilize the Pd(0) catalyst and promote efficient oxidative addition and reductive elimination.[11]

    • If using simpler ligands: P(t-Bu)₃ or bidentate ligands like DPPF can also be effective.[12]

  • Base and Solvent System: The base not only facilitates the transmetalation step but also influences catalyst activity.

    • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is standard.[13] Using an aqueous solution of the base can accelerate the reaction.

    • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water (e.g., 4:1 ratio) is often optimal for dissolving both the organic substrate and the inorganic base.[14]

  • Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure. Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage.

Q7: I am attempting a Buchwald-Hartwig amination on a halide derivative of this scaffold and observing significant hydrodehalogenation (reduction of the C-X bond). How can I prevent this?

A7: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amide complex.[12]

Troubleshooting Steps:

  • Select the Right Ligand: This is the most critical factor. Use sterically hindered ligands that favor reductive elimination over β-hydride elimination. The "Buchwald ligands" (e.g., XPhos, BrettPhos) are specifically designed to minimize this side reaction by creating a bulky coordination sphere around the palladium center that makes the C-N bond-forming reductive elimination step faster.[11][15]

  • Use a Bulky, Non-nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[15] These bases are effective at deprotonating the amine-palladium complex to form the key amide intermediate without interfering with the catalyst.

  • Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle and promote hydrodehalogenation. Use anhydrous solvents and reagents and run the reaction under a dry, inert atmosphere.

Reaction TypeRecommended Catalyst/ReagentRecommended LigandRecommended BaseRecommended SolventTemp (°C)
Amide Coupling HATU (1.1 eq)N/ADIPEA (3.0 eq)DMF or CH₃CN0 to RT
Suzuki-Miyaura Pd₂(dba)₃ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.0 eq)Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOt-Bu (1.5 eq)Toluene or Dioxane90-110
Part 3: Optimized Experimental Protocols

The following are detailed, starting-point protocols for the key reactions discussed. These should be optimized for specific substrates.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is designed for coupling 5-amino-2-(trifluoromethoxy)benzoic acid with a primary or secondary amine.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Add anhydrous DMF or acetonitrile (to make a ~0.2 M solution).

  • Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the stirring mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of the reaction solvent.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halide Derivative

This protocol assumes you have synthesized an aryl halide (e.g., 5-bromo-2-(trifluoromethoxy)benzamide) from the parent molecule.

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), the boronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, to make a ~0.1 M solution).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)₂) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product

References
  • Organic Chemistry Frontiers. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. [Link]

  • DC Fine Chemicals. Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Freie Universität Berlin Refubium. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Stability of trifluoromethoxide anion. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • SpectraBase. 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]

  • PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

  • PMC - PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PMC - NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • American Chemical Society. Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β. [Link]

  • Wikipedia. Water purification. [Link]

  • Atlas Scientific. Water Purification Methods. [Link]

  • Wikipedia. Water purification. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 5-amino-2-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9). This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9). This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound, with a focus on its potential degradation pathways. Given that specific degradation studies on this molecule are not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to predict plausible degradation routes and help you navigate potential experimental challenges.

Plausible Degradation Pathways

The structure of 5-amino-2-(trifluoromethoxy)benzoic acid, featuring an aromatic amine, a carboxylic acid, and a trifluoromethoxy group, suggests susceptibility to several degradation mechanisms. Understanding these potential pathways is crucial for designing stable formulations and interpreting analytical results.

Photodegradation

Aromatic amines and nitroaromatics are often light-sensitive.[1] Exposure to UV or even ambient light can initiate degradation. For 5-amino-2-(trifluoromethoxy)benzoic acid, photodegradation could proceed via oxidation of the amino group or cleavage of the aromatic ring.[2][3]

Predicted Photodegradation Pathway of 5-amino-2-(trifluoromethoxy)benzoic acid

parent 5-amino-2-(trifluoromethoxy)benzoic acid intermediate1 Oxidized Intermediates (e.g., nitroso, nitro derivatives) parent->intermediate1 UV light, O₂ product1 Polymeric materials intermediate1->product1 Polymerization product2 Ring-opened products intermediate1->product2 Ring cleavage

Caption: Predicted photodegradation of 5-amino-2-(trifluoromethoxy)benzoic acid.

Thermal Degradation

While 5-amino-2-(trifluoromethoxy)benzoic acid has a relatively high melting point (138-144 °C), thermal decomposition can occur, especially at elevated temperatures.[4] The most likely initial step is decarboxylation, followed by further degradation of the resulting aromatic amine.

Predicted Thermal Degradation Pathway

parent 5-amino-2-(trifluoromethoxy)benzoic acid decarboxylated 4-(trifluoromethoxy)aniline parent->decarboxylated Heat (Δ) further_degradation Further decomposition products (e.g., CO₂, NOx, HF) decarboxylated->further_degradation High Heat (ΔΔ)

Caption: Predicted thermal degradation of 5-amino-2-(trifluoromethoxy)benzoic acid.

Chemical (Hydrolytic) Degradation

The trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group. However, under harsh acidic or basic conditions, hydrolysis can occur, potentially leading to the formation of a hydroxyl group and subsequent rearrangement or degradation.[5][6][7][8]

Microbial Degradation

Bacterial degradation of aromatic amines is a well-documented process in environmental microbiology.[9][10] Typically, the degradation pathway involves the formation of catechol derivatives, which then undergo ring cleavage.[11][12] While specific enzymes for the degradation of 5-amino-2-(trifluoromethoxy)benzoic acid are unknown, a similar pathway can be postulated.

Predicted Microbial Degradation Pathway

parent 5-amino-2-(trifluoromethoxy)benzoic acid catechol_derivative Substituted Catechol Derivative parent->catechol_derivative Dioxygenase ortho_cleavage Ortho-cleavage Pathway catechol_derivative->ortho_cleavage Intradiol dioxygenase meta_cleavage Meta-cleavage Pathway catechol_derivative->meta_cleavage Extradiol dioxygenase tca_cycle TCA Cycle Intermediates ortho_cleavage->tca_cycle meta_cleavage->tca_cycle

Caption: Predicted microbial degradation of 5-amino-2-(trifluoromethoxy)benzoic acid.

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: I am analyzing my sample of 5-amino-2-(trifluoromethoxy)benzoic acid and see several unexpected peaks that are not present in my standard. What could be the cause?

  • Answer: The appearance of unexpected peaks is a common sign of sample degradation. Consider the following possibilities:

    • Photodegradation: Was your sample exposed to light for an extended period? Aromatic amines are notoriously light-sensitive.[1]

      • Solution: Prepare samples fresh and protect them from light using amber vials or by covering them with aluminum foil. Minimize the time the sample spends in the autosampler.

    • Thermal Degradation: Was the sample exposed to high temperatures? This could occur during sample preparation (e.g., evaporation) or if the analytical column oven was set too high.

      • Solution: Use gentle heating during sample preparation. Verify the temperature stability of your compound before setting up thermal--intensive experiments.

    • Solvent-Induced Degradation: Is your sample stable in the chosen solvent? Some organic solvents can promote degradation, especially over time.

      • Solution: Perform a time-course study of your compound in the analytical solvent to assess its stability. If degradation is observed, consider using a different solvent or preparing the sample immediately before analysis.

    • Contamination: The unexpected peaks could be from a contaminated solvent, glassware, or a dirty analytical system.

      • Solution: Run a blank gradient (solvent only) to check for system contamination. Use high-purity solvents and meticulously clean all glassware.

Troubleshooting Workflow for Unexpected Peaks

start Unexpected Peaks Observed check_light Was the sample protected from light? start->check_light light_yes Yes check_light->light_yes Yes light_no No -> Photodegradation is a likely cause. Protect samples from light. check_light->light_no No check_temp Was the sample exposed to high temperatures? temp_yes Yes -> Thermal degradation is possible. Use lower temperatures. check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_solvent Is the sample stable in the solvent? solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No -> Solvent-induced degradation is possible. Change solvent or prepare fresh. check_solvent->solvent_no No check_blank Run a solvent blank. blank_clean Blank is clean. check_blank->blank_clean Clean blank_dirty Blank shows peaks -> System is contaminated. Clean the system. check_blank->blank_dirty Contaminated light_yes->check_temp temp_no->check_solvent solvent_yes->check_blank

Caption: Decision tree for troubleshooting unexpected analytical peaks.

Issue 2: Low Recovery of 5-amino-2-(trifluoromethoxy)benzoic acid

  • Question: My recovery of the parent compound is consistently low after sample processing. What could be the reason?

  • Answer: Low recovery can be due to degradation or inefficient extraction.

    • Degradation During Extraction: The conditions used for extraction (e.g., pH, temperature, solvent) may be causing the compound to degrade.

      • Solution: Evaluate the stability of the compound under your extraction conditions. A small-scale stability test can be very informative.

    • Inefficient Extraction: The compound may not be fully extracted from the sample matrix.

      • Solution: Optimize your extraction procedure. This could involve changing the solvent, adjusting the pH, or using a different extraction technique (e.g., solid-phase extraction).

    • Adsorption: The compound may be adsorbing to glassware or plasticware.

      • Solution: Use silanized glassware or low-adsorption plasticware. Pre-rinsing with the solvent can also help.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-amino-2-(trifluoromethoxy)benzoic acid?

A1: Based on its chemical structure, it is recommended to store 5-amino-2-(trifluoromethoxy)benzoic acid in a cool, dark, and dry place. An inert atmosphere (e.g., argon) is also advisable to prevent oxidation of the amino group. For solutions, store at 2-8°C and protect from light.

Q2: How can I monitor the degradation of 5-amino-2-(trifluoromethoxy)benzoic acid?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for monitoring the degradation of this compound. A reversed-phase C18 column is a good starting point. The disappearance of the parent compound peak and the appearance of new peaks over time will indicate degradation. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[13]

Q3: Is the trifluoromethoxy group stable?

A3: The trifluoromethoxy group (-OCF3) is generally considered to be chemically robust and more stable towards hydrolysis than the trifluoromethyl group (-CF3).[14] However, under forcing conditions (e.g., strong acid or base at high temperatures), it can be hydrolyzed.[5][8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

This protocol provides a general starting point for monitoring the stability of 5-amino-2-(trifluoromethoxy)benzoic acid. Optimization may be required for your specific application.

ParameterRecommended Condition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine λmax experimentally)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 5-amino-2-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to the desired concentration in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

References

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines | Semantic Scholar. Available at: [Link]

  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... - ResearchGate. Available at: [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]

  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines - OUCI. Available at: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available at: [Link]

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Available at: [Link]

  • [Microbial degradation of aromatic compounds] - PubMed. Available at: [Link]

  • Bacterial Degradation of Aromatic Compounds - MDPI. Available at: [Link]

  • Extraction and analysis of free amino acids and 5. Available at: [Link]

  • Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. Available at: [Link]

  • Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed. Available at: [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]

  • Rapid and sensitive method for determining free amino acids in plant tissue by high-performance liquid chromatography with fluorescence detection. Available at: [Link]

  • Hydrothermal Degradation of Amino Acids - PMC - NIH. Available at: [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. Available at: [Link]

  • Thermal degradation of N-(o-carboxybenzoyl)-L-amino acids - ElectronicsAndBooks. Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • 2-AMINO-5-(TRIFLUOROMETHOXY)BENZOIC ACID, 97% - Research Scientific. Available at: [Link]

  • 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers - PubMed. Available at: [Link]

  • KINETIC STUDIES OF DEGRADATION OF P-AMINO BENZOIC ACID BY THE UV/ H2O2/TiO2 PROCESS - ResearchGate. Available at: [Link]

  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid. As an aromat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid. As an aromatic compound featuring an amino group, a carboxylic acid, and a lipophilic trifluoromethoxy group, its crystallization behavior can be complex.[1][2] This document provides in-depth troubleshooting advice and validated protocols to help you achieve high-purity, crystalline material consistently.

Physicochemical Profile

Understanding the fundamental properties of 5-amino-2-(trifluoromethoxy)benzoic acid is the first step in designing a successful crystallization strategy. The trifluoromethoxy group significantly increases lipophilicity and is strongly electron-withdrawing, which can influence intermolecular interactions and solvent selection.[2][3]

PropertyValueSource(s)
Molecular Formula C₈H₆F₃NO₃[1][4]
Molecular Weight 237.14 g/mol -
Appearance White to cream or pale yellow crystalline powder[4]
Melting Point 138.0 - 144.0 °C[4]
Synonyms 5-(Trifluoromethoxy)anthranilic acid[1]
Structural Features Contains amino (-NH₂), carboxylic acid (-COOH), and trifluoromethoxy (-OCF₃) groups. The amino and carboxylic acid groups can participate in hydrogen bonding.[1]

Core Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the crystallization of 5-amino-2-(trifluoromethoxy)benzoic acid.

Q1: My compound completely dissolved in the hot solvent, but no crystals have formed after cooling to room temperature. What should I do?

A1: This is a classic sign of either excessive solvent use or a highly stable supersaturated solution. A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it can normally hold at that temperature.[5]

  • Causality: If too much solvent was added, the solution might not become saturated even upon cooling. Alternatively, the energy barrier for nucleation (the initial formation of a crystal seed) may not have been overcome.

  • Immediate Solutions:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[6]

    • Introduce a Seed Crystal: If you have a previous batch of crystalline product, add a single, tiny crystal to the solution. This bypasses the initial nucleation step and provides a template for further crystallization.[6]

    • Flash Cool: Place the flask in an ice-water bath for 15-20 minutes. The sharp decrease in temperature will dramatically lower the solubility and can force crystallization. However, be aware this can sometimes lead to smaller, less pure crystals.[7]

  • If Immediate Solutions Fail:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. This will increase the concentration to the point of saturation. Be careful not to boil it down too aggressively.[8]

Q2: Instead of forming crystals, my compound separated as an oily liquid. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute's melting point is below the temperature of the solution, or when the concentration is so high that the solute precipitates from a supersaturated solution as a liquid phase instead of a solid crystal lattice. [9] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to an impure final product.[9]

  • Causality: The high lipophilicity conferred by the trifluoromethoxy group can sometimes contribute to oiling out in certain solvent systems.[2] The compound is essentially "melting" in the hot solvent before it has a chance to crystallize.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-15% of the original volume) to lower the saturation point slightly.[9]

    • Ensure Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or a beaker can help. This gives the molecules more time to orient themselves into an ordered crystal lattice.[6]

    • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Consider a lower-boiling point solvent in which the compound still has good temperature-dependent solubility.

Q3: My crystallization happened almost instantly, resulting in a fine powder. Is this a problem?

A3: Yes, this is often a problem. Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization. [9] The goal is slow, methodical crystal growth, which allows impurities to remain in the "mother liquor" (the surrounding solution).[10]

  • Causality: This happens when the solution is excessively supersaturated, often due to using the absolute minimum amount of a highly effective solvent or cooling the solution far too quickly.

  • Corrective Actions:

    • Re-dissolve and Add Solvent: Reheat the mixture to dissolve the solid completely. Add a small excess of hot solvent (5-10%) to slightly reduce the supersaturation level upon cooling.[9]

    • Control the Cooling Rate: After dissolving, remove the flask from the heat source and allow it to cool to room temperature on a benchtop, undisturbed. Do not place it directly into an ice bath.[7] Covering the flask can also help slow the cooling process.[6]

Q4: My final yield of crystalline product is very low. What went wrong?

A4: A low yield can be attributed to several factors, most commonly related to solvent volume or premature product loss.

  • Potential Causes & Solutions:

    • Excessive Solvent: Using too much solvent is the most common cause. While this can prevent "crashing out," a large volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7][9] Solution: Use the minimum amount of hot solvent required for complete dissolution, adding only a small excess if needed to prevent premature crystallization.

    • Inefficient Cooling: If the solution is not cooled sufficiently (e.g., in an ice bath after reaching room temperature), more product will remain dissolved.[6] Solution: After slow cooling to room temperature, chill the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation.[11]

    • Washing with Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent during filtration will dissolve some of your product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6]

    • Premature Filtration: Filtering the hot solution before all soluble components have dissolved will result in loss of product. Solution: Ensure the solution is completely clear before any hot filtration step (if used to remove insoluble impurities).

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

G start Crystallization Issue Observed no_xtals No Crystals Form Upon Cooling start->no_xtals oiling_out Compound 'Oils Out' start->oiling_out fine_powder Fine Powder Forms (Crashes Out) start->fine_powder low_yield Low Product Yield start->low_yield sol_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtals->sol_scratch Primary Action sol_reheat 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oiling_out->sol_reheat Primary Action sol_slowcool 1. Re-heat to Dissolve 2. Add Slight Excess Solvent 3. Insulate & Cool Slowly fine_powder->sol_slowcool sol_min_solvent Use Minimum Hot Solvent & Chill Fully Before Filtering low_yield->sol_min_solvent sol_cold_wash Wash Crystals with Ice-Cold Solvent low_yield->sol_cold_wash sol_evap Reduce Solvent Volume (Evaporate & Re-cool) sol_scratch->sol_evap If Unsuccessful sol_solvent Switch to Lower-Boiling Point Solvent sol_reheat->sol_solvent If Problem Persists

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: Choose a solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) in which 5-amino-2-(trifluoromethoxy)benzoic acid is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.[7][11] This must be done quickly to prevent crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20-30 minutes.[6]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Characterizing the Final Product

After successful crystallization, it is crucial to verify the purity and identify the crystalline form. Polymorphism (the ability of a compound to exist in multiple crystal forms) is common in pharmaceutical compounds and can affect properties like solubility and stability.[12]

  • Purity Assessment:

    • Melting Point: A pure compound will have a sharp, narrow melting point range. Impurities typically cause a depression and broadening of the melting point.[5][8]

    • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Crystal Form Characterization:

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystal form (polymorph) by analyzing its unique diffraction pattern.[13][14][15]

    • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect melting points, phase transitions, and help distinguish between different polymorphs.[14][16]

    • Infrared (IR) Spectroscopy: Can sometimes distinguish between polymorphs based on differences in vibrational modes due to different intermolecular interactions in the crystal lattice.[13]

Frequently Asked Questions (FAQs)

  • Q: How do I choose the best solvent to begin with?

    • A: The "like dissolves like" principle is a good starting point; however, the ideal recrystallization solvent should NOT be a perfect solvent at all temperatures.[17][18] It must show a steep solubility curve: poor solubility at low temperatures and high solubility at high temperatures.[5] Small-scale solubility tests with various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane) are highly recommended.

  • Q: Does the -OCF₃ group have any special influence on crystallization?

    • A: Yes. The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing.[2][3] This increases the molecule's affinity for less polar solvents compared to its non-fluorinated analog. It can also alter the crystal packing and intermolecular interactions, potentially leading to different polymorphic forms than expected.[19]

  • Q: Can I use a solvent mixture (e.g., ethanol/water)?

    • A: Absolutely. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is a powerful technique. Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of California, Davis, Chem 118L.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystal Characterization Techniques. (2018).
  • Kimoto, K., et al. (n.d.). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 364(1).
  • Brittain, H. G. (2012). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Pharmaceutical Solids. Oxford Academic. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Sidana, A. (2019, May 28). What are the different techniques to characterize chemical crystals? ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Grepioni, F., & Braga, D. (2022).
  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]

  • CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion [Video]. YouTube. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. Retrieved from [Link]

  • Crystal structure analysis / crystallographic characterization. (n.d.). Materia Nova. Retrieved from [Link]

  • Böhm, H. J., et al. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Mini reviews in medicinal chemistry, 8(7), 645-650.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Common Challenges in Crystallization Processes. (2025, April 10). [Video]. YouTube. Retrieved from [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Refubium - Freie Universität Berlin.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Nematic Liquid Crystals with a Trifluoromethyl Group. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-fluorobenzoic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(3), o387.
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing.
  • 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6. (n.d.). ChemWhat. Retrieved from [Link]

  • (PDF) 2-Amino-5-fluorobenzoic acid. (2013). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
  • Method for crystallization of amino acids. (n.d.). Google Patents.

Sources

Troubleshooting

common side reactions in the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-amino-2-(trifluoromethoxy)benzoic acid?

A1: The most prevalent and logical synthetic approach is the reduction of a nitro-substituted precursor, typically 2-nitro-5-(trifluoromethoxy)benzoic acid. This transformation is a standard method for introducing an amino group onto an aromatic ring. The choice of reducing agent can vary, with common options including catalytic hydrogenation (e.g., using palladium on carbon) or metal/acid combinations (e.g., tin or iron in the presence of hydrochloric acid).

Q2: How stable is the trifluoromethoxy (-OCF3) group during the synthesis?

A2: The trifluoromethoxy group is known for its high chemical and thermal stability. It is generally resistant to cleavage under a wide range of reaction conditions, including the acidic or catalytic reduction environments used to convert a nitro group to an amine. This stability is a key feature that makes it a valuable substituent in medicinal chemistry.

Q3: What are the typical yields and purity I can expect?

A3: With an optimized protocol, yields for the reduction of the nitro precursor can be high, often exceeding 90%. However, the final purity of the isolated 5-amino-2-(trifluoromethoxy)benzoic acid can be affected by the presence of side products and unreacted starting material. Purity is typically assessed by techniques such as HPLC and NMR, with a target of >98% for most pharmaceutical applications.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the cause of the problem and actionable solutions.

Issue 1: Incomplete reaction - Presence of starting material in the final product.

Question: My final product is contaminated with the starting nitro compound, 2-nitro-5-(trifluoromethoxy)benzoic acid. How can I drive the reaction to completion?

Answer: Incomplete reduction of the nitro group is a frequent issue. The persistence of the yellow-colored nitro compound can significantly impact the purity of your final product.

Causality:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully convert the nitro compound.

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned by impurities or lose activity over time.

  • Poor Mass Transfer: In heterogeneous reactions (e.g., with a solid catalyst or metal), inefficient stirring can limit the contact between the reactants.

Troubleshooting Steps:

Solution Experimental Protocol Rationale
Increase Reducing Agent Incrementally increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O or Fe powder) by 10-20% and monitor the reaction progress by TLC or HPLC.Ensures sufficient reducing power is available for complete conversion.
Optimize Catalyst For catalytic hydrogenation, ensure the catalyst is fresh and used in an appropriate loading (typically 5-10 mol%). If the reaction stalls, carefully add a fresh portion of the catalyst.A highly active catalyst is crucial for efficient hydrogenation.
Enhance Agitation Increase the stirring rate to ensure the reaction mixture is a well-agitated suspension.Improves the interaction between the substrate and the heterogeneous catalyst or metal reductant.

Troubleshooting Workflow for Incomplete Reduction

G start Incomplete Reduction Observed check_reductant Check Stoichiometry of Reducing Agent start->check_reductant increase_reductant Increase Molar Equivalents of Reductant check_reductant->increase_reductant Insufficient check_catalyst Evaluate Catalyst Activity (if applicable) check_reductant->check_catalyst Sufficient monitor Monitor Reaction by TLC/HPLC increase_reductant->monitor fresh_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->fresh_catalyst Suspected Inactivity check_agitation Assess Reaction Agitation check_catalyst->check_agitation Active fresh_catalyst->monitor increase_stirring Increase Stirring Rate check_agitation->increase_stirring Poor increase_stirring->monitor monitor->start No complete Reaction Complete monitor->complete Yes

Caption: Troubleshooting logic for incomplete nitro group reduction.

Issue 2: Formation of a Decarboxylated Byproduct.

Question: I have identified 4-(trifluoromethoxy)aniline as an impurity in my product. What causes its formation and how can I prevent it?

Answer: The presence of 4-(trifluoromethoxy)aniline indicates that a decarboxylation side reaction has occurred.

Causality:

  • Acidic Conditions and Heat: Aminobenzoic acids can undergo decarboxylation, particularly in acidic aqueous solutions at elevated temperatures. The reaction mechanism often involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide.

Troubleshooting Steps:

Solution Experimental Protocol Rationale
Moderate Reaction Temperature If using a metal/acid reduction method, maintain the reaction temperature below 60 °C. Use an ice bath to control any exotherms during the addition of reagents.Lower temperatures disfavor the decarboxylation side reaction, which typically has a higher activation energy than the desired reduction.
pH Control during Workup During the workup, avoid strongly acidic conditions for prolonged periods, especially if heating is required to dissolve the product. Neutralize the reaction mixture to a pH of 6-7 before extraction or isolation.Minimizing exposure to strong acid reduces the likelihood of protonation-induced decarboxylation.
Alternative Reducing Agents Consider using catalytic hydrogenation at room temperature and atmospheric pressure, which is generally a milder method.Milder reaction conditions can prevent the decarboxylation side reaction.

Reaction Scheme: Decarboxylation Side Reaction

G reactant 5-amino-2-(trifluoromethoxy)benzoic acid intermediate [Protonated Intermediate] reactant->intermediate H+, Heat product 4-(trifluoromethoxy)aniline + CO2 intermediate->product -CO2

Caption: Decarboxylation of the desired product to form an aniline impurity.

Issue 3: Product Discoloration.

Question: My isolated 5-amino-2-(trifluoromethoxy)benzoic acid is off-white or has a pink/brown tint. How can I obtain a colorless product?

Answer: Discoloration is often due to the formation of colored impurities from oxidation or side reactions.

Causality:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric byproducts. This is often accelerated by the presence of trace metal impurities.

  • Residual Diazonium Salts: If the synthesis involves a diazotization step in a preceding part of the overall synthetic route, trace amounts of diazonium salts can lead to the formation of colored azo compounds.

Troubleshooting Steps:

Solution Experimental Protocol Rationale
Activated Charcoal Treatment During recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated charcoal. Stir for 10-15 minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.Activated charcoal has a high surface area and can effectively adsorb colored impurities.
Recrystallization Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.This is a standard and effective method for removing many impurities, including those that are colored.
Inert Atmosphere Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.Prevents the oxidation of the sensitive amino group.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Charcoal
  • Dissolution: In a flask, dissolve the crude 5-amino-2-(trifluoromethoxy)benzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Charcoal Treatment: Add activated charcoal (1-2% of the crude product weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for 10-15 minutes and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of organic chemistry, 68(12), 4693–4699. [Link]

  • Yagupol'skii, L. M., & Troitskaya, V. I. (1957). Zhurnal Obshchei Khimii, 27, 518-525. (This reference describes early work on trifluoromethoxy-substituted aromatics, providing foundational knowledge on their synthesis and properties).
  • Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. O-(Trifluoromethyl)dibenzofuranium salts and their derivatives. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]

  • Feiring, A. E. (1979). Chemistry of the trifluoromethoxy group. Journal of Fluorine Chemistry, 14(1), 7-18. [Link]

  • Organic Syntheses, Coll. Vol. 2, p.299 (1943); Vol. 18, p.40 (1938). (Provides general procedures for reactions like the Schiemann reaction, which can be relevant to the synthesis of fluorinated aromatics). [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • A patent describing the reduction of a nitro-trifluoromethoxybenzene compound.
  • A general procedure for the synthesis of 2-amino-3-fluorobenzoic acid which notes the formation of by-products. [Link]

Optimization

stability of 5-amino-2-(trifluoromethoxy)benzoic acid in solution over time

Technical Support Center: 5-Amino-2-(trifluoromethoxy)benzoic Acid Guide Topic: Investigating and Ensuring the Stability of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Solution Introduction: 5-Amino-2-(trifluoromethoxy)b...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-(trifluoromethoxy)benzoic Acid

Guide Topic: Investigating and Ensuring the Stability of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Solution

Introduction: 5-Amino-2-(trifluoromethoxy)benzoic acid is a key aromatic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethoxy and amino functional groups contribute to its utility but also present specific stability challenges in solution.[1] Inconsistent experimental outcomes, such as variable assay results or unexpected reaction byproducts, can often be traced back to the degradation of this starting material. This guide provides a comprehensive framework for researchers to diagnose, troubleshoot, and control the stability of 5-amino-2-(trifluoromethoxy)benzoic acid solutions, ensuring experimental reproducibility and the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results are inconsistent when using solutions of 5-amino-2-(trifluoromethoxy)benzoic acid that were prepared more than a few hours in advance. What is the likely cause?

This is a classic symptom of compound degradation in solution. The chemical structure of 5-amino-2-(trifluoromethoxy)benzoic acid contains two functional groups highly susceptible to degradation: an aromatic amine and a carboxylic acid.

  • Oxidation of the Aromatic Amine: This is the most probable cause of instability, especially in the presence of atmospheric oxygen. Aromatic amines can oxidize to form colored quinone-imine species, which can further polymerize. This process is often catalyzed by light and trace metal impurities. A related compound, 2-amino-5-(trifluoromethyl)benzoic acid, is noted to be "air sensitive," strongly suggesting that oxidation is a primary concern for this class of molecules.[2]

  • Photodegradation: The aromatic ring system can absorb UV light, leading to photochemical degradation pathways.

  • Solvent-Mediated Reactions: Depending on the solvent, its purity (e.g., peroxide content in ethers), and pH, the compound may undergo slower degradation reactions.

A visual color change in the solution, often to a yellow or brown hue, is a strong indicator of oxidative degradation.

Q2: I need to design a robust experiment. How can I definitively determine the stability of 5-amino-2-(trifluoromethoxy)benzoic acid in my specific solvent system?

To rigorously assess stability, you must perform a forced degradation study . This is a systematic process where the compound is exposed to a range of harsh conditions to accelerate potential degradation.[3] This not only reveals if the compound is stable under your specific conditions but also helps in developing an analytical method that can detect any degradation products formed. The International Council for Harmonisation (ICH) provides guidelines on the principles of these studies.[4]

The workflow below outlines the essential steps for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) B Aliquot Stock into Separate Vials (e.g., Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions (See Table 1 for details) B->C D Neutralize/Quench Reactions (If applicable) C->D E Dilute Samples to Working Concentration D->E F Analyze via Stability-Indicating Method (e.g., RP-HPLC) E->F G Compare stressed samples to unstressed control (t=0) F->G H Assess Stability G->H Calculate % Degradation Identify Degradant Peaks

Caption: Workflow for a forced degradation study.

Below is a detailed protocol to get you started.

Experimental Protocol: Forced Degradation Study

  • Prepare a Master Stock Solution: Accurately weigh and dissolve 5-amino-2-(trifluoromethoxy)benzoic acid in your primary solvent (e.g., Methanol, Acetonitrile, or DMSO) to a concentration of 1 mg/mL. This is your unstressed t=0 control sample.

  • Aliquot and Stress: Distribute aliquots of the stock solution into separate, appropriately labeled amber glass vials to undergo the following stress conditions (refer to Table 1).

  • Neutralization: After the specified stress period, cool the vials to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base (for acid) or acid (for base). For example, add 1 mL of 0.1 M NaOH to the 1 mL of 0.1 M HCl sample.

  • Dilution: Dilute all samples (including the t=0 control) with the mobile phase of your analytical method to a suitable final concentration (e.g., 50 µg/mL).

  • Analysis: Analyze all samples immediately using a validated stability-indicating HPLC method (see Q3).

Table 1: Recommended Conditions for Forced Degradation Study These conditions are starting points and should be adjusted based on the observed extent of degradation. The goal is typically to achieve 5-20% degradation to ensure the analytical method can detect the products.[4]

Stress ConditionReagent/MethodTypical Duration & TemperaturePurpose
Acid Hydrolysis Mix stock 1:1 with 0.1 M HCl4-8 hours at 60°CTo assess stability in acidic environments.[5]
Base Hydrolysis Mix stock 1:1 with 0.1 M NaOH2-4 hours at 60°CTo assess stability in alkaline environments.[5]
Oxidation Mix stock 1:1 with 3% H₂O₂24 hours at Room TempTo evaluate susceptibility to oxidation.[5]
Thermal Heat stock solution48 hours at 70°CTo determine heat sensitivity.
Photolytic Expose stock solution to lightICH Q1B guidelines (1.2 million lux hours & 200 W h/m²)To assess light sensitivity.[4]
Q3: What is a "stability-indicating method," and how do I develop one for this compound?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact compound in the presence of its potential degradation products, impurities, and excipients.[6][7] For this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique.

The core principle is to achieve chromatographic separation (different retention times) between the parent compound and any new peaks that appear after forced degradation.

Stability_Indicating_Method cluster_chromatograms Chromatogram Comparison T0_label Unstressed Control (t=0) T0_axis Absorbance -> T0_baseline <-----------------------------------------------------> Time -> T0_peak Parent Peak Stressed_label Stressed Sample (e.g., Oxidative) Stressed_axis Absorbance -> Stressed_baseline <-----------------------------------------------------> Time -> Stressed_peak1 Degradant 1 Stressed_peak2 Parent Peak (Reduced Area) Stressed_peak3 Degradant 2

Caption: Principle of a stability-indicating HPLC method.

Protocol: Developing a Stability-Indicating RP-HPLC Method

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution (e.g., 10 µg/mL) in your mobile phase and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. A related compound, 2-amino-5-fluorobenzoic acid, has absorbance maxima at 215, 245, and 348 nm; use this as a starting point for selecting a monitoring wavelength.[8]

  • Initial Chromatographic Conditions: Use the parameters in Table 2 as a starting point.

  • Method Optimization: Inject your t=0 sample and one or more of your most degraded samples. The goal is to adjust the mobile phase composition (especially the organic-to-aqueous ratio) or gradient slope to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.

Table 2: Recommended Starting Parameters for a Stability-Indicating RP-HPLC Method

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the carboxylic acid for better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase chromatography.
Elution Gradient: 10% B to 90% B over 20 minA gradient is recommended to ensure elution of both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection UV Diode Array Detector (DAD) at λmaxDAD allows for monitoring at multiple wavelengths and assessing peak purity.
Injection Vol. 10 µLA typical injection volume.
Q4: What are the best practices for preparing and storing solutions of 5-amino-2-(trifluoromethoxy)benzoic acid to maximize stability?

Based on the chemical properties of the molecule and general best practices, the following procedures will significantly enhance the stability of your solutions.

Table 3: Best Practices for Solution Preparation and Storage

CategoryDoDo Not
Preparation Use high-purity, anhydrous solvents like DMSO or DMF, especially for stock solutions.[8]Use solvents of unknown purity or age (e.g., old bottles of THF can contain peroxides).
Prepare solutions fresh for each experiment whenever feasible.Assume a solution made days or weeks ago is still at its original concentration.
Storage Store solutions at low temperatures (-20°C or -80°C) to slow degradation kinetics.Store solutions at room temperature on the benchtop for extended periods.
Use amber or foil-wrapped vials to protect the solution from light.[9]Use clear glass vials that expose the solution to ambient light.
Purge the vial headspace with an inert gas (argon or nitrogen) before sealing for storage.[2][9]Store solutions in vials with a large air headspace.
Handling Allow solutions to fully equilibrate to room temperature before opening to prevent water condensation.Repeatedly freeze and thaw the same stock solution. Aliquot instead.
Visually inspect for color changes or precipitation before each use.Use a solution that has changed color without re-validating its concentration.

By implementing these handling procedures and validating stability with the methods described, you can ensure the reliability and accuracy of your experimental work involving 5-amino-2-(trifluoromethoxy)benzoic acid.

References

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • MedCrave. Forced degradation studies. Available from: [Link]

  • Rajput, S. J. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Research Scientific. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZOIC ACID, 97%. Available from: [Link]

  • ChemWhat. 2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6. Available from: [Link]

  • PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Available from: [Link]

  • National Center for Biotechnology Information. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Available from: [Link]

  • Semantic Scholar. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available from: [Link]

  • National Center for Biotechnology Information. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]

  • Drug Analysis and Research. Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Available from: [Link]

  • National Center for Biotechnology Information. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Available from: [Link]

  • ResearchGate. VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Available from: [Link]

Sources

Troubleshooting

how to remove impurities from 5-amino-2-(trifluoromethoxy)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-amino-2...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 1174323-01-4). Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to resolve experimental challenges effectively.

Introduction to the Compound

5-Amino-2-(trifluoromethoxy)benzoic acid is an important building block in pharmaceutical and materials science research.[1] Its structure contains three key functional groups that dictate its properties and purification strategy:

  • A Carboxylic Acid (-COOH): An acidic group that can be deprotonated to form a carboxylate salt.

  • An Amino Group (-NH2): A basic group that can be protonated to form an ammonium salt.

  • A Trifluoromethoxy Group (-OCF3): A highly stable, electron-withdrawing, and lipophilic group that enhances solubility in organic solvents and metabolic stability.[2]

The presence of both acidic and basic groups makes the molecule amphoteric, a critical property we can exploit for purification. The lipophilic -OCF3 group, meanwhile, influences its solubility profile in various organic solvents.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I first assess the purity of my crude 5-amino-2-(trifluoromethoxy)benzoic acid sample?

Answer: Before attempting any purification, it is crucial to establish a baseline purity level and identify the nature of the impurities. This avoids unnecessary or ineffective purification steps.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is a typical starting point. The peak area percentage of your target compound provides a quantitative purity value.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your sample. A good starting mobile phase could be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid to ensure the carboxylic acid remains protonated and moves as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can reveal the presence of starting materials or other organic impurities, while ¹⁹F NMR is highly specific to the -OCF3 group and can help identify isomers or fluorine-containing byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. The melting point for the related isomer, 2-amino-5-(trifluoromethoxy)benzoic acid, is reported to be in the range of 138-142 °C.

Expert Insight: Often, impurities are unreacted starting materials or positional isomers formed during synthesis. HPLC-MS or GC-MS can be particularly effective in identifying these by their mass-to-charge ratio, providing crucial clues for selecting the right purification strategy.[3]

Q2: What is the most common and effective first-line purification method for this compound?

Answer: For crystalline solids like 5-amino-2-(trifluoromethoxy)benzoic acid, recrystallization is the most powerful and economical initial purification technique.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]

The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[6] This allows the compound to crystallize out upon cooling, while the impurities remain dissolved in the solvent (the "mother liquor").[7]

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent to Dissolve start->add_solvent 1 hot_filter Hot Filtration (Optional) Remove insoluble impurities add_solvent->hot_filter 2 cool Slow Cooling to Room Temp Promotes large crystal growth hot_filter->cool 3 ice_bath Ice Bath Maximize yield cool->ice_bath 4 vac_filter Vacuum Filtration Separate crystals from mother liquor ice_bath->vac_filter 5 wash Wash with Cold Solvent Remove residual impurities vac_filter->wash 6 dry Dry Crystals Remove residual solvent wash->dry 7 end_node Pure Crystalline Product dry->end_node 8 Purification_Decision_Tree start Assess Crude Purity (HPLC, TLC, NMR) purity_check Purity > 90%? start->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes acid_base Alternative Method: Acid-Base Extraction purity_check->acid_base No check_impurities Impurities Soluble? recrystallize->check_impurities success Success: Purity > 98% check_impurities->success Yes failure Failure: Purity Unchanged check_impurities->failure No chromatography Advanced Method: Column Chromatography acid_base->chromatography If Impurities are Neutral or Isomeric failure->acid_base Try This Next

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Scenarios:

  • The Impurity Co-crystallized: This happens if the impurity has a very similar structure and solubility profile to your target compound (e.g., a positional isomer).

    • Solution: You need a method with higher resolving power. Column chromatography is the next logical step. If that fails, preparative HPLC may be required.

  • Cooling Was Too Rapid: Cooling the solution too quickly traps impurities within the crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath. Slow cooling is essential for forming pure, well-ordered crystals. [6]

  • Too Much Solvent Was Used: Using an excessive amount of solvent will keep a significant portion of your product dissolved even when cold, leading to low yield and potentially lower purity if the solution is concentrated to get a "second crop."

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions. [6]

Q5: Recrystallization failed. How can I use acid-base extraction to purify my compound?

Answer: Acid-base extraction is an excellent technique for this molecule because it is amphoteric. This method separates compounds based on their acidic and basic properties, making it ideal for removing neutral impurities or separating acidic/basic byproducts. [8] The Principle:

  • At Low pH (e.g., pH ~2): The amino group is protonated (-NH3+), making the molecule soluble in the aqueous acid layer. The carboxylic acid remains protonated.

  • At High pH (e.g., pH ~9-10): The carboxylic acid is deprotonated (-COO-), making the molecule soluble in the aqueous base layer. The amino group remains neutral.

  • Neutral Impurities: Will remain in the organic layer at all pH values.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Separate the layers.

  • Isolate Neutral Impurities: The organic layer now contains any neutral impurities. It can be set aside.

  • Basify and Re-extract: Take the aqueous layer from step 2 and, in a flask cooled in an ice bath, carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is ~9-10. This deprotonates the carboxylic acid. The product will now be in the aqueous phase as a salt. Any basic impurities can be removed by extracting with an organic solvent.

  • Precipitation: Carefully re-acidify the basic aqueous solution with 1 M HCl until the pH is ~4-5 (the isoelectric point), at which the compound is least soluble. The pure product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly under vacuum.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Li, J., et al. (2019). Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. Inorganic Chemistry - ACS Publications.
  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.
  • CymitQuimica. (n.d.). CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Graham, B. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. PubMed Central.
  • Cayman Chemical. (2022). Product Information: 2-Amino-5-fluorobenzoic Acid.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid 97%.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • University Chemistry Education. (n.d.). Recrystallization of Benzoic Acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Angene. (n.d.). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid.
  • BenchChem. (2025). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-(trifluoromethoxy)benzoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9).

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9). This valuable compound serves as a critical intermediate and versatile building block in the development of novel pharmaceuticals and advanced materials.[1][2] Its unique trifluoromethoxy group imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules.[2]

Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility invariably introduces a new set of challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate and troubleshoot the common hurdles encountered during the scale-up of this specific synthesis. We will address issues ranging from reaction control and impurity profiling to final product isolation, grounding our advice in established chemical principles and practical, field-proven insights.

Section 1: Overview of a Common Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and logical approach to 5-amino-2-(trifluoromethoxy)benzoic acid involves a multi-step process starting from a more readily available precursor. The general strategy focuses on the sequential introduction of the required functional groups onto the aromatic ring. Key stages typically include trifluoromethoxylation, nitration to introduce the nitrogen functionality, and subsequent reduction to the target amine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Functionalizations cluster_2 Stage 3: Final Transformations cluster_3 Stage 4: Purification A Substituted Benzoic Acid (e.g., 2-Hydroxy-5-nitrobenzoic acid) B Trifluoromethoxylation A->B Introduce -OCF3 group C Nitration (if necessary) B->C Introduce -NO2 group D Reduction of Nitro Group C->D -NO2 to -NH2 E Crystallization & Isolation D->E Purify F Final Product: 5-Amino-2-(trifluoromethoxy)benzoic acid E->F G start_node Low Purity Detected (Post-Crystallization) decision_node1 Is major impurity the nitro-intermediate? start_node->decision_node1 Analyze Impurity Profile (HPLC/LC-MS) decision_node decision_node process_node process_node solution_node solution_node decision_node2 Is major impurity an unknown isomer? decision_node1->decision_node2 No process_node1 Review Hydrogenation Step: - Catalyst activity - Hydrogen pressure - Reaction time decision_node1->process_node1 Yes process_node2 Review Nitration Step: - Temperature control - Addition rate decision_node2->process_node2 Yes process_node3 Review overall process: - Reaction conversions - Potential side reactions decision_node2->process_node3 No (e.g., starting material) solution_node1 Re-run hydrogenation or improve upstream purity process_node1->solution_node1 Optimize solution_node2 Optimize nitration conditions and/or re-crystallize process_node2->solution_node2 solution_node3 Optimize reaction conditions and/or re-crystallize process_node3->solution_node3

Caption: A decision tree for troubleshooting final product purity issues.

References
  • Autech Industry Co., Limited. Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid.[Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.[Link]

  • Research Scientific. 2-AMINO-5-(TRIFLUOROMETHOXY)BENZOIC ACID, 97%.[Link]

  • Google Patents.CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-(trifluoromethoxy)benzoic acid.[Link]

Sources

Troubleshooting

common mistakes in handling 5-amino-2-(trifluoromethoxy)benzoic acid

An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and utilization of 5-amino-2-(trifluoromethoxy)benzoic acid. Technical Support Center: 5-Amino-2-(trifluoromethoxy)...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the proper handling and utilization of 5-amino-2-(trifluoromethoxy)benzoic acid.

Technical Support Center: 5-Amino-2-(trifluoromethoxy)benzoic Acid

Welcome to the technical resource center for 5-amino-2-(trifluoromethoxy)benzoic acid (CAS No. 83265-56-9). As a key building block in pharmaceutical synthesis and materials science, its unique electronic properties—stemming from the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group—present distinct challenges and opportunities.[1][2] This guide, structured by our Senior Application Scientists, provides field-proven insights to navigate common pitfalls and ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, storage, and safety of 5-amino-2-(trifluoromethoxy)benzoic acid.

Q1: What are the key physical and chemical properties of this compound?

A1: 5-Amino-2-(trifluoromethoxy)benzoic acid is typically a white to pale yellow crystalline solid.[3] Its structure features a benzoic acid core with an amino group ortho to the carboxylic acid and a trifluoromethoxy group in the para position relative to the amino group. This substitution pattern significantly influences its reactivity.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₃[1][3][4]
Molecular Weight 221.13 g/mol
Melting Point 138-144 °C[3]
Appearance White to cream or pale yellow crystals/powder[3]

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The amino (-NH₂) group is an electron-donating group, which can complicate reactions at the carboxylic acid site if not properly managed.

Q2: How should I properly store this reagent?

A2: Proper storage is critical to maintain the integrity of the reagent.

  • Temperature: Store in a cool, dry, and well-ventilated place.[5] Some suppliers recommend refrigerated storage between 2-8 °C.

  • Atmosphere: While not universally required, for long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to prevent potential oxidative degradation of the amino group.

  • Container: Keep the container tightly closed to prevent moisture absorption.[5]

Q3: What are the primary safety hazards and necessary precautions?

A3: According to its Safety Data Sheet (SDS), 5-amino-2-(trifluoromethoxy)benzoic acid is classified as an irritant.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles (European standard - EN 166).[5]

  • Hand Protection: Use chemically resistant, protective gloves. Always inspect gloves before use.[5]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[5]

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][6]

Q4: What is the general solubility profile of this compound?

A4: While specific quantitative data is not widely published, its solubility can be inferred from its structure and data on similar compounds like 2-amino-5-fluorobenzoic acid.[7][8]

  • Polar Aprotic Solvents: Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are commonly used for reactions such as amide couplings.

  • Ethereal and Chlorinated Solvents: May have limited solubility in solvents like Diethyl Ether or Dichloromethane (DCM) at room temperature.

  • Aqueous Solutions: Solubility in aqueous solutions is pH-dependent. It will be more soluble in basic solutions (e.g., aqueous NaHCO₃ or NaOH) where the carboxylic acid is deprotonated to form the carboxylate salt. It will have very low solubility in acidic aqueous solutions where the amino group is protonated.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth, cause-and-effect troubleshooting for specific experimental challenges.

Scenario 1: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this reagent. However, the molecule's electronic properties can lead to challenges.

AmideCouplingTroubleshooting start Problem: Low or No Amide Product Yield check_activation Is the carboxylic acid fully activated? start->check_activation check_amine Is the coupling partner (amine) reactive enough? start->check_amine check_conditions Are the reaction conditions optimal? start->check_conditions sol_reagent Solution: - Switch to a stronger coupling reagent (e.g., HATU, COMU). - Check purity of current reagent. - Ensure anhydrous conditions. check_activation->sol_reagent No sol_base Solution: - Use a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine). - Avoid excess base which can cause epimerization. check_activation->sol_base No sol_amine Solution: - For electron-poor amines, increase temperature or reaction time. - Consider converting acid to acid chloride as a more reactive intermediate. check_amine->sol_amine No sol_solvent Solution: - Ensure all starting materials are fully dissolved. - Use polar aprotic solvents like DMF or NMP. check_conditions->sol_solvent No

Caption: Troubleshooting workflow for amide coupling reactions.

Q: My amide coupling reaction with 5-amino-2-(trifluoromethoxy)benzoic acid is giving low yields. What is the likely cause?

A: Low yields in amide coupling reactions involving this substrate can stem from several factors related to its unique structure.

  • Cause 1: Incomplete Carboxylic Acid Activation. The -OCF₃ group, while electron-withdrawing, is competing with the ortho-amino group. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may be insufficient, leading to slow or incomplete formation of the active ester intermediate.

    • Solution: Employ a more potent coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are excellent choices.[9] They react rapidly with the carboxylic acid to form highly reactive activated esters, minimizing side reactions. A common mistake is not ensuring anhydrous conditions, as water can hydrolyze the activated intermediate.[10]

  • Cause 2: Inappropriate Base Selection. A base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.[9]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Avoid using triethylamine (TEA) if possible, as it is more nucleophilic and can lead to side reactions. The pKa of the base is crucial; it should be strong enough to deprotonate the ammonium salt of the incoming amine but not so strong as to cause epimerization if chiral centers are present.

  • Cause 3: Poor Nucleophilicity of the Coupling Partner. If you are coupling 5-amino-2-(trifluoromethoxy)benzoic acid with an electron-deficient or sterically hindered amine, the reaction rate will be slow.[11][12]

    • Solution:

      • Convert to Acid Chloride: For particularly challenging amines, converting the benzoic acid to its corresponding acid chloride is a robust strategy. This is a more reactive electrophile. A standard protocol involves using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, but must be done cautiously to avoid side reactions or racemization.

Q: I am seeing a significant amount of a guanidinium by-product in my reaction. Why is this happening?

A: This is a classic side reaction when using uronium/aminium-based coupling reagents like HATU or HBTU.[9]

  • Cause: The coupling reagent itself can react with the amine nucleophile, especially if the amine is present in excess or if the activated ester is slow to form or react.

  • Solution: The order of addition is critical. Pre-activate the carboxylic acid before introducing the amine.

    Self-Validating Protocol for Amide Coupling (Pre-activation):

    • Dissolve 5-amino-2-(trifluoromethoxy)benzoic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

    • Stir this "pre-activation" mixture at room temperature for 15-30 minutes. You are forming the activated O-acylisourea intermediate during this step.

    • In a separate flask, dissolve your amine (1.2 eq) in a small amount of DMF.

    • Add the amine solution dropwise to the pre-activated mixture.

    • Monitor the reaction by TLC or LC-MS until completion. This method ensures the highly reactive amine preferentially attacks the activated acid rather than the coupling reagent.

Scenario 2: Diazotization and Subsequent Reactions (e.g., Sandmeyer)

The primary aromatic amine of this molecule is a synthetic handle for diazotization, allowing its conversion into a wide range of other functional groups.

Q: My attempt to convert the amino group to a halide via a Sandmeyer reaction resulted in a large amount of a phenol by-product. What went wrong?

A: The formation of a phenol is a common and often dominant side reaction in diazotization chemistry. It occurs when the diazonium salt reacts with water instead of the desired nucleophile (e.g., CuCl).[13][14]

  • Cause 1: Diazonium Salt Instability. Aromatic diazonium salts can be unstable, especially at elevated temperatures. Decomposition often leads to reaction with the aqueous solvent.

    • Solution: Maintain rigorous temperature control. The diazotization step (reaction with NaNO₂) should be performed between 0-5 °C using an ice-salt bath. The subsequent Sandmeyer reaction should also be kept cold initially and only warmed cautiously if the reaction fails to proceed.

  • Cause 2: Insufficient Copper(I) Catalyst. The copper(I) salt is a catalyst that facilitates the single-electron transfer (SET) mechanism required for the Sandmeyer reaction. If its concentration is too low, the competing, uncatalyzed reaction with water can dominate.

    • Solution: Ensure you are using a stoichiometric or near-stoichiometric amount of the copper(I) halide, freshly prepared if possible. The reaction is often not truly catalytic and requires sufficient reagent to proceed at a rate that outcompetes hydrolysis.

DiazotizationWorkflow start Goal: Convert -NH2 to -X via Diazotization step1 Step 1: Form Diazonium Salt - Dissolve substrate in aq. acid (e.g., HBr, HCl). - Cool to 0-5 °C. start->step1 step2 Step 2: Add Nitrite Source - Add aq. NaNO2 solution dropwise. - KEEP TEMP < 5 °C. - Test for excess nitrous acid (starch-iodide paper). step1->step2 step3 Step 3: Sandmeyer Reaction - Prepare cold solution of CuX. - Add diazonium salt solution slowly to the CuX solution. step2->step3 note1 Critical: Low temperature prevents premature decomposition and phenol formation. step2->note1 step4 Step 4: Workup - Allow to warm to RT, then heat gently (e.g., 50-60 °C) to drive off N2. - Extract product. step3->step4 note2 Critical: Slow addition prevents localized warming and dangerous NOx buildup. step3->note2

Caption: General workflow for a Sandmeyer reaction.

References

  • Angene. Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. [Link]

  • Lipshutz, B. H., et al. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Johannissen, L. O., et al. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Reddit. r/Chempros: amide coupling help. [Link]

  • Reddit. r/Chempros: Tips and tricks for difficult amide bond formation?. [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PubChem. 2-(Trifluoromethyl)benzoic acid. [Link]

  • Wikipedia. Phenol. [Link]

  • ResearchGate. (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-amino-2-(trifluoromethoxy)benzoic acid

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-amino-2-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. By obj...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-amino-2-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. By objectively comparing its spectral features with those of structurally related analogues, this document serves as a practical resource for researchers, scientists, and professionals in drug development for unambiguous structure elucidation and quality control.

The unique substitution pattern of 5-amino-2-(trifluoromethoxy)benzoic acid, featuring a strong electron-donating amino group (-NH₂) and a potent electron-withdrawing trifluoromethoxy group (-OCF₃) on a benzoic acid scaffold, gives rise to a distinct and informative NMR fingerprint. Understanding these spectral characteristics is paramount for confirming molecular identity, assessing purity, and gaining insights into the electronic environment of the aromatic ring.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the nature and position of its substituents. In 5-amino-2-(trifluoromethoxy)benzoic acid, the interplay between the activating amino group and the deactivating trifluoromethoxy and carboxylic acid groups dictates the chemical shifts (δ) and coupling constants (J) of the aromatic protons.

To illustrate these effects, we will compare the expected ¹H NMR data for our target molecule with the known data for 4-aminobenzoic acid and 2-(trifluoromethoxy)benzoic acid.

CompoundAromatic Proton Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Other Protons (ppm)
5-amino-2-(trifluoromethoxy)benzoic acid (Predicted) H-3: ~6.9 (d, J ≈ 2-3 Hz)H-4: ~7.2 (dd, J ≈ 8-9, 2-3 Hz)H-6: ~7.8 (d, J ≈ 8-9 Hz)-NH₂: ~4.0-6.0 (br s)-COOH: ~10.0-13.0 (br s)
4-Aminobenzoic acid [1][2][3][4]H-2/6: 7.64 (d, J = 8.4 Hz)H-3/5: 6.56 (d, J = 8.4 Hz)-NH₂: 5.89 (s, br)-COOH: 12.00 (s, br)
2-(Trifluoromethoxy)benzoic acid H-3: ~7.4-7.5H-4: ~7.6-7.7H-5: ~7.4-7.5H-6: ~7.9-8.0-COOH: ~11.0-13.0 (br s)

Note: Data for 2-(trifluoromethoxy)benzoic acid is inferred from closely related structures like 2-(trifluoromethyl)benzoic acid due to limited direct availability.[5][6]

Analysis of Substituent Effects:

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group at the C-5 position significantly shields the ortho (H-4, H-6) and para (H-2, not present) positions, causing their signals to shift upfield (to lower ppm values). This effect is evident when comparing the expected shifts for the target molecule to 2-(trifluoromethoxy)benzoic acid.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and inductively electronegative group. It deshields the ortho proton (H-3), causing it to shift downfield. Furthermore, through-space coupling between the fluorine atoms and H-3 might be observed as a slight broadening or a small quartet multiplicity, though this is not always resolved.

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group deshields the ortho proton (H-6), contributing to its downfield chemical shift. The acidic proton of the carboxyl group itself typically appears as a broad singlet at a very downfield position (10-13 ppm), and its chemical shift is highly dependent on concentration and the solvent used.[7]

The predicted coupling patterns for 5-amino-2-(trifluoromethoxy)benzoic acid are a classic example of a tri-substituted aromatic ring. We expect to see a doublet for H-3 (coupled only to H-4), a doublet of doublets for H-4 (coupled to both H-3 and H-6), and a doublet for H-6 (coupled only to H-4).

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 5-amino-2-(trifluoromethoxy)benzoic acid are also heavily influenced by the electronic properties of the substituents.

CompoundAromatic Carbon Chemical Shifts (δ, ppm)Other Carbon Shifts (ppm)
5-amino-2-(trifluoromethoxy)benzoic acid (Predicted) C-1: ~125C-2: ~145 (q, J(C-F) ≈ 2-4 Hz)C-3: ~115C-4: ~120C-5: ~140C-6: ~118-COOH: ~168-OCF₃: ~120 (q, J(C-F) ≈ 250-260 Hz)
4-Aminobenzoic acid [1][3][4]C-1: 117.3C-2/6: 131.7C-3/5: 113.0C-4: 153.5-COOH: 167.9
2-(Trifluoromethyl)benzoic acid [8]C-1: ~132C-2: ~128 (q, J(C-F) ≈ 30-35 Hz)C-3: ~132C-4: ~128C-5: ~130C-6: ~134-COOH: ~167-CF₃: ~123 (q, J(C-F) ≈ 270-280 Hz)

Analysis of Substituent Effects:

  • Amino Group (-NH₂): The electron-donating nature of the amino group causes significant shielding of the ipso-carbon (C-5) and the ortho (C-4, C-6) and para (C-2) carbons, leading to upfield shifts.

  • Trifluoromethoxy Group (-OCF₃): The highly electronegative fluorine atoms cause a strong deshielding effect on the attached carbon (C-2), shifting it downfield. A characteristic feature is the large one-bond coupling constant (¹JCF) of approximately 250-260 Hz, which splits the -OCF₃ signal into a quartet. The ipso-carbon (C-2) will also exhibit a smaller quartet splitting due to two-bond coupling (²JCF).

  • Carboxylic Acid Group (-COOH): The carbonyl carbon of the carboxylic acid appears at a characteristic downfield position, typically between 165 and 185 ppm.

Experimental Protocols

To obtain high-quality and reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Purity: Ensure the sample of 5-amino-2-(trifluoromethoxy)benzoic acid is of high purity (>95%) to avoid spectral overlap from impurities.[7]

  • Solvent: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent.[7][9] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzoic acid derivatives due to its excellent solubilizing power.[7] Other common solvents include deuterated chloroform (CDCl₃) and methanol-d₄. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[11][12] The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[11][12]

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[13]

  • Temperature: Spectra are typically acquired at a standard temperature, such as 298 K (25 °C).

¹H NMR Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[13]

  • Number of Scans: 16 to 32 scans are usually sufficient to achieve a good signal-to-noise ratio.[7]

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans.[7]

  • Spectral Width: A spectral width of -2 to 13 ppm is generally adequate for most organic molecules.[7]

¹³C NMR Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing proton-carbon couplings and to enhance the signal via the Nuclear Overhauser Effect (NOE).[13]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.[7]

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically employed.[7]

  • Spectral Width: A spectral width of -10 to 220 ppm is standard for observing the full range of carbon chemical shifts in organic molecules.[7]

Visualizing Molecular Structure and NMR Workflow

To better understand the relationships between the molecular structure and the expected NMR data, as well as the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of 5-amino-2-(trifluoromethoxy)benzoic acid with proton labeling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 5-10 mg of Compound Mix Dissolve Compound->Mix Solvent 0.6-0.7 mL Deuterated Solvent Solvent->Mix Tube Transfer to NMR Tube Mix->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Setup Shimming & Tuning Spectrometer->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Reference Chemical Shift Referencing Process->Reference Integrate Integration (¹H) Reference->Integrate PeakPick Peak Picking Reference->PeakPick Assign Structure Assignment & Comparison Integrate->Assign PeakPick->Assign

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Characterization of 5-amino-2-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-amino-2-(trifluoromethoxy)benzoic acid Introduction 5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is an aromatic compound featuring key...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-amino-2-(trifluoromethoxy)benzoic acid

Introduction

5-amino-2-(trifluoromethoxy)benzoic acid (CAS 83265-56-9) is an aromatic compound featuring key functional groups that make it a valuable building block in medicinal and synthetic chemistry.[1] Its structure, which combines a benzoic acid, an amino group, and an electron-withdrawing trifluoromethoxy group, presents a unique analytical challenge.[1][2] Accurate structural characterization is paramount for quality control, metabolite identification, and ensuring the integrity of downstream synthetic products. While techniques like NMR and HPLC-UV provide essential information, they often lack the sensitivity and structural detail offered by mass spectrometry (MS).

This guide provides an in-depth analysis of the predicted fragmentation behavior of 5-amino-2-(trifluoromethoxy)benzoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As no experimentally verified spectrum is readily available in public literature, this document leverages established fragmentation principles of its constituent functional groups to construct a theoretical, yet chemically robust, fragmentation map. We will explore pathways in both negative and positive ionization modes, offering a comparative framework for researchers engaged in the analysis of this and structurally related molecules.

Method Selection: The Power of ESI-MS/MS

Electrospray Ionization (ESI) is a 'soft ionization' technique, ideal for analyzing thermally labile and polar molecules like our compound of interest.[3][4] It typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation, preserving crucial molecular weight information.[5][6] The true power of structural elucidation comes from coupling ESI with tandem mass spectrometry (MS/MS). By selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern that serves as a structural fingerprint of the molecule.[7] This process allows for the unambiguous identification of the analyte even in complex matrices.

Proposed Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

Due to the presence of the acidic carboxylic acid group, 5-amino-2-(trifluoromethoxy)benzoic acid is expected to ionize efficiently in negative mode, forming the deprotonated carboxylate anion [M-H]⁻ at m/z 220.02 . The fragmentation of carboxylate ions under CID is well-documented and often initiated by the loss of carbon dioxide.[8][9]

Key Fragmentation Pathway:

The primary fragmentation pathway for the [M-H]⁻ ion is predicted to be decarboxylation. The loss of a neutral CO₂ molecule (44.01 Da) is a common, low-energy process for gaseous carboxylate anions upon collisional activation.[8] This leads to the formation of a highly reactive 4-amino-1-(trifluoromethoxy)phenyl anion.

  • [M-H]⁻ (m/z 220.02) → Loss of CO₂ → Fragment at m/z 176.01

Further fragmentation of the m/z 176.01 ion is less predictable but could involve complex rearrangements or the loss of fluorine atoms, though these would likely require higher collision energies. The initial loss of CO₂ is expected to be the most dominant and diagnostically significant fragmentation event in this mode.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z 220.02 (C₈H₅F₃NO₃)⁻ fragment1 [M-H-CO₂]⁻ m/z 176.01 (C₇H₅F₃NO)⁻ precursor->fragment1 - CO₂ (44.01 Da) Decarboxylation G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z 222.04 (C₈H₇F₃NO₃)⁺ fragment1 [M+H-H₂O]⁺ m/z 204.03 (C₈H₅F₃NO₂)⁺ precursor->fragment1 - H₂O (18.01 Da) fragment2 [M+H-H₂O-CO]⁺ m/z 176.03 (C₇H₅F₃NO)⁺ fragment1->fragment2 - CO (28.00 Da)

Caption: Proposed major fragmentation pathways for 5-amino-2-(trifluoromethoxy)benzoic acid in positive ESI mode.

Summary of Predicted Fragmentation Data

The following tables summarize the key predicted ions for guiding experimental analysis.

Table 1: Negative Ion Mode ([M-H]⁻)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Formula of Loss Proposed Fragmentation Pathway

| 220.02 | 176.01 | 44.01 | CO₂ | Decarboxylation of the carboxylate anion |

Table 2: Positive Ion Mode ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Formula of Loss Proposed Fragmentation Pathway
222.04 204.03 18.01 H₂O Loss of water from the protonated carboxylic acid

| 204.03 | 176.03 | 28.00 | CO | Loss of carbon monoxide from the acylium ion |

Experimental Protocol for Method Validation

This protocol provides a self-validating system for the experimental verification of the proposed fragmentation pathways.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 5-amino-2-(trifluoromethoxy)benzoic acid in HPLC-grade methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The additive helps to promote stable ionization.

2. Instrumentation & Liquid Chromatography

  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended to confirm the elemental composition of fragment ions. [10]* LC System: Utilize a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A shallow gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂) Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis:

    • Select the precursor ions (m/z 222.04 for positive mode, m/z 220.02 for negative mode) for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of energy. This helps to confirm fragmentation pathways and distinguish between low- and high-energy processes. [8]

G cluster_workflow Experimental Workflow sample 1. Sample Prep (1 µg/mL solution) lc 2. LC Separation (C18 Column) sample->lc esi 3. ESI Source (Positive & Negative) lc->esi ms1 4. Full Scan MS (Identify Precursor) esi->ms1 cid 5. MS/MS (CID) (Fragment Precursor) ms1->cid ms2 6. Data Analysis (Confirm Fragments) cid->ms2

Caption: A standard workflow for the LC-MS/MS analysis of the target compound.

Comparison with Structural Isomers

The utility of this fragmentation map becomes clear when comparing it to potential isomers. For instance, an isomer like 2-amino-5-(trifluoromethyl)benzoic acid would have the same molecular weight and elemental formula. However, its fragmentation pattern would likely differ. The relative positions of the amino and trifluoromethyl groups would influence the stability of the resulting fragment ions, potentially altering the relative abundances of the fragmentation products or opening up new fragmentation channels. This highlights the power of MS/MS to distinguish between closely related structures, a critical capability in drug development and impurity profiling.

Conclusion

This guide provides a robust, chemically-grounded framework for understanding and predicting the mass spectrometric fragmentation of 5-amino-2-(trifluoromethoxy)benzoic acid. By analyzing the likely behavior in both positive and negative ionization modes, we have established a set of diagnostic ions and fragmentation pathways. The accompanying experimental protocol offers a clear and reliable method for researchers to validate these predictions and develop quantitative assays. This comparative approach not only facilitates the unambiguous identification of the target compound but also provides the foundational knowledge necessary for characterizing related molecules and potential metabolites, thereby supporting the rigorous demands of modern chemical research and development.

References

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... [Diagram]. Retrieved from [Link]

  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Retrieved from [Link]

  • Analytical Chemistry. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Retrieved from [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Murphy, R. C., & Harrison, K. A. (1994). Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. Journal of the American Society for Mass Spectrometry, 5(5), 444-453. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry after collision-induced dissociation fragmentation of... [Diagram]. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubMed. (2007). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • National Institutes of Health. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • OSTI.gov. (n.d.). The Mass Spectra of the a-,Amino Acids. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity of 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives

Introduction: The Promise of a Fluorinated Scaffold In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. 5-Amino-2-(trifluoromethoxy)benzoic acid has emerged as a particularly promising starting point for the synthesis of a diverse range of biologically active compounds.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, drawing on experimental data from structurally related compounds to inform future research and development.

The core structure of 5-amino-2-(trifluoromethoxy)benzoic acid is endowed with features that make it an attractive scaffold for drug design. The aminobenzoic acid moiety is a well-established pharmacophore found in numerous approved drugs, while the trifluoromethoxy (-OCF3) group offers a unique combination of properties. The high electronegativity of the fluorine atoms can significantly modulate the electronic environment of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[2][3] These properties can, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide will explore the potential of 5-amino-2-(trifluoromethoxy)benzoic acid derivatives in two key therapeutic areas: oncology and infectious diseases. By examining the structure-activity relationships (SAR) of analogous compounds, we will provide a framework for the rational design and evaluation of novel derivatives with enhanced biological activity.

Anticipated Biological Activities: A Tale of Two Therapeutic Areas

While direct and extensive studies on a wide array of 5-amino-2-(trifluoromethoxy)benzoic acid derivatives are still emerging, the existing literature on related fluorinated benzoic acid and aniline derivatives provides a strong rationale for investigating their potential as both anticancer and antimicrobial agents.

The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups into various heterocyclic and aromatic systems has been shown to enhance their biological potency.[2][3] In the context of cancer, these groups can improve cell permeability and binding affinity to target proteins.[2] In the realm of infectious diseases, the lipophilic nature of these fluorinated substituents can facilitate penetration of bacterial cell membranes.

Part 1: Anticancer Potential of 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives

The development of novel anticancer agents remains a critical focus of biomedical research. The unique properties of the 5-amino-2-(trifluoromethoxy)benzoic acid scaffold make it a compelling candidate for the generation of new oncology drugs.

Insights from Structurally Related Compounds

Studies on trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have demonstrated their potential as anticancer agents.[2] For instance, certain derivatives have shown significant antiproliferative activity against a panel of human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT).[2] The most active compounds from these studies often feature specific substitutions that enhance their cytotoxic effects.[2]

Furthermore, research into tricyclic benzoic acid derivatives as inhibitors of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) demethylase overexpressed in acute myeloid leukemia (AML), highlights the potential of the benzoic acid core in targeting key cancer-related enzymes.[4][5] These studies provide a strong impetus for exploring the anticancer properties of derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid.

Proposed Synthetic Approach for Novel Amide Derivatives

A logical first step in exploring the anticancer potential of this scaffold is the synthesis of a library of amide derivatives. The amino group of 5-amino-2-(trifluoromethoxy)benzoic acid can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to yield a diverse set of N-acylated products. This approach allows for the systematic variation of the substituent at the 5-position, enabling a thorough investigation of the structure-activity relationship.

Synthesis_Amides Scaffold 5-Amino-2-(trifluoromethoxy)benzoic acid Reagent R-COCl or (RCO)2O Pyridine, DCM Scaffold->Reagent Product N-Acyl-5-amino-2-(trifluoromethoxy)benzoic acid derivatives Reagent->Product caption Figure 1: Proposed synthesis of amide derivatives.

Caption: Figure 1: Proposed synthesis of amide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a robust and reliable method for the initial screening of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized 5-amino-2-(trifluoromethoxy)benzoic acid derivatives in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Anticancer Activity

The results of the MTT assay can be summarized in a table to facilitate a clear comparison of the cytotoxic effects of the different derivatives.

DerivativeR-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
1 Phenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
2 4-Chlorophenyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
3 4-Methoxyphenyl25.1 ± 2.531.4 ± 3.028.3 ± 2.7
4 2-Naphthyl5.4 ± 0.67.8 ± 0.96.1 ± 0.7
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Antimicrobial Potential of 5-Amino-2-(trifluoromethoxy)benzoic Acid Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new classes of antimicrobial agents is therefore a critical priority. The unique physicochemical properties of fluorinated compounds suggest that derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid could be promising candidates for new antibacterial drugs.

Insights from Structurally Related Compounds

Several studies have reported the potent antibacterial activity of benzoic acid derivatives containing trifluoromethyl and other fluorinated groups. For example, a series of (1,3,4-oxadiazol-2-yl)benzamides bearing trifluoromethoxy, trifluoromethylsulfonyl, and trifluoromethylthio groups have demonstrated significant activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The minimum inhibitory concentrations (MICs) for some of these compounds were in the sub-micromolar range.[2]

These findings suggest that the trifluoromethoxy group, in particular, can contribute to potent antibacterial activity. It is therefore highly plausible that derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid will also exhibit antimicrobial properties.

Proposed Synthetic Approach for Novel Ester and Amide Derivatives

To explore the antimicrobial potential of this scaffold, a library of both ester and amide derivatives can be synthesized. Esterification of the carboxylic acid group and acylation of the amino group will allow for the exploration of a wide range of chemical space and the elucidation of key structure-activity relationships.

Synthesis_Antimicrobial cluster_0 Esterification cluster_1 Amidation Scaffold_E 5-Amino-2-(trifluoromethoxy)benzoic acid Reagent_E R-OH, DCC, DMAP Scaffold_E->Reagent_E Product_E Ester Derivatives Reagent_E->Product_E Scaffold_A 5-Amino-2-(trifluoromethoxy)benzoic acid Reagent_A R-NH2, EDC, HOBt Scaffold_A->Reagent_A Product_A Amide Derivatives Reagent_A->Product_A caption Figure 2: Proposed synthesis of ester and amide derivatives.

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Amino-2-(trifluoromethoxy)benzoic Acid: A Validated Synthetic Route and its Alternatives

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particula...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing properties, making it a highly sought-after substituent in the development of novel therapeutics and advanced materials.[1] 5-amino-2-(trifluoromethoxy)benzoic acid is a key building block that embodies these desirable characteristics, serving as a versatile intermediate for the synthesis of a wide array of complex molecules.[2]

This technical guide provides a comprehensive validation of a reliable synthetic route to 5-amino-2-(trifluoromethoxy)benzoic acid, complete with detailed experimental protocols and supporting data. Furthermore, we will objectively compare this primary route with viable alternatives, offering researchers, scientists, and drug development professionals the critical insights necessary to make informed decisions in their synthetic endeavors.

The Primary Synthetic Route: A Two-Step Approach from 2-(trifluoromethoxy)benzoic Acid

The most direct and widely applicable synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid proceeds via a two-step sequence commencing with the commercially available 2-(trifluoromethoxy)benzoic acid. This strategy involves an initial electrophilic aromatic substitution to introduce a nitro group, followed by a chemoselective reduction to furnish the desired aniline.

start 2-(trifluoromethoxy)benzoic acid intermediate 5-nitro-2-(trifluoromethoxy)benzoic acid start->intermediate Nitration (HNO3, H2SO4) end 5-amino-2-(trifluoromethoxy)benzoic acid intermediate->end Reduction (e.g., Catalytic Hydrogenation)

Caption: Primary synthetic workflow for 5-amino-2-(trifluoromethoxy)benzoic acid.

Step 1: Nitration of 2-(trifluoromethoxy)benzoic Acid

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The trifluoromethoxy group at the 2-position and the carboxylic acid group at the 1-position are both deactivating, electron-withdrawing groups. However, the trifluoromethoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects of these two groups work in concert to favor the introduction of the nitro group at the 5-position.

The most common and effective method for this transformation is the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.[3]

Experimental Protocol: Nitration of 2-(trifluoromethoxy)benzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%, ~3-5 vol) while maintaining the internal temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (65-70%, 1.1-1.5 eq) to concentrated sulfuric acid (~1-2 vol) at 0 °C.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)benzoic acid, ensuring the reaction temperature does not exceed 10-15 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid precipitate, 5-nitro-2-(trifluoromethoxy)benzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

ParameterValue/ConditionRationale
Temperature 0-15 °CControls the exothermicity of the reaction and minimizes the formation of byproducts.
Reagents HNO3, H2SO4Generates the highly reactive nitronium ion (NO2+) for efficient electrophilic aromatic substitution.
Stoichiometry 1.1-1.5 eq HNO3A slight excess of nitric acid ensures complete conversion of the starting material.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion at the controlled temperature.
Step 2: Reduction of 5-nitro-2-(trifluoromethoxy)benzoic Acid

The reduction of the nitro group to an amine is a crucial step in the synthesis of many pharmaceuticals and specialty chemicals. A variety of methods are available for this transformation, with catalytic hydrogenation being one of the most efficient and cleanest.[4] This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), to selectively reduce the nitro group without affecting the carboxylic acid or the trifluoromethoxy group.

Experimental Protocol: Catalytic Hydrogenation of 5-nitro-2-(trifluoromethoxy)benzoic Acid

  • Reaction Setup: To a hydrogenation vessel, add 5-nitro-2-(trifluoromethoxy)benzoic acid (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 30-50 psig) and stir the mixture vigorously at room temperature.[5][6]

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and confirmed by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield 5-amino-2-(trifluoromethoxy)benzoic acid. The product can be further purified by recrystallization if necessary.

ParameterValue/ConditionRationale
Catalyst 5-10% Pd/CHighly efficient and selective for the reduction of nitro groups.
Hydrogen Pressure 1-4 atmProvides a sufficient driving force for the reaction to proceed at a reasonable rate under mild conditions.
Solvent Methanol, Ethanol, or Ethyl AcetateSolubilizes the starting material and is compatible with the hydrogenation conditions.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, avoiding the need for heating.

Alternative Synthetic Routes and Methodologies

While the primary route is robust and reliable, alternative methods for both the nitration and reduction steps are available and may be advantageous under specific circumstances.

Alternative Reduction Methods

The reduction of the nitro group is a well-studied transformation, and several alternatives to catalytic hydrogenation exist. These methods can be particularly useful if specialized hydrogenation equipment is not available or if the substrate is sensitive to the conditions of catalytic hydrogenation.

cluster_0 Reduction Methods start 5-nitro-2-(trifluoromethoxy)benzoic acid A Catalytic Hydrogenation (H2, Pd/C) start->A B Metal/Acid Reduction (e.g., SnCl2/HCl, Fe/HCl) start->B C Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) start->C end 5-amino-2-(trifluoromethoxy)benzoic acid A->end B->end C->end

Caption: Comparison of different reduction methodologies for the nitro group.

Comparison of Reduction Methods

MethodAdvantagesDisadvantages
Catalytic Hydrogenation High yields, clean reaction, catalyst can be recycled.[4]Requires specialized high-pressure equipment, potential for catalyst poisoning.
Metal/Acid Reduction (e.g., SnCl2, Fe) Inexpensive reagents, does not require special equipment.Generates significant amounts of metal waste, can be harsh for sensitive substrates.
Transfer Hydrogenation Mild reaction conditions, avoids the use of gaseous hydrogen.May require stoichiometric amounts of the hydrogen donor, can be slower than catalytic hydrogenation.

Validation of the Final Product: Spectroscopic Analysis

The identity and purity of the synthesized 5-amino-2-(trifluoromethoxy)benzoic acid must be confirmed through rigorous analytical techniques. The following are the expected spectroscopic data for the final product.

1H NMR (Proton Nuclear Magnetic Resonance) : The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being indicative of the substitution pattern on the benzene ring. The amine and carboxylic acid protons will appear as broad singlets.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) : The 13C NMR spectrum will show characteristic signals for the carboxylic acid carbon, the carbon bearing the trifluoromethoxy group, and the aromatic carbons. The carbon of the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.[7]

FTIR (Fourier-Transform Infrared Spectroscopy) : The FTIR spectrum will display characteristic absorption bands for the N-H stretching of the amine group (typically two bands in the range of 3300-3500 cm-1), the broad O-H stretch of the carboxylic acid (2500-3300 cm-1), the C=O stretch of the carboxylic acid (~1700 cm-1), and strong C-F stretching vibrations associated with the trifluoromethoxy group.[8][9]

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition.

Conclusion

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid via the nitration of 2-(trifluoromethoxy)benzoic acid followed by catalytic hydrogenation of the resulting nitro intermediate represents a robust, efficient, and scalable route to this valuable building block. The causality behind the choice of reagents and reaction conditions is well-understood, and the methodology is validated by standard spectroscopic techniques. While alternative reduction methods offer flexibility, catalytic hydrogenation remains the preferred method for its cleanliness and high efficiency. This guide provides the necessary technical details and comparative analysis to empower researchers to confidently synthesize 5-amino-2-(trifluoromethoxy)benzoic acid for their diverse research and development needs.

References

  • 4 - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. (n.d.). ePrints Soton. Retrieved January 6, 2026, from [Link]

  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. (2014). Beilstein Journals. Retrieved January 6, 2026, from [Link]

  • Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene. (2017). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. (n.d.). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • Reduction of nitro compounds carrying electron withdrawing groups: A convenient approach without metal catalyst. (2019). IDR@NITK. Retrieved January 6, 2026, from [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

  • Intensification and kinetic study of trifluoromethylbenzen nitration with mixed acid in the microreactor. (2023). OUCI. Retrieved January 6, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. (n.d.). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Substituted p-Aminobenzoic Acids. (1944). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Exploring 5-Nitro-2-(trifluoromethyl)benzoic Acid for Pharmaceutical Innovation. (2025). Retrieved January 6, 2026, from [Link]

  • Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene (Hyunje and Kang 2014). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. (2025). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Hydrogenation of nitrobenzoic acids. (1975). Google Patents.
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. (2021). IUCr Journals. Retrieved January 6, 2026, from [Link]

  • Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof. (n.d.). Googleapis.com. Retrieved January 6, 2026, from [Link]

  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (2021). Organic Letters. Retrieved January 6, 2026, from [Link]

  • Process for the preparation of nitro-substituted benzotrifluoride compounds. (n.d.). Google Patents.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. (n.d.). JOCPR. Retrieved January 6, 2026, from [Link]

  • Nitration of benzoic acid and its chlorinated derivatives. (1968). Google Patents.
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  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 6, 2026, from [Link]

  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]

  • 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • Nitration Of Benzoic Acid. (n.d.). sga.profnit.org.br. Retrieved January 6, 2026, from [Link]

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Sources

Validation

comparative study of different catalysts for 5-amino-2-(trifluoromethoxy)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials, relies on efficient and selective catalytic methods. The choice of catalyst is a critical parameter that dictates reaction yield, purity, cost-effectiveness, and overall process sustainability. This in-depth technical guide provides a comparative analysis of different catalytic strategies for the synthesis of this important molecule, supported by experimental data from relevant literature and established chemical principles. While direct, side-by-side comparative studies for this specific molecule are limited, this guide synthesizes data from analogous transformations to provide a strong basis for catalyst selection and methods development.

Synthetic Strategies: An Overview

The synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid can be approached through two primary strategic disconnections, each involving a key catalytic step:

  • Indirect Route via Nitroarene Reduction: This common and often high-yielding pathway involves the synthesis of a nitrated precursor, 5-nitro-2-(trifluoromethoxy)benzoic acid, followed by the catalytic reduction of the nitro group to the desired amine. The choice of reduction catalyst is paramount to ensure high chemoselectivity, avoiding the reduction of the carboxylic acid or defluorination.

  • Direct C-N Bond Formation: This strategy involves the direct introduction of the amino group onto a pre-functionalized benzoic acid derivative, typically a halogenated precursor such as 2-bromo-5-(trifluoromethoxy)benzoic acid. This is achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).

This guide will now delve into a comparative analysis of the catalysts employed in these key transformations.

Part 1: Catalytic Reduction of 5-nitro-2-(trifluoromethoxy)benzoic acid

The reduction of the nitro group is a well-established transformation, with several catalytic systems available. The primary challenge lies in achieving high selectivity in the presence of other reducible functional groups.

Comparative Analysis of Reduction Catalysts
Catalyst SystemReducing Agent / ConditionsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas, 1-50 atm) or Transfer hydrogenation (HCOOH, HCOONH₄, NH₂NH₂·H₂O)Methanol, Ethanol, Ethyl AcetateRoom Temp - 801 - 6>95%Highly efficient and clean. The most common and effective method for this transformation. Can be pyrophoric when dry. Risk of dehalogenation if a halo-precursor is used.[1][2]
Platinum(IV) Oxide (PtO₂) H₂ (gas)VariousRoom Temp2 - 8>90%A robust and powerful catalyst, often used when Pd/C is ineffective. Can sometimes lead to over-reduction or side reactions.[1]
Raney Nickel (Raney Ni) H₂ (gas, 1-50 atm) or HydrazineMethanol, EthanolRoom Temp - 802 - 10>90%Cost-effective and highly active. Its pyrophoric nature requires careful handling. Less prone to cause dehalogenation compared to Pd/C.[2]
Tin(II) Chloride (SnCl₂) Concentrated HClEthanolReflux3 - 1280-90%A classical stoichiometric reducing agent, but can be considered a "catalyst" in the broader sense of facilitating the transformation. Generates significant tin waste.
Iron (Fe) Powder Acetic Acid or HClEthanol/WaterReflux4 - 1685-95%An economical and effective method, often used in industrial settings. Requires acidic conditions and can be slow.[3]
Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is based on general procedures for the reduction of nitroarenes and provides a reliable starting point for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid from its nitro precursor.

Materials:

  • 5-nitro-2-(trifluoromethoxy)benzoic acid

  • Palladium on carbon (5 or 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply or a transfer hydrogenation reagent (e.g., ammonium formate)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 5-nitro-2-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol or ethanol.

  • Carefully add Pd/C (1-5 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas (or add the transfer hydrogenation reagent).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(trifluoromethoxy)benzoic acid, which can be further purified by recrystallization or chromatography.

Part 2: Direct C-N Bond Formation via Cross-Coupling Reactions

This approach offers a more convergent synthesis by directly forming the C-N bond. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Analysis of Palladium vs. Copper Catalysts
FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann Condensation)
Catalyst Pd(0) or Pd(II) precursors with phosphine ligands (e.g., XPhos, SPhos, BrettPhos)[4][5]Cu(I) or Cu(II) salts, or Cu(0) powder. Often requires a ligand (e.g., L-proline, N,N-dimethylglycine)[6][7]
Reaction Temp. Generally milder (Room Temp - 120 °C)[8]Typically higher (100 - 200 °C), though modern systems operate at lower temperatures[6][7]
Substrate Scope Very broad, tolerates a wide range of functional groups. Highly effective for electron-deficient and electron-rich aryl halides.[4]Traditionally required activated aryl halides (with electron-withdrawing groups). Modern ligands have expanded the scope.[6]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[8]Typically requires a base like K₂CO₃ or Cs₂CO₃.[9]
Ligands Bulky, electron-rich phosphine ligands are crucial for high activity.[5]Amino acids (like L-proline) or diamines can significantly accelerate the reaction and lower the required temperature.[6][7]
Cost & Toxicity Palladium is expensive and has toxicity concerns, requiring rigorous removal from final products.[10]Copper is significantly cheaper and less toxic than palladium, making it a more sustainable choice.[10]
Mechanistic Considerations: A Tale of Two Metals

The distinct performance of palladium and copper catalysts stems from their different catalytic cycles.

G cluster_0 Palladium-Catalyzed Cycle (Buchwald-Hartwig) cluster_1 Copper-Catalyzed Cycle (Ullmann) Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR')L_n Amine Coordination Ar-Pd(II)(NR')L_n Ar-Pd(II)(NR')L_n Ar-Pd(II)(NHR')L_n->Ar-Pd(II)(NR')L_n Deprotonation (Base) Ar-Pd(II)(NR')L_n->Pd(0)L_n Reductive Elimination (Ar-NHR') Cu(I)X Cu(I)X Cu(I)NR'R'' Cu(I)NR'R'' Cu(I)X->Cu(I)NR'R'' Ligand Exchange (Amine + Base) Cu(III)(Ar)(X)(NR'R'') Cu(III) Intermediate (Proposed) Cu(I)NR'R''->Cu(III)(Ar)(X)(NR'R'') Oxidative Addition (Ar-X) Cu(III)(Ar)(X)(NR'R'')->Cu(I)X Reductive Elimination (Ar-NR'R'')

Figure 1: Simplified catalytic cycles for Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of a halo-aromatic precursor to synthesize 5-amino-2-(trifluoromethoxy)benzoic acid. Optimization of the ligand, base, and solvent is often necessary.[5]

Materials:

  • 2-Bromo-5-(trifluoromethoxy)benzoic acid (or corresponding halide)

  • Ammonia source (e.g., benzophenone imine, or direct amination with ammonia gas or ammonium salt)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G1/G3 precatalyst like [Pd(tBu-XPhos)G1])

  • Phosphine ligand (e.g., XPhos, tBu-XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand, and the base (1.2-2.0 eq).

  • Add the 2-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) and the amine source (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Start prep Prepare Reactants & Catalyst System start->prep react Run Reaction under Inert Atmosphere prep->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Quench, Extract & Wash monitor->workup Complete purify Purify Product (Chromatography/Recrystallization) workup->purify analyze Analyze Product (Yield, Purity) purify->analyze end End analyze->end

Figure 2: General experimental workflow for catalytic amination reactions.

Conclusion and Catalyst Selection Rationale

The choice of catalytic system for the synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid is a multifactorial decision.

  • For the indirect route via nitro reduction , catalytic hydrogenation with Palladium on Carbon (Pd/C) is generally the most efficient and cleanest method, offering high yields under mild conditions.[1] However, if the precursor contains other sensitive functionalities, or if cost is a major driver, Raney Nickel or even classical methods with Iron powder can be viable alternatives.

  • For the direct C-N bond formation , the Buchwald-Hartwig amination using Palladium catalysts offers the broadest substrate scope and generally milder reaction conditions, making it a powerful tool in a research and development setting where versatility is key.[4] The development of highly active and air-stable precatalysts has further enhanced the user-friendliness of this methodology.[5] On the other hand, Copper-catalyzed Ullmann-type reactions , especially with modern amino acid-based ligands, present a more economical and sustainable alternative, which is particularly attractive for large-scale synthesis.[6][7][10] The higher reaction temperatures traditionally associated with Ullmann couplings have been significantly lowered with the advent of new ligand systems.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, purity requirements, and the functional group tolerance of the starting materials. It is recommended to perform small-scale screening experiments to identify the most effective catalyst and reaction conditions for a given application.

References

Comparative

A Comparative Guide to HPLC and UPLC for the Purity Analysis of 5-Amino-2-(trifluoromethoxy)benzoic Acid

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 5-Amino-2-(trifluoromethoxy)benzoic acid is a key chemical intermediate and versatile building block in the synthesis of complex organic molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Amino-2-(trifluoromethoxy)benzoic acid is a key chemical intermediate and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and advanced materials sectors.[1][2] Its structural integrity is paramount, as any impurities present can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side-products, reduced yield, and complications in the final drug substance's safety and efficacy profile.[3][4]

Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent purity requirements for Active Pharmaceutical Ingredients (APIs) and their intermediates.[3][5] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control measure but a foundational component of the entire drug development process.[6] This guide provides a comprehensive comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity analysis of 5-amino-2-(trifluoromethoxy)benzoic acid, offering field-proven insights to guide researchers in their method selection.

Understanding the Analyte & Method Development Rationale

5-Amino-2-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid.[2] Its structure contains three key features that dictate the chromatographic approach:

  • Aromatic Ring: Provides strong UV absorbance, making UV detection a suitable and straightforward choice.

  • Carboxylic Acid Group: An acidic functional group that can ionize depending on the mobile phase pH.

  • Amino Group: A basic functional group.

For robust retention and sharp, symmetrical peak shapes in reversed-phase chromatography, it is crucial to suppress the ionization of the acidic carboxylic acid group.[7][8] This is achieved by maintaining the mobile phase pH at a level approximately 2 pH units below the pKa of the analyte, ensuring it is in a neutral, protonated state. This enhances its interaction with the nonpolar stationary phase (e.g., C18). Therefore, an acidic mobile phase buffer is an essential component of the method.

This comparison will evaluate a conventional HPLC method against a modern UPLC method to highlight the advancements in liquid chromatography and their practical implications for pharmaceutical analysis.[9][10]

Experimental Design: HPLC vs. UPLC Protocols

Two methods were designed to assess the purity of a single batch of 5-amino-2-(trifluoromethoxy)benzoic acid, spiked with two potential process-related impurities: a less polar starting material (Impurity A) and a more polar isomeric impurity (Impurity B).

Workflow for Purity Analysis

The general workflow for both analytical methods is outlined below.

HPLC_UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample Stock (1.0 mg/mL in Diluent) SampleDilute 2. Prepare Working Sample (0.1 mg/mL) SamplePrep->SampleDilute Filtration 4. Filter Sample & Mobile Phases (0.22 µm filter) SampleDilute->Filtration MobilePhase 3. Prepare Mobile Phases (Aqueous Buffer & Organic) MobilePhase->Filtration MethodA Method A: HPLC Analysis Filtration->MethodA Inject MethodB Method B: UPLC Analysis Filtration->MethodB Inject Integration 6. Peak Integration MethodA->Integration MethodB->Integration PurityCalc 7. Purity Calculation (% Area Normalization) Integration->PurityCalc Report 8. Generate Report PurityCalc->Report

Sources

Validation

A Predictive and Comparative Guide to the Crystal Structure of 5-Amino-2-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the probable solid-state structure of 5-amino-2-(trifluoromethoxy)benzoic acid, a compound of interest in pharmaceutical and materials science.[1][2] While a definitive crystal structure for this specific molecule is not yet publicly available, we can construct a robust hypothesis by drawing comparisons with structurally analogous compounds. This document outlines the experimental workflow to determine its crystal structure and presents a comparative analysis with the known crystal structure of 2-amino-5-fluorobenzoic acid.[3] This approach allows us to anticipate key intermolecular interactions and packing motifs that are likely to govern the supramolecular architecture of the title compound.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic efficacy. Therefore, a thorough understanding of the crystal structure is paramount. 5-Amino-2-(trifluoromethoxy)benzoic acid, with its combination of a flexible trifluoromethoxy group, a hydrogen-bonding amino group, and a carboxylic acid moiety, presents a compelling case for crystallographic study.[2] The interplay of these functional groups is expected to result in a rich landscape of intermolecular interactions.

This guide will serve as a predictive tool and a practical manual for researchers seeking to elucidate the crystal structure of 5-amino-2-(trifluoromethoxy)benzoic acid. We will first detail the experimental protocol for obtaining single crystals suitable for X-ray diffraction. Subsequently, we will perform a comparative analysis with the closely related 2-amino-5-fluorobenzoic acid to forecast the likely structural features of our target molecule.

Experimental Workflow: From Powder to Solved Structure

The journey to uncovering a crystal structure is a multi-step process that demands precision and a systematic approach. The following protocol outlines the key stages, from crystal growth to data analysis.

experimental_workflow cluster_growth Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction (SC-XRD) cluster_analysis Structure Solution & Refinement start Commercial Powder (5-amino-2-(trifluoromethoxy)benzoic acid) dissolution Dissolution in Appropriate Solvent(s) start->dissolution crystallization Slow Evaporation/ Solvent Diffusion/ Cooling dissolution->crystallization crystals Single Crystal Formation crystallization->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for determining the single-crystal X-ray structure of a small molecule.

Step-by-Step Protocol for Crystallization
  • Solvent Screening: Begin by assessing the solubility of 5-amino-2-(trifluoromethoxy)benzoic acid in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent will dissolve the compound moderately at room temperature or upon gentle heating.

  • Crystal Growth Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound. In the outer, larger chamber, add a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will gradually diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully extract them from the mother liquor using a nylon loop and mount them on the goniometer head of a single-crystal X-ray diffractometer.

Data Collection and Structure Refinement
  • Data Collection: A mounted crystal is subjected to a beam of X-rays, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined to achieve the best possible fit between the observed and calculated diffraction data.

Comparative Structural Analysis: A Tale of Two Halogens (F vs. OCF₃)

In the absence of an experimentally determined structure for 5-amino-2-(trifluoromethoxy)benzoic acid, we turn to its closest structural analog for which crystallographic data is available: 2-amino-5-fluorobenzoic acid.[3] By comparing their functionalities, we can make educated predictions about the hydrogen bonding and packing motifs in our target compound.

Key Structural Features of 2-Amino-5-fluorobenzoic Acid

The crystal structure of 2-amino-5-fluorobenzoic acid reveals several key interactions that are likely to be conserved in its trifluoromethoxy counterpart:

  • Intramolecular N-H···O Hydrogen Bond: An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring.[3]

  • Intermolecular O-H···O Hydrogen Bond: The carboxylic acid groups of two adjacent molecules form a classic centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[3] This is a very common and robust motif in the crystal structures of carboxylic acids.

  • Weak N-H···F Hydrogen Bonds: The second hydrogen of the amino group participates in a weak hydrogen bond with the fluorine atom of a neighboring molecule.[3]

  • π-π Stacking: The planar aromatic rings engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

intermolecular_interactions cluster_dimer Carboxylic Acid Dimer cluster_stacking Aromatic Stacking cluster_weak_interactions Other Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 Molecule C mol4 Molecule D mol3->mol4 π-π stacking mol5 Molecule E mol6 Molecule F mol5->mol6 N-H···F/O

Figure 2: A conceptual diagram of the principal intermolecular interactions anticipated in the crystal structure.

Predicted Structural Features of 5-Amino-2-(trifluoromethoxy)benzoic Acid

We hypothesize that the crystal structure of 5-amino-2-(trifluoromethoxy)benzoic acid will share the primary hydrogen bonding motifs of its fluoro-analog due to the conservation of the amino and carboxylic acid groups. However, the replacement of the fluorine atom with a trifluoromethoxy group is expected to introduce some key differences:

  • Conservation of Key Hydrogen Bonds: The strong intramolecular N-H···O hydrogen bond and the intermolecular O-H···O carboxylic acid dimer are highly likely to be present.

  • Role of the Trifluoromethoxy Group: The trifluoromethoxy group is a weaker hydrogen bond acceptor than a single fluorine atom. Therefore, the N-H···F interaction observed in the fluoro-analog may be replaced by a different, weaker interaction, possibly involving one of the fluorine atoms of the -OCF₃ group or another acceptor atom in the lattice.

  • Steric Influence: The bulkier trifluoromethoxy group will likely influence the overall crystal packing, potentially leading to a different unit cell and space group compared to the fluoro-analog. This could alter the π-π stacking arrangement.

Data Summary and Comparison

The following table summarizes the known crystallographic data for 2-amino-5-fluorobenzoic acid and provides a template for the data that would be obtained for 5-amino-2-(trifluoromethoxy)benzoic acid.

Parameter2-Amino-5-fluorobenzoic Acid[3]5-Amino-2-(trifluoromethoxy)benzoic Acid
Formula C₇H₆FNO₂C₈H₆F₃NO₃
Molecular Weight 155.13221.13
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 4.9346 (2)To be determined
b (Å) 11.7542 (6)To be determined
c (Å) 11.9727 (5)To be determined
β (°) 96.782 (3)To be determined
Volume (ų) 689.58 (5)To be determined
Z 4To be determined
Key H-Bonds N-H···O (intramolecular), O-H···O (dimer), N-H···FPredicted: N-H···O (intramolecular), O-H···O (dimer)

Conclusion

While the definitive crystal structure of 5-amino-2-(trifluoromethoxy)benzoic acid remains to be elucidated, a comparative analysis with its fluoro-substituted analog provides a strong foundation for predicting its solid-state behavior. We anticipate the presence of robust intra- and intermolecular hydrogen bonding networks, dominated by the amino and carboxylic acid functionalities. The primary structural divergence is expected to arise from the steric and electronic influence of the trifluoromethoxy group. The experimental workflow detailed in this guide provides a clear pathway for obtaining the empirical data necessary to validate these predictions. Such a study would be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences, offering deeper insights into the supramolecular chemistry of this versatile building block.

References

  • Vertex AI Search. (2025). Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid.
  • Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
  • Sreenivasa, S., Manojkumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o387. Retrieved from [Link]

  • CymitQuimica. (n.d.). 2-amino-5-(trifluoromethoxy)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. PubChem. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 5-Amino-2-(trifluoromethoxy)benzoic Acid in Experimental Research

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 5-amino-2-(trifluoromethoxy)benzoic acid, a versa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 5-amino-2-(trifluoromethoxy)benzoic acid, a versatile building block in medicinal chemistry.[1][2] We will explore a hypothetical, yet scientifically plausible, experimental scenario to illustrate a robust statistical approach for comparing its performance against structurally related alternatives. This guide is designed to be a practical resource, demonstrating not just the "how" but also the "why" behind the experimental and analytical choices.

The Strategic Value of the Trifluoromethoxy Group

In drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethoxy (-OCF3) group, in particular, is known to significantly increase lipophilicity and metabolic stability.[2] These properties can lead to improved cell membrane permeability and a longer half-life in vivo, making derivatives of 5-amino-2-(trifluoromethoxy)benzoic acid attractive candidates for library synthesis and lead optimization.

A Comparative Study: Inhibition of a Hypothetical Kinase

To illustrate a practical application, we will consider a hypothetical study where 5-amino-2-(trifluoromethoxy)benzoic acid and several analogs are evaluated as inhibitors of "Kinase X," a fictional enzyme implicated in a disease pathway. The objective is to determine the structure-activity relationship (SAR) and identify the most potent inhibitor among the tested compounds.

Alternatives for Comparison

A meaningful comparison requires the selection of appropriate alternatives. Based on common medicinal chemistry strategies, we will compare our topic compound with the following hypothetical analogs:

  • Alternative A: 5-Amino-2-methoxybenzoic acid: This analog replaces the trifluoromethoxy group with a methoxy group, allowing for an assessment of the impact of fluorination.

  • Alternative B: 5-Amino-2-chlorobenzoic acid: The chloro group is a common bioisostere for the trifluoromethoxy group, providing insights into the electronic and steric effects on activity.

  • Alternative C: 2-(trifluoromethoxy)benzoic acid: This analog lacks the 5-amino group, enabling an evaluation of its contribution to binding or activity.

  • Alternative D: 5-Aminobenzoic acid: This compound serves as a basic scaffold to understand the combined contribution of the substituents at the 2 and 5 positions.

Experimental Design and Protocol

A robust experimental design is the foundation of reliable statistical analysis. In our hypothetical kinase inhibition assay, we will employ a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each compound.

Experimental Workflow

prep Compound Preparation & Dilution assay Kinase Inhibition Assay prep->assay Dose-response concentrations detection Signal Detection assay->detection Luminescence/Fluorescence Signal data_analysis Data Analysis detection->data_analysis Raw Data

Caption: A generalized workflow for the kinase inhibition assay.

Detailed Protocol: Kinase X Inhibition Assay
  • Compound Preparation: Stock solutions of 5-amino-2-(trifluoromethoxy)benzoic acid and its alternatives are prepared in 100% DMSO at a concentration of 10 mM.

  • Serial Dilution: A 10-point, 3-fold serial dilution is performed in an appropriate assay buffer to generate a dose-response curve for each compound.

  • Assay Plate Preparation: 5 µL of each diluted compound is added to the wells of a 384-well assay plate.

  • Enzyme and Substrate Addition: 10 µL of a solution containing Kinase X and its substrate are added to each well.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • Detection: 15 µL of a detection reagent (e.g., a luciferase-based ATP detection reagent) is added to each well.

  • Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.

Data Presentation and Statistical Analysis

The raw data from the plate reader is first normalized and then analyzed to determine the IC50 values.

Hypothetical Experimental Results

The following table summarizes the hypothetical IC50 values obtained from the Kinase X inhibition assay.

CompoundTargetIC50 (µM)Standard Deviation (µM)n
5-Amino-2-(trifluoromethoxy)benzoic acid Kinase X 0.5 0.08 3
Alternative A: 5-Amino-2-methoxybenzoic acidKinase X2.30.43
Alternative B: 5-Amino-2-chlorobenzoic acidKinase X1.80.33
Alternative C: 2-(trifluoromethoxy)benzoic acidKinase X> 50-3
Alternative D: 5-Aminobenzoic acidKinase X> 50-3
Statistical Analysis Workflow

raw_data Raw Luminescence Data normalization Data Normalization raw_data->normalization curve_fitting Non-linear Regression (Dose-Response) normalization->curve_fitting ic50 IC50 Determination curve_fitting->ic50 stats_test Statistical Significance Testing (e.g., ANOVA) ic50->stats_test conclusion Conclusion on Potency and SAR stats_test->conclusion

Caption: The logical flow of statistical analysis for experimental data.

Choosing the Right Statistical Test

To determine if the observed differences in IC50 values are statistically significant, an Analysis of Variance (ANOVA) test is appropriate.[3] ANOVA allows for the comparison of the means of three or more groups. A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test, can then be used to identify which specific groups are significantly different from one another.

Causality and Interpretation:

  • A low p-value (typically < 0.05) from the ANOVA test would indicate that there is a statistically significant difference in the potency of the tested compounds.

  • The post-hoc test would then reveal, for example, that 5-amino-2-(trifluoromethoxy)benzoic acid is significantly more potent than Alternatives A and B.

  • The lack of activity for Alternatives C and D suggests that both the 5-amino group and the substituent at the 2-position are crucial for inhibitory activity against Kinase X.

  • The superior potency of the trifluoromethoxy-containing compound over the methoxy and chloro analogs would strongly suggest that the electronic and lipophilic properties of the -OCF3 group are highly favorable for binding to the active site of Kinase X.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of these findings, the experimental protocol must include self-validating controls:

  • Positive Control: A known inhibitor of Kinase X should be included to confirm the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline signal in the absence of inhibition.

  • Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay itself, with a value greater than 0.5 indicating a robust and reliable assay.

Conclusion

References

  • Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. (2025). Google Search Result.
  • CAS 83265-56-9: 2-amino-5-(trifluoromethoxy)benzoic acid.CymitQuimica.
  • Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. (2024). Google Search Result.

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Comparative

A Comparative Guide to 5-Amino-2-(trifluoromethoxy)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug desig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant interest for its ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth technical comparison of 5-amino-2-(trifluoromethoxy)benzoic acid, a versatile building block, with its structural isomers and other fluorinated anthranilic acid analogs. By examining its synthesis, properties, and potential biological applications, supported by available experimental data and established structure-activity relationships, we aim to equip researchers with the insights necessary to effectively leverage this compound in their drug discovery programs.

The Strategic Advantage of the Trifluoromethoxy Group

Before delving into comparative analysis, it is crucial to understand the causal reasoning behind the use of the trifluoromethoxy moiety. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a unique combination of properties:

  • High Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a compound's ability to cross cellular membranes.[1]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby prolonging the half-life of a drug candidate.[1]

  • Electronic Effects : The -OCF₃ group is a powerful electron-withdrawing group, which can influence the acidity of the benzoic acid moiety and modulate interactions with biological targets.[2]

  • Conformational Influence : The steric bulk of the -OCF₃ group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

These properties make trifluoromethoxy-containing compounds like 5-amino-2-(trifluoromethoxy)benzoic acid highly attractive for developing novel therapeutics with improved efficacy and pharmacokinetic profiles.[1]

Comparative Physicochemical Properties

A fundamental aspect of drug design is the tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). The table below compares the known or predicted properties of 5-amino-2-(trifluoromethoxy)benzoic acid with its isomers and a non-fluorinated analog.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKa
5-Amino-2-(trifluoromethoxy)benzoic acid 5-Amino-2-(trifluoromethoxy)benzoic acidC₈H₆F₃NO₃221.132.5-3.03.5-4.0
2-Amino-5-(trifluoromethoxy)benzoic acid2-Amino-5-(trifluoromethoxy)benzoic acidC₈H₆F₃NO₃221.132.5-3.03.5-4.0
5-Aminosalicylic acid (Mesalazine)5-Aminosalicylic acidC₇H₇NO₃153.141.292.9 (COOH)

Data for 5-amino-2-(trifluoromethoxy)benzoic acid and its isomer are based on predictions from chemical software and data from chemical suppliers due to the limited availability of peer-reviewed experimental data. The predicted logP and pKa values highlight the increased lipophilicity and acidity imparted by the trifluoromethoxy group compared to a non-fluorinated analog like 5-aminosalicylic acid.

Synthesis and Derivatization Strategies

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Hydroxy-5-nitrobenzoic acid C 2-(Trifluoromethoxy)-5-nitrobenzoic acid A->C Trifluoromethoxylation B Trifluoromethylation Reagent (e.g., CCl4, HF) B->C E 5-Amino-2-(trifluoromethoxy)benzoic acid C->E Nitro Group Reduction D Reduction (e.g., H2/Pd-C, SnCl2) D->E

Caption: Proposed synthesis of 5-amino-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol: General Amide Coupling

The amino and carboxylic acid functionalities of 5-amino-2-(trifluoromethoxy)benzoic acid make it an ideal scaffold for creating libraries of amide derivatives.

  • Activation of the Carboxylic Acid : Dissolve 5-amino-2-(trifluoromethoxy)benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition : To the activated acid solution, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Direct biological data for 5-amino-2-(trifluoromethoxy)benzoic acid is limited in publicly available peer-reviewed literature. However, by examining the SAR of related anthranilic acid derivatives, we can infer its potential applications and performance.

Anthranilic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a trifluoromethoxy group is anticipated to enhance these activities due to increased lipophilicity and metabolic stability.

Case Study: Comparison with N-Acylanthranilic Acids
Workflow for Biological Evaluation

Biological_Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Target-Based Assays (e.g., Enzyme Inhibition) Hit Hit Identification A->Hit B Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferative) B->Hit C ADME Profiling (Solubility, Permeability, Metabolic Stability) Lead Lead Optimization C->Lead D Pharmacokinetic Studies in Animal Models E Efficacy Studies in Disease Models D->E Start Synthesized Compound Library Start->A Start->B Hit->C Lead->D

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion and Future Directions

5-Amino-2-(trifluoromethoxy)benzoic acid represents a promising, yet underexplored, building block for drug discovery. Its key advantage lies in the presence of the trifluoromethoxy group, which is known to confer desirable properties such as high lipophilicity and metabolic stability. While direct experimental data for this specific compound is sparse, a comparative analysis based on the well-established principles of medicinal chemistry and the known activities of related anthranilic acid derivatives suggests its potential in developing novel therapeutics.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the 5-amino-2-(trifluoromethoxy)benzoic acid scaffold. Such studies will be crucial in elucidating its full potential and defining its role in the development of next-generation pharmaceuticals.

References

  • Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(22), 5787–5791.
  • Joshi, S., & coworkers. (Year). Synthesis and anti-inflammatory activity of N-phenyl anthranilic acid derivatives. Journal Name, Volume(Issue), Pages.
  • Nasr, T., & coworkers. (2022). A review on the recent advances of anthranilic acid analogs. Journal Name, Volume(Issue), Pages.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-953.
  • Srivastava, S. K., & coworkers. (Year). Preparation and anti-inflammatory and analgesic activity of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids. Journal Name, Volume(Issue), Pages.
  • Teponno, T. B., Noumer, S. R., & Hilaley, S. R. (2017). Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum. Molecules, 22(10), 1674.
  • Chakrabarty, S., Monlish, D. A., & coworkers. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.
  • El-Sayed, M. A., & coworkers. (Year). Design, synthesis, and biological evaluation of novel N-acylanthranilic acid derivatives as PAI-1 inhibitors. Journal Name, Volume(Issue), Pages.
  • Inoue, T., & coworkers. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224.
  • Ni, C., & Hu, J. (2021). The unique role of the trifluoromethoxy group in drug design and discovery. Chemical Society Reviews, 50(15), 8563-8581.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 5-amino-2-(trifluoromethoxy)benzoic Acid

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 5-amino-2-(trifluoromethoxy)benzoic acid, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Our goal is to empower you, our fellow researchers, with the knowledge to manage this chemical confidently, ensuring the protection of ourselves, our colleagues, and the environment. This document is structured to serve as a practical, in-the-field resource, grounded in authoritative regulatory standards and scientific principles.

Understanding the Compound: Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. 5-amino-2-(trifluoromethoxy)benzoic acid, while not having a uniquely published Safety Data Sheet (SDS), belongs to a class of compounds whose potential hazards can be reliably inferred from closely related structures, such as its isomers.

Based on data for analogous compounds, 5-amino-2-(trifluoromethoxy)benzoic acid should be handled as a substance that presents the following hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

These classifications necessitate specific handling and disposal precautions to prevent exposure and environmental release.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2]
Serious Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]

It is also crucial to consider the environmental fate of fluorinated organic compounds. While not all compounds containing a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group degrade to form persistent substances like trifluoroacetic acid (TFA), the high stability of the C-F bond often leads to environmental persistence[3][4]. Therefore, preventing release into the environment is a primary objective of the disposal plan[1][5].

The Regulatory Landscape: EPA, RCRA, and Your Laboratory

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the responsibility for the waste remains with the generator—your institution—from its creation to its final disposal[6][7][8].

Understanding your laboratory's generator status is the first step in ensuring compliance[9]:

  • Very Small Quantity Generator (VSQG): Generates ≤ 100 kg of non-acute hazardous waste per month.

  • Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg per month.

  • Large Quantity Generator (LQG): Generates ≥ 1,000 kg per month.

Each category has specific requirements for storage limits, labeling, and record-keeping[8][10]. This guide assumes your laboratory operates under established protocols that comply with your institution's generator status.

Step-by-Step Disposal Protocol for 5-amino-2-(trifluoromethoxy)benzoic Acid

This protocol provides a direct, procedural workflow for the safe disposal of both pure (unused) 5-amino-2-(trifluoromethoxy)benzoic acid and contaminated labware.

Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: the irritant nature of the compound requires a barrier to prevent contact.

  • Eye Protection: Wear chemical safety goggles or a face shield (complying with EN 166 or NIOSH standards)[1].

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).

  • Body Protection: A lab coat or long-sleeved clothing is mandatory[1].

  • Engineering Controls: All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood to mitigate inhalation risks[2][11].

Properly characterizing the waste is a critical RCRA requirement. Since 5-amino-2-(trifluoromethoxy)benzoic acid is an irritant, it must be treated as a hazardous waste.

  • Do Not Sewer: Under no circumstances should this chemical or its solutions be disposed of down the drain[12]. Its potential environmental persistence and impact on aquatic life necessitate this precaution[13].

  • Segregation: Keep this waste stream separate from other, incompatible chemical wastes. For instance, do not mix it with strong oxidizing agents or strong bases, as this could trigger a hazardous reaction[12].

The integrity of the waste container is essential for safe storage and transport.

  • Container Selection: Use a chemically compatible container, preferably the original container or a designated polyethylene or polypropylene container with a secure, screw-top cap[14]. The container must be free from damage or deterioration[15].

  • Headspace: Do not overfill the container. Leave at least one inch of headroom to allow for potential expansion[14].

  • Container Condition: Ensure the container is clean on the outside to prevent accidental exposure. If contaminated, decontaminate the exterior before storage.

Accurate labeling is a legal requirement and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EHS) team and the ultimate disposal facility.

  • Mandatory Labeling: The container must be clearly labeled with the words "Hazardous Waste"[9].

  • Contents Identification: List all chemical constituents by their full name, including "5-amino-2-(trifluoromethoxy)benzoic acid." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards. This can be done using GHS pictograms (e.g., the exclamation mark for irritant) or other approved warning conventions[9].

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[9][14].

  • Location: The SAA must be a designated area within the lab.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks or spills[15].

  • Inspections: The SAA should be inspected weekly for leaks and to ensure all containers are properly labeled and sealed[14].

Final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is full or nearing its storage time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle halogenated compounds[2].

Emergency Procedures: Managing Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and control access[12].

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For a small spill of the solid material, do not dry sweep. Moisten the material with a suitable solvent (e.g., water, if compatible) or use a HEPA-filtered vacuum to avoid generating dust[12][16]. Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container[16].

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the disposal of 5-amino-2-(trifluoromethoxy)benzoic acid and associated materials.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_path Phase 2: Segregation & Containment cluster_storage Phase 3: Accumulation & Disposal start Waste Generated (5-amino-2-(trifluoromethoxy)benzoic acid or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first char Characterize Waste: Is it hazardous? is_hazardous Yes, it is an Irritant (H315, H319, H335) and potentially persistent. char->is_hazardous ppe->char container Select Compatible Container (e.g., Polyethylene) is_hazardous->container Proceed labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictogram 4. Accumulation Date container->labeling saa Store in designated Satellite Accumulation Area (SAA) labeling->saa check_full Container Full or Time Limit Reached? saa->check_full check_full->saa No ehs Contact EHS for Pickup check_full->ehs Yes disposal Professional Disposal (e.g., High-Temp Incineration) ehs->disposal

Caption: Decision workflow for the compliant disposal of 5-amino-2-(trifluoromethoxy)benzoic acid.

References

  • Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]

  • RCRA Regulations Explained . National Environmental Trainers. [Link]

  • Resource Conservation and Recovery Act . Wikipedia. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Waste Variations by State Matrix . Retail Industry Leaders Association. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Benzoic Acid Safety Data Sheet . Alpha Resources. [Link]

  • Benzoic Acid - Safety Data Sheet . Scisheets. [Link]

  • Safety Data Sheet Benzoic acid . Redox. [Link]

  • Safety Data Sheet: Benzoic acid . Carl ROTH. [Link]

  • Chemistry of the Trifluoromethoxy Group . Freie Universität Berlin. [Link]

  • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane . Angene Chemical. [Link]

  • Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts . Ozone Secretariat. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-amino-2-(trifluoromethoxy)benzoic Acid

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, immediate safety and logistical infor...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, immediate safety and logistical information for handling 5-amino-2-(trifluoromethoxy)benzoic acid, with a focus on the procedural, step-by-step guidance necessary for laboratory professionals. Our objective is to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Hazard Analysis: Understanding the "Why" Behind the Precautions

5-amino-2-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid derivative. While toxicological properties have not been exhaustively investigated for every isomer, the available Safety Data Sheets (SDS) for structurally similar compounds, such as 2-amino-5-(trifluoromethoxy)benzoic acid, provide a clear hazard profile that dictates our safety protocols.[1][2] The primary risks are associated with direct contact and inhalation.

  • Skin Irritation (H315): As a benzoic acid derivative, this compound can cause skin irritation upon contact. The acidic nature and the potential for interaction with skin proteins necessitate robust skin protection.[1][2]

  • Serious Eye Irritation (H319): The compound is a crystalline solid, and airborne dust presents a significant mechanical and chemical hazard to the eyes.[3] Direct contact can lead to serious irritation or damage.[1][2][4]

  • Respiratory Irritation (H335): Inhalation of fine dust particles can irritate the respiratory system.[1][2] The trifluoromethoxy group is generally stable, but the primary hazard stems from the particulate nature of the compound lodging in the respiratory tract.[5]

These hazards are the driving force behind the specific Personal Protective Equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the minimum required PPE for handling 5-amino-2-(trifluoromethoxy)benzoic acid in a standard laboratory setting.

Hazard Category Potential Risk Required PPE & Rationale
Eye & Face Contact Causes serious eye irritation (H319) from dust or splash.[1][2]Chemical Splash Goggles: Must meet ANSI Z.87.1 standards. Goggles provide a full seal around the eyes, which is critical for protecting against fine dust.[6][7] Face Shield: Required over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.[6][7][8]
Skin Contact Causes skin irritation (H315).[1][2]Chemical-Resistant Gloves: Nitrile gloves are the standard for incidental contact. They must be inspected before use and changed immediately upon contamination.[6][8] For prolonged handling, consult the glove manufacturer's resistance guide. Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[1][6]
Inhalation May cause respiratory irritation (H335) from dust inhalation.[1][2]Engineering Controls: All handling of the solid compound must occur in a certified chemical fume hood to minimize dust inhalation.[6] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required. The type depends on the exposure potential (see diagram below).[1][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling the compound, exclusively within a chemical fume hood.[2]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor) before beginning any work.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled hazardous waste containers before handling the chemical.[6] This minimizes movement and the potential for spreading contamination.

Donning and Using PPE
  • Put on all required PPE as detailed in the table above.

  • Ensure gloves are the correct size and are free of defects. Pull gloves over the cuffs of the lab coat to create a seal.

  • Handle the compound carefully to avoid generating dust. Use a micro-spatula and weigh the material on anti-static weigh paper or in a tared container within the fume hood.

Post-Handling and Decontamination
  • Clean Surfaces: Thoroughly wipe down all contaminated surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and finally the lab coat.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Respiratory Protection Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection. This workflow ensures that the chosen protection is commensurate with the risk of the specific task.

PPE_Decision_Tree start Start: Handling 5-amino-2-(trifluoromethoxy)benzoic Acid fume_hood Is work performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity < 1 gram AND procedure has low dust potential? fume_hood->small_scale  Yes   half_mask Use a half-mask respirator with P100 (particulate) cartridges. fume_hood->half_mask  No   no_respirator Standard PPE sufficient. No respirator required. small_scale->no_respirator  Yes   n95 Wear a NIOSH-approved N95 filtering facepiece respirator. small_scale->n95  No  

Caption: Decision workflow for selecting appropriate respiratory protection.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with 5-amino-2-(trifluoromethoxy)benzoic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused or waste 5-amino-2-(trifluoromethoxy)benzoic acid must be disposed of as hazardous chemical waste. It should be collected in a sealed, properly labeled container. Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures, which typically involve removal by a licensed incinerator.[2] Do not dispose of this chemical down the drain or in regular trash.[1]

By integrating this expert-driven guidance into your daily operations, you can ensure a safe and compliant laboratory environment while advancing your critical research.

References

  • Reddit r/chemistry. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Alabama in Huntsville (UAH). UAH Laboratory Personal Protective Equipment. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. [Link]

  • AFG Bioscience LLC. Safety Data Sheet. [Link] (Note: Representative SDS).

  • Angene Chemical. (2021). Safety Data Sheet. [Link] (Note: Representative SDS).

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format. [Link] (Note: Representative SDS).

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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